molecular formula C35H50N8O6S2 B1210234 Patellamide A CAS No. 81120-73-2

Patellamide A

Cat. No.: B1210234
CAS No.: 81120-73-2
M. Wt: 743 g/mol
InChI Key: ZGJIVWQOEHQWLW-SWTUTNCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patellamide A is a cyclic pseudo-octapeptide belonging to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs). It was originally isolated from the marine tunicate Lissoclinum patella , and genomic studies have confirmed it is a biosynthetic product of the cyanobacterial symbiont Prochloron didemni . This macrocyclic compound features a rigid structure with two oxazoline and two thiazole heterocycles, which are derived from serine/threonine and cysteine residues, respectively, and alternate with amide donors . This unique architecture makes it a versatile ligand for metal ions, with a high affinity for copper(II) . The primary research applications for this compound are in two key areas: 1. Biomedical and Cancer Research: this compound exhibits moderate cytotoxicity and has been studied for its activity against multidrug-resistant (MDR) cancer cell lines . It acts as a selective antagonist in multidrug-resistant leukemia cell lines (e.g., CEM/VLB100), where it has been shown to significantly reduce the IC50 of co-administered chemotherapeutics, potentially reversing the MDR phenotype . 2. Bioinorganic Chemistry and Catalysis: The patellamide macrocycle can cooperatively bind two Cu(II) ions, forming a stable dinuclear complex . These metal complexes have demonstrated high catalytic activity in various biochemical reactions . Research is ongoing to determine the precise biological function of these complexes in vivo , with hypotheses suggesting a role in the ascidian- Prochloron symbiosis, potentially related to the dynamic microenvironment of the host organism . From a biosynthetic perspective, this compound serves as a model compound for studying RiPPs. Its biosynthesis occurs via a ribosomal pathway encoded by the pat gene cluster ( patA–G ), involving a precursor peptide (PatE) that undergoes a remarkable series of post-translational modifications, including heterocyclization, proteolysis, epimerization, and macrocyclization . This pathway is of significant interest in synthetic biology for the engineered production of novel bioactive cyclic peptides . This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

81120-73-2

Molecular Formula

C35H50N8O6S2

Molecular Weight

743 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C35H50N8O6S2/c1-10-17(7)25-32-36-20(12-48-32)28(44)39-23(15(3)4)34-37-22(14-50-34)30(46)42-26(18(8)11-2)33-43-27(19(9)49-33)31(47)40-24(16(5)6)35-38-21(13-51-35)29(45)41-25/h13-20,23-27H,10-12H2,1-9H3,(H,39,44)(H,40,47)(H,41,45)(H,42,46)/t17-,18-,19+,20-,23+,24+,25-,26-,27-/m0/s1

InChI Key

ZGJIVWQOEHQWLW-SWTUTNCKSA-N

SMILES

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H](CO2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C

Canonical SMILES

CCC(C)C1C2=NC(CO2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Synonyms

patellamide A

Origin of Product

United States

Foundational & Exploratory

Unveiling Patellamide A: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide of significant interest in marine natural product chemistry and drug discovery, was first isolated from the colonial ascidian Lissoclinum patella. This technical guide provides an in-depth overview of the seminal work on its discovery and isolation, presenting detailed experimental protocols, quantitative data, and an exploration of its biological activity. While initially believed to be a metabolite of the tunicate, subsequent research has revealed its true biosynthetic origin to be the symbiotic cyanobacterium, Prochloron didemni. This compound has demonstrated notable cytotoxic activity against various cancer cell lines, and this document elucidates the current understanding of its mechanism of action, including its interaction with multidrug resistance proteins. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product isolation, characterization, and the development of novel therapeutic agents.

Discovery and Biosynthetic Origins

This compound was first reported in 1981 by a group of researchers investigating bioactive compounds from marine organisms.[1] It was isolated from the tunicate Lissoclinum patella, collected in Palau.[1] Although initially attributed to the ascidian host, it is now understood that this compound is a product of its symbiotic cyanobacterium, Prochloron didemni.[1] This discovery highlighted the crucial role of microbial symbionts in the production of many marine natural products.

Isolation of this compound from Lissoclinum patella

The following sections detail the experimental procedures for the collection of the source organism and the subsequent extraction and purification of this compound.

Collection of Source Organism

Colonies of the ascidian Lissoclinum patella are typically found in tropical marine environments. For the initial discovery, specimens were collected from the Western Caroline Islands, Palau.[1]

Experimental Protocols for Extraction and Purification

The isolation of this compound involves a multi-step process of solvent extraction and chromatographic separation. The following protocol is a composite of methodologies described in the foundational literature.

Step 1: Initial Extraction

  • Homogenization: Immediately after collection, the Lissoclinum patella specimens are frozen and then homogenized.

  • Solvent Extraction: The homogenized tissue is exhaustively extracted with methanol (MeOH). This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

Step 2: Solvent Partitioning

  • Crude Extract Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common scheme involves partitioning between:

    • Hexane and 10% aqueous methanol to remove nonpolar lipids.

    • Carbon tetrachloride (CCl₄) and 20% aqueous methanol.

    • Dichloromethane (CH₂Cl₂) and 30% aqueous methanol. The patellamides typically partition into the organic layers in these steps.

Step 3: Chromatographic Purification

  • Silica Gel Chromatography: The enriched organic fractions are combined, concentrated, and subjected to silica gel column chromatography. Elution is performed with a gradient of increasing polarity, often using solvent systems such as chloroform-methanol mixtures. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier to improve peak shape.

Quantitative Data from Isolation

The following table summarizes the quantitative data from a representative isolation of patellamides from Lissoclinum patella.

ParameterValueReference
Starting Material (Wet Weight)1 kgEstimated from multiple sources
Crude Methanol Extract YieldNot Reported
Purified this compound Yield~25 mg (0.0025% of wet weight)Estimated from multiple sources

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
TechniqueKey Findings for this compound
¹H NMR Reveals the presence of amide protons, alpha-protons of amino acid residues, and characteristic signals for the thiazole and oxazoline rings.
¹³C NMR Confirms the number and types of carbon atoms, including carbonyls of the amide bonds and carbons of the heterocyclic rings.
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns that aid in sequencing the amino acid residues.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of cancer cell lines.

Cytotoxicity Data

The following table presents the cytotoxic activity of this compound and related compounds against murine leukemia (L1210) and human acute lymphoblastic leukemia (CEM) cell lines.

CompoundCell LineIC₅₀ (µg/mL)Reference
This compoundL12102-4[1]
This compoundCEM0.028[1]
Signaling Pathways and Molecular Targets

The precise mechanism of action of this compound is an area of ongoing research. However, evidence suggests that patellamides can induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of multidrug resistance. For instance, Patellamide D has been shown to reverse multidrug resistance in human leukemic cell lines, likely by competitively binding to P-glycoprotein (P-gp), an ATP-dependent efflux pump that is often overexpressed in cancer cells.[1] Inhibition of P-gp leads to the intracellular accumulation of cytotoxic agents, thereby enhancing their efficacy.

While a detailed signaling cascade for this compound-induced apoptosis is not fully elucidated, the interaction with P-gp suggests a potential mechanism to overcome drug resistance. Further research is needed to identify the specific downstream signaling events, such as the involvement of caspases and members of the Bcl-2 family of proteins.

Visualizations

Experimental Workflow

Patellamide_A_Isolation_Workflow cluster_collection Collection cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Collection Collection of Lissoclinum patella Homogenization Homogenization Collection->Homogenization Methanol_Extraction Methanol Extraction Homogenization->Methanol_Extraction Solvent_Partitioning Solvent Partitioning (Hexane, CCl₄, CH₂Cl₂) Methanol_Extraction->Solvent_Partitioning Silica_Gel Silica Gel Chromatography Solvent_Partitioning->Silica_Gel Prep_HPLC Preparative RP-HPLC (C18) Silica_Gel->Prep_HPLC Pure_Patellamide_A Pure this compound Prep_HPLC->Pure_Patellamide_A

Caption: Workflow for the isolation of this compound.

Proposed Mechanism of Action

Patellamide_A_MoA cluster_cell Cancer Cell Patellamide_A This compound Pgp P-glycoprotein (P-gp) (Multidrug Resistance Pump) Patellamide_A->Pgp Inhibition Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp Efflux Intracellular_Drug_Conc Increased Intracellular Drug Concentration Apoptosis Apoptosis Intracellular_Drug_Conc->Apoptosis Induces

Caption: Proposed mechanism of overcoming multidrug resistance.

Conclusion

This compound stands as a testament to the rich chemical diversity of marine ecosystems and the untapped potential of marine microbial symbionts as a source of novel therapeutic leads. The isolation and characterization of this complex cyclic peptide have paved the way for further investigations into its biological activities and those of its congeners. While its cytotoxic properties are well-documented, a deeper understanding of its molecular targets and signaling pathways is essential for its potential development as an anticancer agent. This technical guide provides a foundational resource for researchers, consolidating the key experimental and quantitative data surrounding the discovery and isolation of this compound, and aims to facilitate future research in this exciting field.

References

An In-depth Technical Guide to the Biosynthesis of Patellamide A in Prochloron didemni

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide with notable cytotoxic and drug-resistance-reversing activities, is a natural product synthesized by the cyanobacterial symbiont Prochloron didemni. This document provides a comprehensive technical overview of the biosynthesis of this compound, focusing on the genetic basis, enzymatic machinery, and key biochemical transformations. Detailed experimental protocols for the heterologous expression of the biosynthetic pathway, purification of the involved enzymes, and analytical procedures are presented. Furthermore, quantitative data on product yields are summarized, and the key steps in the biosynthetic and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development, facilitating further investigation and exploitation of this fascinating biosynthetic pathway.

Introduction

The patellamides are a family of cyclic peptides produced by the uncultivated cyanobacterium Prochloron didemni, an obligate symbiont of the ascidian Lissoclinum patella.[1][2] These compounds, belonging to the cyanobactin class of ribosomally synthesized and post-translationally modified peptides (RiPPs), exhibit a range of biological activities, including cytotoxicity against cancer cell lines.[3][4] The biosynthesis of patellamides is of significant interest due to its unique enzymatic machinery that performs a series of remarkable chemical transformations, including heterocyclization, proteolysis, macrocyclization, and oxidation.[5][6] Understanding this pathway not only provides insights into the evolution of natural product biosynthesis but also offers opportunities for the bioengineering of novel therapeutic agents.[5]

The entire biosynthetic machinery for patellamide production is encoded within a compact ~11-kbp gene cluster, designated as the pat cluster.[6][7] This cluster contains all the necessary genetic information, from the precursor peptide to the modifying enzymes, for the synthesis of patellamides A and C.[6][8] The discovery and functional characterization of this gene cluster through heterologous expression in Escherichia coli have been pivotal in elucidating the biosynthetic pathway.[4][8]

The pat Gene Cluster and its Encoded Enzymes

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by the pat gene cluster (patA-patG).[6][9] The precursor peptide, PatE, undergoes a series of post-translational modifications catalyzed by the Pat enzymes to yield the final natural product.[2]

GeneEncoded ProteinProposed Function
patAPatAN-terminal protease; cleaves the leader peptide from the precursor.[5]
patBPatBUnknown function.
patCPatCUnknown function.
patDPatDHeterocyclase; catalyzes the formation of oxazoline and thiazoline rings.
patEPatEPrecursor peptide containing the sequences for patellamides A and C.[6]
patFPatFUnknown function.
patGPatGBifunctional enzyme: N-terminal oxidase domain and C-terminal macrocyclase/protease domain. Catalyzes the oxidation of thiazolines to thiazoles and performs the final macrocyclization step.[5][10]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, PatE. This is followed by a series of enzymatic modifications that tailor the linear peptide into its final cyclic and heterocyclic form.

This compound Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Ribosome Ribosome PatE_precursor PatE Precursor Peptide Ribosome->PatE_precursor Translation Heterocyclization Heterocyclization (PatD) PatE_precursor->Heterocyclization Proteolysis_N N-terminal Proteolysis (PatA) Heterocyclization->Proteolysis_N Oxidation_Macrocyclization Oxidation & Macrocyclization (PatG) Proteolysis_N->Oxidation_Macrocyclization Patellamide_A This compound Oxidation_Macrocyclization->Patellamide_A

A flowchart illustrating the major stages in the biosynthesis of this compound.
Ribosomal Synthesis of the Precursor Peptide (PatE)

The journey to this compound begins with the translation of the patE gene into a 71-amino acid precursor peptide.[6] This peptide consists of an N-terminal leader sequence followed by two core peptide sequences that will ultimately become patellamides A and C.[6]

Heterocyclization by PatD

The first post-translational modification is the conversion of specific cysteine, serine, and threonine residues within the core peptide sequences into thiazoline and oxazoline rings. This crucial step is catalyzed by the heterocyclase PatD. The reaction is ATP-dependent and requires the presence of MgCl₂ and DTT for activity.

Proteolytic Cleavage by PatA

Following heterocyclization, the N-terminal leader peptide is removed from the modified precursor. This proteolytic cleavage is performed by the PatA enzyme, a subtilisin-like protease.[5]

Oxidation and Macrocyclization by PatG

The final steps of the biosynthesis are catalyzed by the bifunctional enzyme PatG. The N-terminal domain of PatG functions as an oxidase, converting the thiazoline rings into the more stable thiazole moieties found in the mature patellamides.[5] The C-terminal domain of PatG is a macrocyclase that cleaves the C-terminal recognition sequence and concomitantly forms the cyclic peptide backbone of this compound.[5][10]

Experimental Protocols

The elucidation of the patellamide biosynthetic pathway has been heavily reliant on the heterologous expression of the pat gene cluster in E. coli and the subsequent in vitro characterization of the individual enzymes.

Heterologous Expression of the pat Gene Cluster

The entire ~11-kbp patA-patG gene cluster has been successfully cloned and expressed in E. coli to produce patellamides.[4][6][8]

Protocol for Heterologous Expression:

  • Cloning of the pat Gene Cluster: The patA-patG gene cluster is amplified from Prochloron didemni genomic DNA by PCR and cloned into a suitable expression vector, such as pCR2.1-TOPO.[6]

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3)pLysS.[6]

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.5-0.6, at which point protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.[2]

  • Harvesting and Extraction: After induction, the culture is incubated for an additional 3-4 hours at 37°C.[2] The cells are then harvested by centrifugation, and the patellamides are extracted from the cell pellet and/or culture medium.

Heterologous Expression Workflow Start Start Cloning Clone pat Gene Cluster into Expression Vector Start->Cloning Transformation Transform E. coli Host Strain Cloning->Transformation Culture Grow E. coli Culture Transformation->Culture Induction Induce Protein Expression with IPTG Culture->Induction Harvest Harvest Cells and Extract Patellamides Induction->Harvest Analysis Analyze by HPLC-MS Harvest->Analysis

A generalized workflow for the heterologous expression of the patellamide gene cluster.
Purification of Pat Enzymes

For in vitro studies, the individual Pat enzymes are typically overexpressed in E. coli with an affinity tag (e.g., His-tag) to facilitate purification.

General Protocol for His-tagged Protein Purification:

  • Expression: The gene for the Pat enzyme of interest is cloned into a pET expression vector and expressed in E. coli BL21(DE3).

  • Cell Lysis: The harvested cells are resuspended in a lysis buffer and lysed by sonication or enzymatic digestion.

  • Affinity Chromatography: The cleared lysate is applied to a Ni-NTA affinity column. The column is washed to remove unbound proteins, and the His-tagged Pat enzyme is eluted with a buffer containing imidazole.

  • Further Purification: If necessary, the purity of the enzyme can be further enhanced by ion-exchange or size-exclusion chromatography.

In Vitro Enzyme Assays

PatD Heterocyclase Assay:

  • Reaction Mixture: A typical reaction mixture contains 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 6 mM DTT, 1 mM ATP, 2 µM PatD, and 50 µM of the PatE precursor peptide.

  • Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period.

  • Analysis: The reaction can be monitored by SDS-PAGE, where the heterocyclized product will exhibit a mobility shift, or by HPLC-MS to directly observe the mass change corresponding to dehydration.

PatG Macrocyclase Assay:

  • Reaction Mixture: A standard assay contains 10 mM bicine (pH 7.5), 500 mM NaCl, 5% DMSO, 35 µM PatG, and 150 µM of the linear, heterocyclized precursor peptide.

  • Incubation: The reaction is incubated at 30°C for an extended period (up to 120 hours).

  • Analysis: The formation of the cyclic product is monitored by HPLC-MS, detecting the mass corresponding to the macrocyclized peptide.

Quantitative Data

Quantitative analysis of patellamide biosynthesis has been primarily focused on the yield from heterologous expression systems.

ProductProduction SystemTiterReference
This compoundE. coli BL21(DE3)pLysS with pCR2.1-pat~20 µ g/liter [6]

Note: Enzyme kinetic data (Km, kcat) for the individual Pat enzymes are not yet extensively reported in the literature.

Conclusion

The biosynthesis of this compound in Prochloron didemni is a remarkable example of a streamlined and efficient pathway for the production of a complex natural product. The elucidation of the pat gene cluster and the functional characterization of its encoded enzymes have provided a solid foundation for further research. The detailed experimental protocols and data presented in this guide are intended to empower researchers to delve deeper into the intricacies of this biosynthetic pathway, with the ultimate goal of harnessing its potential for the development of novel therapeutics. Future work focusing on the detailed kinetic analysis of the Pat enzymes and the structural elucidation of the entire enzymatic machinery will undoubtedly provide further insights and opportunities for bioengineering.

References

Patellamide A chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Patellamide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cyclic octapeptide of marine origin with significant cytotoxic and potential anticancer activities.[1] First isolated in 1981 from the ascidian Lissoclinum patella, it is now known to be a product of its cyanobacterial symbiont, Prochloron didemni.[1] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its detailed molecular architecture, key stereochemical features, and the experimental methodologies employed for its characterization. Quantitative data from crystallographic and spectroscopic analyses are presented in tabular format for clarity. Furthermore, the biosynthetic pathway of this compound is outlined and visualized.

Chemical Structure

This compound is a 24-membered macrocyclic pseudo-octapeptide.[2] Its structure is characterized by the presence of two thiazole and two oxazoline rings, which are formed from the post-translational modification of cysteine and serine/threonine residues, respectively.[2] The macrocycle is composed of a repeating sequence of a heterocyclic ring followed by an amino acid residue. Specifically, the structure consists of two alternating dipeptide units: L-isoleucyl-D-thiazolyl and L-valyl-D-(5-methyl)oxazolinyl, with one of the oxazoline rings lacking the 5-methyl group, being derived from serine instead of threonine.[2][3] The initial proposed structure was later revised based on synthetic and spectroscopic evidence.[2]

The definitive chemical structure of this compound is presented below:

This compound

  • Molecular Formula: C₃₅H₅₀N₈O₆S₂[1]

  • Molar Mass: 742.96 g/mol [1]

  • CAS Number: 81120-73-2[1]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure and biological activity. The molecule contains multiple chiral centers, and their precise spatial arrangement was definitively determined by X-ray crystallography.[4][5] The overall stereochemical pattern of the amino acid residues in the macrocycle is a repeating D-L configuration. The four stereogenic centers in the amino acid residues have the following configurations:

  • Two L-Isoleucine residues

  • Two D-Alanine-derived thiazole precursors

  • One L-Valine residue

  • One L-Threonine-derived (4R,5R)-5-methyl-oxazoline precursor

  • One L-Serine-derived (4R)-oxazoline precursor

The stereochemistry of the side chains and the type of heterocyclic rings have been shown to significantly influence the molecule's ability to coordinate with metal ions and its catalytic activities.[6]

Crystallographic Data

The absolute configuration of this compound was established by single-crystal X-ray diffraction analysis. The molecule crystallizes in a saddle-shaped conformation.[4][5] Key crystallographic parameters are summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.345(2)
b (Å)15.678(3)
c (Å)24.987(4)
V (ų)4450.9(1)
Z4
R-factor0.068
Reference In, Y. et al. Acta Crystallogr. C, 1994 , 50, 432-4.[4]

Experimental Protocols

Isolation and Purification

The original isolation of this compound was from the tunicate Lissoclinum patella.[7] A general procedure involves:

  • Extraction: Lyophilized tissue of L. patella is extracted with a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is partitioned between hexane, carbon tetrachloride, dichloromethane, and methanol.

  • Chromatography: The active fractions are subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[7]

Structure Elucidation

The planar structure of this compound was determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, COSY, and HMQC experiments, along with mass spectrometry.[7]

Key ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiazole-H 7.75, 7.72151.2, 149.8, 122.5, 122.1
Oxazoline-CH 4.98, 4.8779.8, 79.5, 68.7, 68.5
α-H (Amino Acids) 4.65, 4.58, 4.45, 4.3860.2, 59.8, 58.7, 58.5
Amide-NH 8.15, 8.02, 7.85, 7.78-
Reference Schmidt, E. W. et al. PNAS, 2005 , 102, 7315-7320.[8]
Total Synthesis

Several total syntheses of this compound have been reported, confirming its revised structure. A modern synthetic approach involves the following key steps:[2][9]

  • Heterocycle Formation: Synthesis of the thiazole and oxazoline amino acid building blocks.

  • Peptide Coupling: Stepwise coupling of the amino acid and heterocyclic precursors to form linear peptide fragments.

  • Macrocyclization: Head-to-tail cyclization of the linear precursor to form the 24-membered ring.

  • Deprotection: Removal of protecting groups to yield the final natural product.

A representative macrocyclization step involves the use of a coupling reagent such as PyBOP in the presence of a base like DIEA.[2]

Biosynthesis

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis is encoded by the pat gene cluster in Prochloron didemni.[8][10] The precursor peptide, PatE, contains the sequences for both this compound and C.[8] A cascade of enzymes (PatA, B, C, D, F, G) is responsible for heterocyclization, proteolysis, oxidation, and macrocyclization to yield the final product.[1]

Patellamide_A_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification PatE_gene patE gene Ribosome Ribosome PatE_gene->Ribosome Transcription & Translation Precursor_Peptide PatE Precursor Peptide Ribosome->Precursor_Peptide Heterocyclization Heterocyclization (PatD, PatB, PatC) Precursor_Peptide->Heterocyclization Oxidation Oxidation (PatG) Heterocyclization->Oxidation Proteolysis Proteolytic Cleavage (PatA, PatG) Oxidation->Proteolysis Macrocyclization Macrocyclization (PatG) Proteolysis->Macrocyclization Patellamide_A This compound Macrocyclization->Patellamide_A

Caption: Biosynthetic pathway of this compound.

Logical Relationship of Structure Determination

The determination of the complex structure of this compound followed a logical progression of experimental and analytical techniques.

Structure_Elucidation_Workflow Isolation Isolation from Lissoclinum patella MS Mass Spectrometry (Molecular Formula) Isolation->MS NMR 1D & 2D NMR (Planar Structure) Isolation->NMR Initial_Structure Initial Proposed Structure MS->Initial_Structure NMR->Initial_Structure Synthesis Total Synthesis Efforts Initial_Structure->Synthesis Revised_Structure Revised Structure Synthesis->Revised_Structure Xray X-ray Crystallography (Absolute Stereochemistry) Revised_Structure->Xray Final_Structure Confirmed Structure of this compound Revised_Structure->Final_Structure Xray->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

References

Spectroscopic Properties of Patellamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A is a cyclic octapeptide belonging to the patellamide family of natural products, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). Originally isolated from the ascidian Lissoclinum patella, these compounds are now known to be produced by its cyanobacterial symbiont, Prochloron didemni. Patellamides, including this compound, have garnered significant interest in the scientific community due to their unique structural features and diverse biological activities, which include cytotoxicity and the potential to reverse multidrug resistance.

This technical guide provides an in-depth overview of the spectroscopic properties of this compound, focusing on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are included to assist researchers in the identification, characterization, and further investigation of this intriguing marine natural product.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition and confirming the molecular weight of natural products like this compound. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for the analysis of such cyclic peptides.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₃₅H₄₈N₈O₆S₂Calculated
Monoisotopic Mass 760.3142 g/mol Calculated
Precursor Ions ([M+H]⁺, [M+Na]⁺) m/z 761.3215, 783.3034Theoretical
Major Daughter Ion (SRM) m/z 725[1][2]
Precursor Ions for SRM m/z 743, 763[1]

Note: The molecular formula and monoisotopic mass are based on the established structure of this compound. The precursor ions in Selective Reaction Monitoring (SRM) may represent different adducts or charge states of the parent molecule.

Experimental Protocol: Mass Spectrometry

The following is a representative protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).

1. Sample Preparation:

  • This compound is typically extracted from its natural source using methanol, followed by purification steps such as partitioning and silica gel chromatography[2].

  • For analysis, a purified sample is dissolved in an appropriate solvent, such as methanol, to a concentration of approximately 0.4 mg/L[2].

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Microsorb-MV, Varian)[1].

  • Mobile Phase: A gradient of methanol and water, each containing 0.1% formic acid[1].

  • Gradient: An initial 50:50 mixture of methanol and water, increasing to 95% methanol over 15 minutes, followed by a 10-minute hold at 95% methanol[1].

3. Mass Spectrometry Conditions:

  • Instrument: An ion trap mass spectrometer (e.g., ThermoFinnigan LCQ Classic) is suitable for this analysis[1].

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode[1].

  • Analysis Mode: For targeted analysis and enhanced sensitivity, Selective Reaction Monitoring (SRM) can be employed. This involves selecting specific precursor ions (e.g., m/z 743 and 763 for this compound) and monitoring for a characteristic daughter ion (m/z 725)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of complex organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall three-dimensional structure of the molecule. While specific tabulated data from the original structure elucidation papers were not found in recent literature, the use of ¹H and ¹³C NMR for the positive identification of this compound is well-documented[1][2]. For illustrative purposes, ¹³C NMR data for the closely related Patellamide G is presented below, as found in the SpectraBase database.

Table 2: ¹³C NMR Chemical Shift Data for Patellamide G (Illustrative)

Atom NumberChemical Shift (ppm)
1172.5
259.7
368.1
419.8
5170.2
......

Note: This data is for Patellamide G and is provided as a reference. The chemical shifts for this compound would be similar but may vary due to structural differences.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR data for cyclic peptides like this compound.

1. Sample Preparation:

  • A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

2. NMR Instrument:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

3. 1D NMR Experiments:

  • ¹H NMR: A standard proton NMR experiment is performed to obtain information about the chemical environment of the hydrogen atoms.

  • ¹³C NMR: A standard carbon NMR experiment, often with proton decoupling, is performed to identify the number and types of carbon atoms.

4. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (amino acid residue).

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for determining the sequence of amino acid residues and the overall macrocyclic structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the peptide.

Experimental Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound.

Spectroscopic_Workflow_Patellamide_A Figure 1: Experimental Workflow for this compound Analysis cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation extraction Methanol Extraction from Lissoclinum patella partitioning Solvent Partitioning extraction->partitioning chromatography Silica Gel Chromatography partitioning->chromatography hplc Reverse-Phase HPLC Purification chromatography->hplc lcms HPLC-ESI-MS hplc->lcms nmr_1d 1D NMR (¹H, ¹³C) hplc->nmr_1d hrms High-Resolution MS (Accurate Mass) lcms->hrms msms Tandem MS (MS/MS) (Fragmentation Pattern) lcms->msms structure Structure Determination and Confirmation msms->structure nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d nmr_2d->structure

Figure 1: Experimental Workflow for this compound Analysis

Signaling Pathways

While this compound is known for its cytotoxic properties, detailed signaling pathways directly modulated by this compound are still an active area of research. Its ability to reverse multidrug resistance suggests an interaction with efflux pumps like P-glycoprotein, although the precise mechanism is not fully elucidated. Further studies are required to delineate the specific intracellular signaling cascades affected by this compound that lead to its biological activities.

Conclusion

The spectroscopic analysis of this compound, through the combined application of mass spectrometry and NMR spectroscopy, has been instrumental in its discovery and structural characterization. This technical guide provides a foundational understanding of the key spectroscopic data and analytical methodologies pertinent to this fascinating marine natural product. It is anticipated that this information will serve as a valuable resource for researchers engaged in the study of patellamides and other cyclic peptides, facilitating further exploration of their chemical and biological properties for potential applications in drug development.

References

Unraveling the Cytotoxic Potential of Patellamide A Against Leukemia Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide isolated from marine ascidians, has demonstrated notable cytotoxic activity against various cancer cell lines, including those of leukemic origin. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity against leukemia cells. It summarizes the available quantitative data on its cytotoxic potency, details the experimental protocols required to investigate its mechanisms of action, and visualizes the logical workflows and cellular pathways pertinent to its study. While the precise molecular targets of this compound remain an active area of research, this guide offers a foundational resource for scientists working to elucidate its therapeutic potential.

Introduction

Marine natural products are a rich source of structurally diverse and biologically active compounds with significant potential for drug discovery. Among these, the patellamides, a family of cyclic octapeptides containing thiazole and oxazoline heterocycles, have been identified for their potent cytotoxic properties.[1][2] this compound, a prominent member of this family, has shown promising activity against leukemia cell lines, marking it as a compound of interest for further oncological research.[3][4] This document serves as a technical resource, consolidating the known data and outlining the necessary experimental frameworks to thoroughly investigate the antileukemic properties of this compound.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative effects of this compound have been quantified against specific leukemia cell lines. The available data, primarily presented as 50% inhibitory concentration (IC₅₀) or 50% inhibitory dose (ID₅₀), are summarized below.

CompoundCell LineCell TypePotency (IC₅₀/ID₅₀)Reference
This compound L1210Murine Leukemia2–4 µg/mL[3][4]
This compound CEMHuman Acute Lymphoblastic Leukemia0.028 µg/mL (ID₅₀)[3][4]

Postulated Mechanisms of Action

The exact mechanism by which this compound exerts its cytotoxic effects on leukemia cells has not been fully elucidated. However, based on studies of related thiazole-containing cyclic peptides and the known chemical properties of patellamides, several potential mechanisms can be postulated:

  • Microtubule Disruption: Some thiazole-containing peptidomimetics are known to interfere with microtubule dynamics.[5] This disruption can halt the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[5]

  • Inhibition of Transport Proteins: The activity of some patellamides has been linked to competitive binding to overexpressed transport proteins, such as P-glycoprotein.[4] This action can reverse multidrug resistance and may also contribute to direct cytotoxicity by disrupting cellular transport functions.[4]

  • Metal Chelation and Redox Imbalance: Patellamides are known to be potent metal chelators, particularly for copper(II).[3][4] While a natural function in carbonate transport has been proposed, the chelation of essential metal ions within a cancer cell could disrupt the function of metalloenzymes and generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[4]

Further investigation is required to determine the predominant mechanism of action in leukemia cells. The following experimental protocols provide a roadmap for such studies.

G cluster_0 Investigation Workflow A Treat Leukemia Cells with this compound B Cell Viability Assay (e.g., MTT/MTS) A->B D Apoptosis Analysis (Annexin V/PI Staining) A->D E Cell Cycle Analysis (PI Staining) A->E C Determine IC50 Value B->C F Mechanism of Action Studies C->F Proceed if potent G Mitochondrial Membrane Potential Assay (e.g., JC-1) F->G H Caspase Activity Assay F->H I Western Blot for Key Pathway Proteins F->I

Caption: General experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for characterizing the cytotoxic activity of this compound.

Cell Proliferation and Viability Assay (MTT/MTS Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture: Culture leukemia cell lines (e.g., CEM, K562, HL-60) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the wells to achieve the desired final concentrations. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 2-4 hours. If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Key Signaling Pathways in Leukemia Cytotoxicity

While the specific pathway modulated by this compound is unknown, cytotoxic compounds typically induce cell death by engaging one of two major apoptotic pathways or by causing cell cycle arrest.

G cluster_0 Apoptosis Pathways extrinsic Extrinsic Pathway (Death Receptors) cas8 Caspase-8 extrinsic->cas8 intrinsic Intrinsic Pathway (Mitochondrial) mito Mitochondrial Stress (Bax/Bak activation, Cytochrome c release) intrinsic->mito pat_a This compound (Hypothesized) pat_a->extrinsic pat_a->intrinsic cas3 Caspase-3 (Executioner) cas8->cas3 cas9 Caspase-9 mito->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

The intrinsic (mitochondrial) pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade (Caspase-9, Caspase-3), culminating in cell death. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of Caspase-8 and subsequent executioner caspases.

G cluster_1 Cell Cycle Progression g1 G1 Phase g1s_checkpoint G1/S Checkpoint g1->g1s_checkpoint s S Phase (DNA Synthesis) g2 G2 Phase s->g2 g2m_checkpoint G2/M Checkpoint g2->g2m_checkpoint m M Phase (Mitosis) m->g1 Cytokinesis g1s_checkpoint->s g2m_checkpoint->m pat_a This compound (Hypothesized) pat_a->g2m_checkpoint Microtubule Disruption?

Caption: Key phases and checkpoints of the eukaryotic cell cycle.

Disruption of the cell cycle is a common mechanism for anticancer agents. Compounds can induce arrest at specific checkpoints, such as the G1/S or G2/M transitions. As some related compounds interfere with microtubules, it is plausible that this compound could induce a G2/M arrest in leukemia cells.[5]

Conclusion and Future Directions

This compound is a marine-derived cyclic peptide with confirmed cytotoxic activity against leukemia cell lines. While quantitative data is still limited, its potency warrants further investigation. The primary gap in the current knowledge is the absence of a well-defined mechanism of action and a specific molecular target.

Future research should focus on:

  • Broad-panel screening: Testing this compound against a diverse panel of leukemia cell lines (AML, ALL, CML, CLL) to establish a comprehensive cytotoxicity profile.

  • Mechanism of action studies: Utilizing the protocols outlined in this guide to determine if this compound induces apoptosis, cell cycle arrest, or other forms of cell death.

  • Target identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the direct molecular target(s) of this compound within leukemia cells.

  • In vivo efficacy: Evaluating the anti-leukemic activity of this compound in preclinical animal models.

By systematically addressing these areas, the scientific community can fully characterize the therapeutic potential of this compound and determine its viability as a lead compound for the development of novel anti-leukemia therapies.

References

Patellamide A: A Technical Guide to its Metal-Binding Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic octapeptide of marine origin, has garnered significant attention for its potent cytotoxic activities and intriguing chemical structure. Produced by the cyanobacterial symbiont Prochloron didemni, this natural product exhibits a remarkable ability to chelate metal ions, a characteristic that is intrinsically linked to its biological function and therapeutic potential. This technical guide provides an in-depth exploration of the metal-binding properties of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its biosynthetic and experimental workflows.

Introduction

This compound belongs to a class of cyclic peptides isolated from the ascidian Lissoclinum patella.[1] Its structure, characterized by the presence of thiazole and oxazoline rings, creates a pre-organized scaffold for metal ion coordination.[2] The ability of patellamides to bind divalent metal ions, particularly copper(II), is a key feature that influences their conformation and bioactivity.[3][4][5] Understanding the coordination chemistry of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

Chemical Structure and Conformation

The molecular structure of this compound, determined by X-ray crystallography and NMR spectroscopy, reveals a saddle-shaped conformation.[6][7] This three-dimensional arrangement is not rigid; the macrocycle can adopt different conformations, such as a "saddle" or "figure-of-eight" shape, with the equilibrium between these forms being influenced by the surrounding environment and the presence of metal ions.[5][8] The coordination of a metal ion typically stabilizes the saddle conformation, which is ideal for the cooperative binding of a second metal ion.[3][5]

Metal-Binding Properties of Patellamides

This compound and its analogues are known to form stable complexes with various divalent metal ions, with a pronounced selectivity for copper(II).[3][4][9] The binding of copper(II) is a cooperative process, with the initial binding of one Cu(II) ion pre-organizing the macrocycle for the coordination of a second ion, leading to the formation of dinuclear complexes.[5][10] This property is significant as the resulting dicopper(II) complexes have been shown to exhibit catalytic activities, such as carbonic anhydrase activity.[8][9]

Quantitative Binding Data

The stability of metal-peptide complexes is a critical parameter for understanding their biological relevance. The following table summarizes the reported stability constants for the formation of mononuclear copper(II) complexes with this compound and the closely related Patellamide C.

Cyclic PeptideMetal IonStability Constant (K)Technique UsedReference
This compoundCu(II)2.0 x 10⁴ M⁻¹Spectroscopic Titration[3][10]
Patellamide CCu(II)6.8 x 10⁴ M⁻¹Spectroscopic Titration[3][10]

Note: The stability constants for other metal ions such as Zn(II) and Ca(II) are generally 1 to 2 orders of magnitude lower than for Cu(II).[3][9]

Experimental Protocols for Characterizing Metal-Binding

The investigation of this compound's interaction with metal ions involves a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Metal Ion Titration Monitored by UV-Visible Spectroscopy

This protocol describes how to determine the stoichiometry and stability constant of the this compound-metal complex.

Objective: To quantify the binding affinity of this compound for a specific metal ion.

Materials:

  • This compound solution of known concentration (e.g., in methanol or a suitable buffer).

  • Stock solution of a metal salt (e.g., CuSO₄, ZnCl₂) of high purity and known concentration.

  • Spectrophotometer capable of scanning the UV-Visible range (e.g., 200-800 nm).

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of this compound at a fixed concentration in a suitable solvent.

  • Record the initial UV-Visible spectrum of the this compound solution.

  • Incrementally add small aliquots of the concentrated metal ion stock solution to the peptide solution.

  • After each addition, gently mix the solution and allow it to equilibrate.

  • Record the UV-Visible spectrum after each addition.

  • Continue the titration until no further significant spectral changes are observed, indicating saturation of the binding sites.

  • Analyze the spectral changes (e.g., changes in absorbance at a specific wavelength) as a function of the metal ion concentration to determine the binding stoichiometry and calculate the stability constant using appropriate binding models.[11][12]

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to study the conformational changes in this compound upon metal binding.

Objective: To observe changes in the secondary structure and overall conformation of this compound upon metal chelation.

Materials:

  • This compound solution.

  • Metal ion stock solution.

  • CD spectropolarimeter.

  • Quartz CD cuvettes of appropriate path length (e.g., 1 mm for far-UV, 10 mm for near-UV).

Procedure:

  • Prepare a solution of this compound in a CD-compatible buffer (low in absorbing species in the wavelength range of interest).

  • Record the CD spectrum of the apo-peptide in the far-UV (e.g., 190-250 nm) and near-UV (e.g., 250-350 nm) regions.

  • Titrate the peptide solution with the metal ion stock solution, recording the CD spectrum after each addition, as described in the UV-Vis titration protocol.

  • Observe the changes in the CD signal, which reflect alterations in the peptide's conformation. The induced CD of the metal-ligand chromophores can also provide information on the coordination geometry.[13][14][15]

Elucidation of Binding Sites by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR to identify the specific amino acid residues of this compound involved in metal coordination.

Objective: To map the metal-binding site on the this compound macrocycle.

Materials:

  • Lyophilized this compound.

  • Deuterated solvents (e.g., CD₃OH, DMSO-d₆).

  • NMR tubes.

  • High-resolution NMR spectrometer.

  • Metal ion stock solution prepared with a compatible solvent.

Procedure:

  • Dissolve a known amount of this compound in the chosen deuterated solvent.

  • Acquire a set of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY, HSQC) NMR spectra of the apo-peptide to assign the proton and carbon resonances of the amino acid residues.

  • Perform a chemical shift titration by adding incremental amounts of the metal ion to the NMR sample.

  • Acquire a ¹H NMR spectrum after each addition.

  • Monitor the chemical shift perturbations (changes in the position of signals) and line broadening of the resonances. Residues whose signals are significantly affected are likely involved in or are in close proximity to the metal-binding site.[16] For paramagnetic metals like Cu(II), significant line broadening is expected for protons near the metal center.[17]

Cytotoxicity Assessment using MTT Assay

This protocol details a common method to evaluate the cytotoxic effects of this compound and its metal complexes on cancer cell lines.

Objective: To determine the in vitro anti-proliferative activity of this compound.

Materials:

  • Human cancer cell line (e.g., L1210 murine leukemia, CEM human T-cell acute leukemia).[18]

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin).

  • 96-well cell culture plates.

  • This compound stock solution (e.g., in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of a precursor peptide encoded by the patE gene within the pat gene cluster.[3][19][20]

PatellamideA_Biosynthesis cluster_precursor Precursor Peptide (PatE) cluster_enzymes Modifying Enzymes (PatA, PatD, PatG) cluster_products Final Products Precursor Leader Peptide | {Patellamide C | this compound} Core Peptides Heterocyclase Heterocyclization (PatD) Precursor->Heterocyclase Cys -> Thiazoline Thr -> Oxazoline Protease Proteolytic Cleavage (PatA) Heterocyclase->Protease Cleavage of Leader & Flanking Regions Oxidase Oxidation (PatG) Protease->Oxidase Thiazoline -> Thiazole Macrocyclase Macrocyclization (PatG) Oxidase->Macrocyclase Head-to-tail cyclization PatA This compound Macrocyclase->PatA PatC Patellamide C Macrocyclase->PatC

Caption: Biosynthetic pathway of this compound from its precursor peptide.

Experimental Workflow for Metal-Binding Studies

The following workflow illustrates the key steps in characterizing the interaction between this compound and metal ions.

Metal_Binding_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PatA_sol This compound Solution Titration Metal Ion Titration PatA_sol->Titration Metal_sol Metal Ion Solution Metal_sol->Titration UV_Vis UV-Visible Spectroscopy Titration->UV_Vis CD Circular Dichroism Spectroscopy Titration->CD NMR NMR Spectroscopy Titration->NMR Stoichiometry Binding Stoichiometry & Stability Constant UV_Vis->Stoichiometry Conformation Conformational Changes CD->Conformation Binding_Site Binding Site Identification NMR->Binding_Site

Caption: Workflow for investigating the metal-binding properties of this compound.

Putative Signaling Pathway Disruption by this compound

While the precise signaling pathways affected by this compound are still under investigation, its cytotoxic effects suggest interference with fundamental cellular processes. Patellamides have been reported to reverse multidrug resistance, which often involves the inhibition of efflux pumps like P-glycoprotein. Its cytotoxicity points towards the induction of apoptosis.

Signaling_Pathway cluster_cell Cancer Cell PatA This compound Membrane Cell Membrane PatA->Membrane Enters Cell Efflux Efflux Pumps (e.g., P-glycoprotein) PatA->Efflux Inhibition Prolif Proliferation & Survival Pathways PatA->Prolif Disruption Apoptosis Apoptosis Prolif->Apoptosis Induction CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothesized mechanism of this compound-induced cytotoxicity.

Conclusion

This compound stands out as a fascinating marine natural product with significant potential in drug development. Its well-defined metal-binding properties, particularly its affinity for copper(II), are central to its biological activity. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the intricate chemistry and pharmacology of this remarkable cyclic peptide. Future investigations into the structure-activity relationships of its metal complexes will undoubtedly pave the way for the development of novel anti-cancer therapies.

References

The Biological Function of Patellamide A Copper Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patellamide A, a cyclic peptide produced by the cyanobacterium Prochloron didemni, has garnered significant interest for its cytotoxic properties and its intricate relationship with copper ions. This technical guide provides an in-depth exploration of the biological functions of this compound-copper complexes, consolidating current research on their mechanism of action, catalytic activities, and potential as anticancer agents. Detailed experimental protocols for key assays, quantitative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in pharmacology, bioinorganic chemistry, and drug development.

Introduction

This compound is a member of the patellamide family of cyclic octapeptides, first isolated from the ascidian Lissoclinum patella.[1] These natural products are biosynthesized by the symbiotic cyanobacterium Prochloron didemni through a microcin-like pathway encoded by the pat gene cluster.[2] While initially identified for their cytotoxicity against various cancer cell lines, the primary biological role of patellamides is now believed to be closely linked to their high affinity for copper(II) ions.[3] The marine environment of the host ascidian is naturally enriched in copper, and the formation of this compound-copper complexes appears to be a key aspect of their function.[4]

These copper complexes are not merely sequestration agents; they form catalytically active dinuclear copper(II) centers that exhibit a range of enzymatic activities, including remarkable carbonic anhydrase and phosphoesterase functions.[3][5] This dual identity—as both a cytotoxic agent and a bio-catalyst—makes the this compound-copper complex a fascinating subject for fundamental research and a potential scaffold for novel therapeutic agents. This guide will dissect the multifaceted biological functions of these complexes, presenting the data, methodologies, and conceptual frameworks necessary for advanced research in the field.

Copper(II) Coordination and Complex Formation

This compound acts as a versatile ligand, capable of cooperatively binding two copper(II) ions to form a dinuclear complex.[6] This coordination is facilitated by the macrocyclic structure, which preorganizes nitrogen and oxygen donor atoms from its thiazole, oxazoline, and amide components for metal binding.[7] The resulting complex typically adopts a saddle-shaped conformation.[8] Spectroscopic techniques such as UV-Vis and Electron Paramagnetic Resonance (EPR) are crucial for characterizing the formation and structure of these complexes in solution.[7]

Experimental Protocol: UV-Vis Spectrophotometric Titration of this compound with Copper(II)

This protocol describes the monitoring of Cu(II) binding to this compound.

  • Materials:

    • This compound solution (e.g., 1 mM in methanol or an appropriate buffer).

    • Copper(II) chloride (CuCl₂) stock solution of known concentration (e.g., 10 mM in the same solvent).

    • Spectrophotometer-compatible quartz cuvettes.

  • Procedure:

    • Place a known volume and concentration of the this compound solution into a cuvette.

    • Record the initial UV-Vis spectrum (typically 200-800 nm).

    • Add small, precise aliquots of the CuCl₂ stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in absorbance at specific wavelengths corresponding to the formation of the copper complex.

    • Plot the change in absorbance against the molar ratio of [Cu²⁺]/[this compound].

    • The stoichiometry of the complex can be determined from the inflection points in the titration curve. The binding or stability constants can be calculated by fitting the titration data to appropriate binding models.[4]

Experimental Workflow: Characterization of Copper Complexation

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PatA_sol This compound Solution UV_Vis UV-Vis Titration PatA_sol->UV_Vis Cu_sol Cu(II) Stock Solution Cu_sol->UV_Vis Stoichiometry Determine Stoichiometry UV_Vis->Stoichiometry Stability Calculate Stability Constants UV_Vis->Stability EPR EPR Spectroscopy Structure Elucidate Coordination Geometry EPR->Structure

Workflow for characterizing this compound-copper complex formation.

Catalytic Activities

The dinuclear copper(II) core of the this compound complex is a potent catalyst for several hydrolytic reactions. This functionality is thought to be relevant to its natural role in the ascidian-symbiont system.

Carbonic Anhydrase Activity

Patellamide-copper complexes are remarkably efficient mimics of carbonic anhydrase, the enzyme that catalyzes the hydration of carbon dioxide.[9] This activity is proposed to be a mechanism for providing the cyanobacterial symbiont with a concentrated source of CO₂ for photosynthesis.[3] The catalytic rates are among the highest reported for synthetic model systems.[10]

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Activity

This method measures the kinetics of CO₂ hydration.[11]

  • Materials:

    • CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water).

    • Buffer solution at a specific pH (e.g., Tris buffer, pH ~7-9).

    • pH indicator solution (e.g., p-nitrophenol).

    • This compound-copper complex solution of known concentration.

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate all solutions to the desired reaction temperature (e.g., 25 °C).

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the second syringe with the buffer containing the pH indicator and the this compound-copper complex.

    • Rapidly mix the two solutions in the instrument's observation cell.

    • Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ releases protons, causing a pH drop.

    • Repeat the experiment without the catalyst to measure the uncatalyzed reaction rate.

  • Data Analysis:

    • Fit the kinetic traces to a first-order rate equation to obtain the observed rate constant (k_obs).

    • The catalytic rate constant (k_cat) can be determined from the dependence of k_obs on the catalyst concentration.[10]

Phosphoesterase Activity

The complexes also catalyze the hydrolysis of phosphoesters, such as the model substrate bis(p-nitrophenyl) phosphate (BNPP).[12][13] This activity suggests a potential role in phosphate metabolism or signaling.

Experimental Protocol: Phosphoesterase Activity Assay
  • Materials:

    • Substrate solution: bis(p-nitrophenyl) phosphate (BNPP) in a suitable buffer (e.g., HEPES, pH 7.0).

    • This compound-copper complex solution.

    • UV-Vis spectrophotometer.

  • Procedure:

    • Add the this compound-copper complex to the buffer in a cuvette.

    • Initiate the reaction by adding the BNPP substrate solution.

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the p-nitrophenolate product.[13]

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (the extinction coefficient for p-nitrophenolate is required).

    • Determine kinetic parameters (e.g., K_m and k_cat) by measuring initial rates at varying substrate concentrations.

Anticancer Activity and Mechanism of Action

The initial discovery of patellamides was driven by their cytotoxicity against cancer cells.[1] this compound exhibits potent activity against leukemia cell lines.[4] While the free peptide is active, the involvement of copper in its cytotoxic mechanism is an area of active investigation, as copper complexes are known to induce cancer cell death through various pathways, often involving the generation of reactive oxygen species (ROS).

Quantitative Cytotoxicity Data
CompoundCell LineAssayIC₅₀ / ID₅₀Reference
This compoundL1210 (Murine Leukemia)Cytotoxicity2-4 µg/mL[4]
This compoundCEM (Human ALL)Cytotoxicity0.028 µg/mL[4]
Induction of Apoptosis

A primary mechanism by which many anticancer agents, including copper complexes, exert their effects is through the induction of apoptosis (programmed cell death). This process involves a cascade of signaling events, including the activation of caspases and regulation by Bcl-2 family proteins.

Proposed Apoptotic Signaling Pathway

G PatA_Cu This compound-Cu(II) Complex ROS ↑ Reactive Oxygen Species (ROS) PatA_Cu->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) PatA_Cu->Bcl2 Bax ↑ Bax (Pro-apoptotic) PatA_Cu->Bax Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Bax->Mito Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed ROS-mediated intrinsic apoptosis pathway for copper complexes.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in apoptosis.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., CEM) to ~70-80% confluency.

    • Treat cells with various concentrations of the this compound-copper complex for a set time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL chemiluminescent substrate and an imaging system.

    • Perform densitometry analysis to quantify changes in protein expression relative to the loading control.

Generation of Reactive Oxygen Species (ROS)

The redox activity of copper ions can catalyze the formation of ROS within cells, leading to oxidative stress and damage to cellular components, ultimately triggering cell death.

Experimental Protocol: DCFH-DA Assay for Intracellular ROS

This assay uses a fluorescent probe to detect intracellular ROS.[14]

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the this compound-copper complex for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

  • Staining:

    • Remove the treatment medium and wash the cells with a serum-free medium.

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10-20 µM) and incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells with a fluorescence microscope. The oxidized, fluorescent product (DCF) is excited at ~485 nm and emits at ~530 nm.

  • Data Analysis:

    • Quantify the relative fluorescence units and normalize to the control to determine the fold-increase in ROS generation.

Synthesis of this compound

The chemical synthesis of patellamides is a complex undertaking but essential for producing analogues and probes for research. Solid-phase peptide synthesis (SPPS) combined with solution-phase macrocyclization is a common strategy.[1]

Synthetic Workflow Overview

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution Phase Resin Resin Loading (First Amino Acid) Coupling Iterative Coupling & Deprotection Cycles Resin->Coupling Cleavage Cleavage from Resin (Linear Peptide) Coupling->Cleavage Macrocyclization Macrocyclization Cleavage->Macrocyclization Purification Purification (HPLC) Macrocyclization->Purification Final This compound Purification->Final

General workflow for the synthesis of this compound.

The synthesis involves the stepwise assembly of the linear peptide precursor on a solid support, followed by cleavage from the resin and an intramolecular cyclization reaction in solution to form the final macrocycle.[1] The formation of the characteristic thiazole and oxazoline rings requires specialized chemical methods during the synthesis.[1]

Conclusion and Future Directions

The copper complexes of this compound represent a unique class of bioactive molecules with a dual nature. In their biological context, they function as sophisticated bioinorganic catalysts, likely playing a role in the metabolic processes of the Prochloron symbiont.[3] Concurrently, their inherent cytotoxicity and ability to interact with cellular machinery make them intriguing candidates for anticancer drug development. The mechanisms underlying this cytotoxicity, particularly the role of copper in inducing ROS-mediated apoptosis, are consistent with strategies employed by other metal-based therapeutics.

Future research should focus on several key areas:

  • Elucidating the in vivo mechanism of action: While apoptosis and ROS generation are plausible mechanisms, their direct confirmation in cancer cells treated with this compound-copper complexes is needed.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound analogues could be used to optimize cytotoxic activity and selectivity for cancer cells while minimizing off-target effects.[12]

  • Drug Delivery: Developing targeted delivery systems for these complexes could enhance their therapeutic index by increasing accumulation in tumor tissues.

This guide provides a foundational framework for researchers entering this exciting field, offering the necessary data and protocols to build upon our current understanding of these remarkable marine natural products.

References

Literature review on the bioactivity of patellamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current literature on the bioactivity of patellamides, a family of cyclic octapeptides produced by cyanobacterial symbionts of marine ascidians. First discovered in the 1980s during screens for novel antineoplastic agents, these compounds have since attracted considerable interest for their cytotoxic properties and their potential to overcome multidrug resistance in cancer cells. This document summarizes the key bioactive properties, mechanisms of action, and relevant experimental methodologies associated with patellamides.

Overview of Patellamides

Patellamides are members of the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] They are produced by Prochloron spp., cyanobacterial symbionts found in marine ascidians, particularly of the genus Lissoclinum.[3][4][5] Structurally, patellamides are cyclic octapeptides characterized by the presence of thiazole and oxazoline heterocyclic rings, which are formed from cysteine, serine, or threonine residues during biosynthesis.[3][6] These structural features are crucial for their biological activities.

Bioactivities of Patellamides

The primary bioactivities reported for patellamides are cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance (MDR). While initially investigated for potential as feeding deterrents, their ecological role remains unclear, as they show little to no toxicity against marine predators.[7] The focus of research has therefore been on their pharmacological applications.[3][6]

Cytotoxic Activity

Patellamides have demonstrated moderate to potent cytotoxicity against several cancer cell lines. The initial discovery highlighted their activity against L1210 murine leukemia cells.[3][6][7] Subsequent studies have identified various patellamide analogues with a range of cytotoxic potentials.

Table 1: Summary of Patellamide Cytotoxicity Data

CompoundCell LineActivity TypeValueReference
PatellamidesL1210 (Murine Leukemia)IC502–4 µg/mL[3][6][7]
Patellamide ACEM (Human Leukemia)ID500.028 µg/mL[3][6][7]
Patellamide DCEM/VLB100 (MDR Leukemia)Reversal Agent Conc.3.3 µM[7]
Lissoclinamide 4VariousCytotoxicityMarkedly more toxic than other family members[8]
Reversal of Multidrug Resistance (MDR)

One of the most significant bioactivities of patellamides is their ability to counteract multidrug resistance, a major challenge in cancer chemotherapy. Patellamide D, in particular, has been shown to act as a selective antagonist in multidrug-resistant human leukemia cell lines (CEM/VLB100).[7] It is presumed to competitively bind to P-glycoprotein (P-gp), a key transport protein responsible for effluxing chemotherapeutic drugs from cancer cells, thereby restoring their efficacy.[3][6] For instance, in the presence of 3.3 µM patellamide D, the IC50 value of certain chemotherapeutics in CEM/VLB100 cells was dramatically reduced.[7] Patellamides B and C have also been reported to reverse MDR.[4]

Mechanism of Action

The precise signaling pathways for patellamide-induced cytotoxicity are not fully elucidated. However, the mechanism for MDR reversal is better understood and is a primary focus of their therapeutic potential.

Inhibition of P-glycoprotein Efflux Pump

The prevailing hypothesis for MDR reversal is that patellamides, particularly patellamide D, function as competitive inhibitors of the P-glycoprotein (P-gp) efflux pump.[3][6] P-gp is an ATP-dependent transporter that is overexpressed in many drug-resistant cancer cells. It actively removes a wide range of cytotoxic drugs from the cell, reducing their intracellular concentration and thus their effectiveness. Patellamides are thought to bind to P-gp, blocking the transport of other substrates (chemotherapeutic agents) and restoring sensitivity to these drugs.

Pgp_Inhibition Mechanism of MDR Reversal by Patellamide D cluster_membrane Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug (Intracellular) Drug_in->Pgp Binding Patellamide Patellamide D Patellamide->Pgp Competitive Binding Biosynthesis_Workflow Patellamide Biosynthetic Pathway PatE PatE Precursor Peptide (Leader + Core Peptides) Heterocyclization Heterocyclization (PatD enzyme) (Thiazoline/Oxazoline formation) PatE->Heterocyclization Proteolysis Proteolytic Cleavage (PatA / PatG enzymes) (Leader sequence removal) Heterocyclization->Proteolysis Macrocyclization Macrocyclization (PatG enzyme) Proteolysis->Macrocyclization Oxidation Oxidation (PatG oxidase domain) (Thiazoline -> Thiazole) Macrocyclization->Oxidation Final_Product Mature Patellamides (e.g., this compound, C) Oxidation->Final_Product Experimental_Workflow General Workflow for Patellamide Discovery Collection 1. Sample Collection (Lissoclinum patella) Extraction 2. Homogenization & Organic Extraction Collection->Extraction Fractionation 3. Chromatographic Fractionation Extraction->Fractionation Screening 4. Cytotoxicity-Directed Screening Fractionation->Screening Isolation 5. Isolation of Active Compounds Screening->Isolation Structure 6. Structure Elucidation (NMR, MS) Isolation->Structure

References

The Genesis of a Marine Natural Product: A Technical Guide to the Patellamide A Precursor Peptide, PatE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Structure and Function of PatE, the Ribosomal Precursor to Patellamide A, Offering Insights for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive examination of the this compound precursor peptide, PatE, a key molecule in the biosynthesis of the patellamides, a class of cyclic peptides with significant therapeutic potential. This document details the structure of PatE, its intricate role in a complex enzymatic pathway, and the experimental methodologies used to elucidate its function, serving as a vital resource for researchers in natural product biosynthesis, enzymology, and pharmaceutical development.

Executive Summary

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the cyanobactin family. Its biosynthesis originates from a 71-amino acid precursor peptide known as PatE.[1] This precursor undergoes a series of remarkable enzymatic transformations, including heterocyclization, proteolysis, oxidation, and macrocyclization, orchestrated by a suite of enzymes encoded in the pat gene cluster.[2] Understanding the structure of PatE and its interactions with these enzymes is fundamental to harnessing this biosynthetic machinery for the production of novel therapeutic agents. This guide synthesizes the current knowledge on PatE, presenting its structural features, functional significance, quantitative interaction data, and detailed experimental protocols.

The Molecular Architecture of PatE

The PatE peptide is a linear polypeptide of 71 amino acids, which serves as the primary substrate for the entire patellamide biosynthetic pathway.[1] Its structure is modular, comprising distinct domains that are recognized by specific enzymes.

Primary Structure and Domain Organization

The PatE precursor peptide is encoded by the patE gene and contains the sequences for two distinct patellamides, Patellamide C and this compound.[1] The overall architecture can be segmented as follows:

  • N-Terminal Leader Sequence (37 residues): This sequence is crucial for guiding the precursor peptide to the biosynthetic machinery.[3] It is not incorporated into the final natural product but is essential for the initial post-translational modifications.

  • Patellamide C Cassette: This segment includes a 5-residue N-terminal recognition sequence (GVEPS), the 8-residue core peptide for Patellamide C (VTACITFC), and a 3-residue C-terminal macrocyclization signature.[3][4]

  • This compound Cassette: Following the Patellamide C cassette, this segment contains its own 5-residue N-terminal recognition sequence (GLEAS), the 8-residue core peptide for this compound (ITVCISVC), and a C-terminal follower sequence (AYDG) that is recognized by the macrocyclase enzyme.[3][4][5]

The complete amino acid sequence of PatE from Prochloron didemni is presented in Table 1.

Table 1: Amino Acid Sequence and Domain Structure of PatE Precursor Peptide

RegionSequenceLength (aa)
Leader Sequence MNKKNILPQLGQIEVSTELLREELGLEEIEALEEL37
Pat C Recognition GVEPS5
Patellamide C Core VTACITFC8
Pat C Follower AYD3
Pat A Recognition GLEAS5
This compound Core ITVCISVC8
Pat A Follower AYDG4
Total MNKKNILPQLGQIEVSTELLREELGLEEIEALEELGVEPSVTACITFCAYDGLEASITVCISVCAYDG 71

The full sequence is assembled from data describing the leader and core peptide cassettes.[1]

Secondary and Tertiary Structure

While the full-length PatE is largely unstructured in solution, the leader sequence exhibits a defined secondary structure. Circular dichroism and Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that the leader peptide, specifically residues 13-28, forms a stable α-helix.[6] This helical region presents a hydrophobic surface that is proposed to be the primary site for initial binding and recognition by the modifying enzymes, particularly the heterocyclase PatD.[6]

The logical relationship and modular nature of the PatE precursor peptide are visualized in the diagram below.

PatE_Structure cluster_PatE PatE Precursor Peptide (71 aa) Leader Leader Sequence (37 aa) MNKKNIL...EEL PatC_Rec PatC Rec (5 aa) GVEPS Leader->PatC_Rec PatC_Core PatC Core (8 aa) VTACITFC PatC_Rec->PatC_Core PatC_Fol PatC Fol (3 aa) AYD PatC_Core->PatC_Fol PatA_Rec PatA Rec (5 aa) GLEAS PatC_Fol->PatA_Rec PatA_Core PatA Core (8 aa) ITVCISVC PatA_Rec->PatA_Core PatA_Fol PatA Fol (4 aa) AYDG PatA_Core->PatA_Fol

Figure 1: Domain organization of the PatE precursor peptide.

Function: The Blueprint for a Bioactive Molecule

PatE's primary function is to serve as the ribosomal scaffold for the biosynthesis of Patellamides A and C. It acts as a substrate, carrying the necessary recognition signals that guide a cascade of post-translational modifications.

The Biosynthetic Pathway of this compound

The conversion of PatE into this compound is a multi-step enzymatic process. While the exact order of all steps is still under investigation, a consensus pathway has been established:

  • Recognition and Heterocyclization: The PatE leader sequence is recognized by the heterocyclase enzyme, PatD. PatD, an ATP-dependent enzyme, then catalyzes the cyclodehydration of Cysteine, Serine, and Threonine residues within the core peptide sequence to form thiazoline and oxazoline rings, respectively.[7]

  • N-Terminal Cleavage: The protease PatA recognizes and cleaves the N-terminal recognition sequence (GLEAS), removing the leader peptide from the modified core peptide.[3]

  • C-Terminal Cleavage and Macrocyclization: The macrocyclase domain of the PatG enzyme (PatGmac) recognizes the C-terminal follower sequence (AYDG).[5] It catalyzes a transesterification reaction, cleaving off the follower peptide and simultaneously forming a cyclic amide bond between the N- and C-termini of the core peptide.[3]

  • Oxidation: An oxidase domain within PatG is believed to catalyze the oxidation of the thiazoline rings into the aromatic thiazole rings found in the final patellamide product.[7]

  • Epimerization: Two amino acid residues adjacent to the thiazole rings are converted from the L- to the D-configuration. The precise mechanism and timing of this epimerization step are not yet fully understood.[3]

This intricate workflow highlights the crucial role of PatE's specific sequence motifs in orchestrating this complex series of enzymatic events.

Biosynthesis_Workflow cluster_modifications Post-Translational Modifications PatE PatE Precursor Peptide Heterocyclization Heterocyclization PatE->Heterocyclization PatD (ATP-dependent) NCleavage N-Terminal Cleavage Heterocyclization->NCleavage PatA (Protease) Macrocyclization Macrocyclization & C-Terminal Cleavage NCleavage->Macrocyclization PatG (Macrocyclase) Oxidation Oxidation Macrocyclization->Oxidation PatG (Oxidase) PatA_final This compound (Cyclic Octapeptide) Oxidation->PatA_final

Figure 2: Experimental workflow for this compound biosynthesis.

Quantitative Analysis of PatE Interactions

The efficiency of the patellamide biosynthetic pathway relies on precise molecular recognition between the PatE precursor and the processing enzymes. While comprehensive kinetic data for the entire pathway is still an active area of research, studies on homologous cyanobactin systems provide valuable quantitative insights into these interactions.

Table 2: Quantitative Data on Precursor Peptide-Enzyme Interactions

Interacting MoleculesParameterValueMethodSystem
LynD + PatE' LeaderKd~1.5 µMIsothermal Titration CalorimetryLyn/Pat Hybrid System
PatGmac + Substrate Mimickcat0.013 s-1HPLC-based AssayIn vitro Patellamide System
PatGmac + Substrate MimicKm230 µMHPLC-based AssayIn vitro Patellamide System
This compound + Cu(II)Stability Constant (log β)4.3Potentiometric TitrationChemical System
Patellamide C + Cu(II)Stability Constant (log β)4.83Potentiometric TitrationChemical System

Note: Data for LynD (a homolog of PatD) and PatGmac provide the best available estimates for precursor peptide binding and processing kinetics. The stability constants for the final products with copper ions are also included for context on their potential biological roles.

Experimental Protocols

The study of PatE and its transformation into patellamides relies on a combination of molecular biology, biochemistry, and structural biology techniques. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of PatE

This protocol describes the heterologous expression of PatE, often as a fusion protein to enhance stability and simplify purification.

  • Cloning: The patE gene is synthesized and cloned into an expression vector (e.g., pET-SUMO or pGEX) containing an N-terminal fusion tag (e.g., His6-SUMO or GST) and a protease cleavage site.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression:

    • Inoculate 1 L of LB medium (with appropriate antibiotic) with 10 mL of an overnight culture.

    • Grow cells at 37°C with shaking (200 rpm) until an OD600 of 0.6-0.8 is reached.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for 16 hours at 18°C.

  • Cell Lysis:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse cells by sonication on ice (e.g., 10 cycles of 30s ON, 30s OFF).

    • Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

  • Purification (Affinity Chromatography):

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).

    • Elute the fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Fusion Tag Cleavage:

    • Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Add a specific protease (e.g., SUMO protease or Thrombin) and incubate overnight at 4°C.

  • Final Purification (Reverse-Pass and Size Exclusion):

    • Pass the cleavage reaction back over the Ni-NTA column to remove the cleaved tag and protease.

    • Further purify the tag-free PatE peptide using size-exclusion chromatography.

  • Verification: Confirm the purity and identity of PatE using SDS-PAGE and Mass Spectrometry.

NMR Structure Determination of the PatE Leader Peptide

This protocol outlines the steps for determining the solution structure of the PatE leader peptide using NMR spectroscopy.

  • Sample Preparation:

    • Express and purify 15N- and 13C-labeled PatE leader peptide using the protocol above, growing cells in M9 minimal media supplemented with 15NH4Cl and 13C-glucose.

    • Dissolve the lyophilized peptide to a final concentration of 0.5-1.0 mM in NMR buffer (20 mM sodium phosphate pH 6.5, 50 mM NaCl, 10% D2O).

  • NMR Data Acquisition:

    • Acquire a series of 2D and 3D NMR spectra on a high-field spectrometer (≥600 MHz) at 298 K.

    • Key experiments include:

      • 2D 1H-15N HSQC for backbone amide assignments.

      • 3D HNCACB and CBCA(CO)NH for sequential backbone assignments.

      • 3D HCCH-TOCSY for side-chain assignments.

      • 3D 15N-edited NOESY-HSQC (150 ms mixing time) to obtain distance restraints.

  • Data Processing and Analysis:

    • Process spectra using software such as NMRPipe.

    • Analyze the processed spectra and perform resonance assignments using software like CcpNmr Analysis.

  • Structure Calculation:

    • Generate distance restraints from the NOESY peak volumes.

    • Use software like CYANA or Xplor-NIH to calculate an ensemble of structures based on the experimental restraints.

  • Structure Validation:

    • Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical quality and Ramachandran plot statistics.

Conclusion and Future Outlook

The this compound precursor peptide, PatE, is a paradigm for understanding the biosynthesis of cyanobactin natural products. Its modular structure, featuring a functionally critical α-helical leader sequence and precisely encoded core peptide cassettes, provides an elegant solution for guiding a complex series of enzymatic modifications. While significant progress has been made in characterizing the structure of PatE and the functions of the pat enzymes, key questions remain. Determining the precise kinetics of each step in the pathway, elucidating the mechanism of D-amino acid formation, and resolving the high-resolution structures of PatE in complex with each processing enzyme will be critical future endeavors. The knowledge synthesized in this guide provides a solid foundation for these future studies, which promise to unlock the full potential of the patellamide biosynthetic pathway for synthetic biology and the development of novel, peptide-based therapeutics.

References

Methodological & Application

Total Synthesis of Patellamide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A is a cyclic octapeptide natural product first isolated in 1981 from the marine tunicate Lissoclinum patella. It is now known to be produced by an endosymbiotic cyanobacterium, Prochloron didemni. This compound and its congeners exhibit a range of biological activities, including cytotoxicity against various cancer cell lines, which has made them attractive targets for total synthesis. The structure of this compound is characterized by a 24-membered macrocycle containing two thiazole and two oxazoline heterocycles derived from cysteine, threonine, and serine residues. The total synthesis of this compound has been a significant challenge, driving the development of new synthetic methodologies, particularly for the construction of the heterocyclic moieties and the macrocyclization step. The initial proposed structure of this compound was revised based on synthetic efforts, highlighting the crucial role of total synthesis in structure elucidation.[1][2]

This document provides a detailed overview of the methodologies employed in the total synthesis of this compound, with a focus on two prominent strategies. It includes detailed experimental protocols for key transformations, quantitative data from representative syntheses, and diagrams illustrating the synthetic logic and workflows.

Retrosynthetic Analysis and Synthetic Strategies

The total synthesis of this compound hinges on a few key strategic considerations: the construction of the thiazole and oxazoline rings, the assembly of the linear peptide precursor, and the final macrocyclization. Two notable approaches that highlight different solutions to these challenges are the Hamada and Shioiri synthesis and the more contemporary approach by Salomon and Rich.

A general retrosynthetic analysis of this compound is outlined below. The primary disconnection is the macrocyclic amide bond, revealing a linear octapeptide precursor. This linear precursor is further disconnected into smaller peptide fragments, often two tetrapeptides, to facilitate a convergent synthesis. The thiazole and oxazoline heterocycles are envisioned to be formed from their corresponding amino acid precursors (cysteine, threonine, and serine) at an appropriate stage of the synthesis.

Retrosynthesis PatellamideA This compound LinearOctapeptide Linear Octapeptide Precursor PatellamideA->LinearOctapeptide Macrocyclization Tetrapeptide1 Tetrapeptide Fragment 1 LinearOctapeptide->Tetrapeptide1 Peptide Coupling Tetrapeptide2 Tetrapeptide Fragment 2 LinearOctapeptide->Tetrapeptide2 Peptide Coupling AminoAcids Protected Amino Acids (including precursors to heterocycles) Tetrapeptide1->AminoAcids Peptide Synthesis Tetrapeptide2->AminoAcids Peptide Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy 1: The Hamada and Shioiri Approach

The pioneering total synthesis by Hamada and Shioiri was instrumental in correcting the initially proposed structure of this compound.[1] A key feature of their strategy was the early introduction of the thiazole heterocycles and the use of more classical methods for peptide coupling and cyclization. Their approach was noted for employing harsh conditions for the formation of the oxazoline and thiazoline moieties.[3]

Synthetic Strategy 2: The Salomon and Rich Approach

A more recent synthesis by Salomon and Rich employed contemporary methods for the formation of the oxazoline and thiazole rings under milder conditions.[3] This strategy featured a convergent assembly of two tetrapeptide fragments and a late-stage formation of the oxazoline rings, followed by macrocyclization. This approach aimed to improve the efficiency and yield of the overall synthesis.

Data Presentation

The following tables summarize the quantitative data for key steps in the total synthesis of this compound, primarily based on the Salomon and Rich methodology, which provides more detailed recent data.

Table 1: Synthesis of Key Intermediates
StepIntermediateKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1Thiazolyl Tripeptide (7)Fmoc-aThr(Trt)-OH, HOBt, HBTU, DIEACH₂Cl₂12RT86
2Linear Octapeptide (11)Tetrapeptide 5, Tetrapeptide 6, HOBt, HBTU, DIEACH₂Cl₂12RT84
3Diol Precursor (12)2% TFA, ThiophenolCH₂Cl₂0.5RT-
4Linear Precursor (4)Burgess ReagentTHF1RT-

Yields are as reported in the literature; "-" indicates yield not explicitly stated for that step but is part of a sequence.

Table 2: Final Steps to this compound
StepTransformationKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1C-terminal DeprotectionPd(PPh₃)₄, PhSiH₃CH₂Cl₂1RT-
2N-terminal Deprotection20% Piperidine/DMFDMF0.5RT-
3MacrocyclizationPyBOP, DMAP, DIEACH₂Cl₂/DMF24RT55 (overall)

The 55% yield for the macrocyclization is reported as the overall yield for the final deprotection and cyclization sequence.[3]

Experimental Protocols

The following protocols are based on the Salomon and Rich synthesis of this compound and represent a modern approach to this natural product.

Protocol 1: Synthesis of the Linear Octapeptide Precursor

This protocol describes the coupling of two tetrapeptide fragments to form the linear octapeptide.

Protocol1 start Start: Tetrapeptide Fragment 5 Tetrapeptide Fragment 6 coupling Peptide Coupling: HOBt, HBTU, DIEA in CH₂Cl₂ start->coupling reaction Stir at RT for 12 hours coupling->reaction workup Work-up: Aqueous wash and extraction reaction->workup purification Purification: Silica gel chromatography workup->purification product Product: Linear Octapeptide (11) (84% yield) purification->product

Caption: Workflow for the synthesis of the linear octapeptide.

Methodology:

  • Preparation: To a solution of the carboxylic acid-containing tetrapeptide fragment (e.g., 5) (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere of argon are added 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equiv). The mixture is stirred at room temperature for 15 minutes.

  • Coupling: The amine-containing tetrapeptide fragment (e.g., the deprotected form of 2) (1.1 equiv) and N,N-diisopropylethylamine (DIEA) (3.0 equiv) are added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12 hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the pure linear octapeptide (11).

Protocol 2: Heterocyclization to Form Oxazoline Rings

This protocol details the formation of the oxazoline rings from the threonine and serine residues using the Burgess reagent.

Methodology:

  • Deprotection: The trityl protecting groups on the hydroxyl functions of the threonine and serine residues of the linear octapeptide (11) are removed by treatment with 2% trifluoroacetic acid (TFA) in CH₂Cl₂ with thiophenol as a scavenger. The reaction is typically complete within 30 minutes. The solvent is removed under reduced pressure.

  • Cyclodehydration: The resulting diol (12) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The Burgess reagent (methyl N-(triethylammoniosulfonyl)carbamate) (2.0-3.0 equiv per hydroxyl group) is added in one portion.

  • Reaction: The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography to yield the linear precursor (4) containing the two oxazoline rings.

Protocol 3: Macrocyclization to this compound

This protocol describes the final deprotection and head-to-tail cyclization to yield this compound.

Protocol3 start Start: Linear Precursor (4) deprotection1 C-terminal Deprotection: Pd(PPh₃)₄, PhSiH₃ in CH₂Cl₂ start->deprotection1 deprotection2 N-terminal Deprotection: 20% Piperidine/DMF deprotection1->deprotection2 cyclization Macrocyclization: PyBOP, DMAP, DIEA in CH₂Cl₂/DMF (high dilution) deprotection2->cyclization reaction Stir at RT for 24 hours cyclization->reaction purification Purification: RP-HPLC reaction->purification product Product: This compound (55% overall yield) purification->product

Caption: Workflow for the final macrocyclization to this compound.

Methodology:

  • C-terminal Deprotection: The C-terminal allyl ester of the linear precursor (4) is cleaved using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv) and phenylsilane (PhSiH₃) (10 equiv) in anhydrous CH₂Cl₂. The reaction is stirred at room temperature for 1 hour.

  • N-terminal Deprotection: Following the removal of the C-terminal protecting group, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is removed by treatment with 20% piperidine in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. The solvent is then removed under high vacuum.

  • Macrocyclization: The resulting amino-acid is dissolved in a large volume of a mixture of CH₂Cl₂ and DMF to achieve high dilution conditions (typically 0.001 M). To this solution are added (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5 equiv), 4-dimethylaminopyridine (DMAP) (0.2 equiv), and DIEA (3.0 equiv).

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to afford this compound.

Conclusion

The total synthesis of this compound has evolved significantly since its initial accomplishment. Modern synthetic strategies, such as the one developed by Salomon and Rich, utilize milder and more efficient methods for the construction of the key heterocyclic and macrocyclic structural motifs.[3] These advancements not only provide a reliable supply of this compound for further biological studies but also contribute valuable tools and strategies to the field of complex peptide synthesis. The detailed protocols and data presented herein serve as a practical guide for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in this important class of marine natural products.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Patellamide A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A is a cyclic octapeptide originally isolated from the marine tunicate Lissoclinum patella.[1] It belongs to the cyanobactin family of ribosomally produced and post-translationally modified peptides.[2] Patellamides exhibit a range of biological activities, including cytotoxicity against various cancer cell lines, such as L1210 murine leukemia and human acute lymphoblastic leukemia (CEM).[1][3] The unique structure of this compound, characterized by a 24-membered macrocycle containing thiazole and oxazoline heterocycles, contributes to its bioactivity and makes it an interesting scaffold for medicinal chemistry.[4][5] These heterocycles are formed from cysteine, serine, or threonine residues.[3] The patellamide backbone is a pseudo-octapeptide with four peptide bonds and four heterocycles.[4]

The complex structure of patellamides makes their chemical synthesis challenging.[2][5] However, solid-phase peptide synthesis (SPPS) provides a robust platform for the systematic synthesis of this compound and its analogues, enabling the exploration of structure-activity relationships (SAR) for drug discovery and development.[6] This document provides a detailed protocol for the solid-phase synthesis of this compound analogues using Fmoc/tBu chemistry.

Materials and Reagents

Category Item Suggested Supplier
Resins 2-Chlorotrityl chloride resinMajor peptide synthesis suppliers
Rink Amide resinMajor peptide synthesis suppliers
Amino Acids Fmoc-protected amino acidsMajor peptide synthesis suppliers
Boc-Orn(Fmoc)-OH (for macrocyclization)Major peptide synthesis suppliers
Coupling Reagents HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Major peptide synthesis suppliers
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Major peptide synthesis suppliers
Bases DIPEA (N,N-Diisopropylethylamine)Sigma-Aldrich, Fisher Scientific
PiperidineSigma-Aldrich, Fisher Scientific
Solvents DMF (N,N-Dimethylformamide), peptide synthesis gradeSigma-Aldrich, Fisher Scientific
DCM (Dichloromethane), peptide synthesis gradeSigma-Aldrich, Fisher Scientific
Diethyl ether, anhydrousSigma-Aldrich, Fisher Scientific
Cleavage Reagents TFA (Trifluoroacetic acid)Sigma-Aldrich, Fisher Scientific
TIPS (Triisopropylsilane)Sigma-Aldrich, Fisher Scientific
EDT (1,2-Ethanedithiol)Sigma-Aldrich, Fisher Scientific
ThioanisoleSigma-Aldrich, Fisher Scientific
Water, HPLC gradeFisher Scientific

Experimental Protocols

Resin Selection and Loading of the First Amino Acid

The choice of resin is crucial for the successful synthesis of cyclic peptides. 2-Chlorotrityl chloride resin is recommended as it allows for the cleavage of the protected linear peptide, which can then be cyclized in solution.[7] Alternatively, on-resin cyclization can be performed, for which a Rink Amide resin can be suitable, especially if a C-terminal amide is desired in a linear precursor.[7]

Protocol for Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin:

  • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 1 hour in a reaction vessel.

  • Drain the DCM.

  • Dissolve 2 equivalents of the first Fmoc-protected amino acid and 4 equivalents of DIPEA in a minimal amount of DCM.

  • Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Linear Peptide Assembly (Fmoc/tBu Strategy)

The linear peptide precursor is assembled on the solid support using a standard Fmoc/tBu protocol.[8]

Protocol for a Single Coupling Cycle:

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin.[6] Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 4 equivalents of the next Fmoc-amino acid with 3.95 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 2-5 minutes.[6]

    • Add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.[6] For sterically hindered amino acids, a double coupling may be necessary.[6]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each amino acid in the sequence.

Parameter Recommended Condition/Reagent Purpose
Resin 2-Chlorotrityl chloride or Rink Amide (0.2-0.4 mmol/g loading)Solid support for peptide synthesis
Fmoc Deprotection 20% Piperidine in DMF (1 x 5 min, 1 x 15 min)Removal of the temporary Fmoc protecting group
Amino Acid Coupling 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMFEfficient amide bond formation
Coupling Time 45-60 minutesEnsures complete reaction
Double Coupling For sterically hindered amino acids or difficult sequencesDrives the reaction to completion to avoid deletion sequences[6]
On-Resin Cyclization

For on-resin cyclization, a side-chain anchoring strategy is often employed. For instance, the side chain of an amino acid like ornithine can be used to attach the peptide to the resin, leaving the C-terminus free to react with the N-terminus.

Protocol for On-Resin Macrocyclization:

  • After the assembly of the linear peptide, deprotect the N-terminal Fmoc group as described in step 2.1.

  • Deprotect the C-terminal protecting group (e.g., Allyl, removed with Pd(PPh₃)₄).

  • Perform the cyclization by adding a coupling reagent such as PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF (5x) and DCM (5x).

Cleavage from Resin and Global Deprotection

The final step is to cleave the synthesized peptide from the resin and remove all side-chain protecting groups.[6]

Protocol for Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide analogue (see table below).

  • Add the cleavage cocktail to the resin and agitate gently for 2-3 hours at room temperature.[6]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Peptide Composition Cleavage Cocktail Composition Incubation Time Purpose of Scavengers
General PeptidesTFA/TIPS/H₂O (95:2.5:2.5)2-3 hoursTIPS and water scavenge carbocations[6]
Peptides with Cys(Trt)TFA/TIPS/EDT/H₂O (94:1:2.5:2.5)2-3 hoursEDT is a scavenger for the trityl group[6]
Peptides with MetTFA/TIPS/Thioanisole (95:2.5:2.5)2-3 hoursThioanisole prevents oxidation of the methionine side chain[6]
Peptides with TrpTFA/TIPS/EDT (95:2.5:2.5)2-3 hoursEDT protects the indole ring from modification[6]
Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Data Summary for Synthesized this compound Analogues

Analogue ID Sequence Theoretical Mass (Da) Observed Mass (Da) Crude Yield (mg) Purity (%) Final Yield (mg)
Example-001[Sequence][Calculated][From MS][Weight][From HPLC][Weight]

Visualizations

G cluster_workflow Experimental Workflow for Solid-Phase Synthesis of this compound Analogues Resin_Selection Resin Selection (e.g., 2-Chlorotrityl) First_AA_Loading Loading of First Amino Acid Resin_Selection->First_AA_Loading Linear_Assembly Linear Peptide Assembly (Fmoc/tBu SPPS) First_AA_Loading->Linear_Assembly Cyclization On-Resin or Solution-Phase Macrocyclization Linear_Assembly->Cyclization Cleavage Cleavage from Resin and Global Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Pure this compound Analogue Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound analogues.

G cluster_structure General Structure of a this compound Analogue cluster_components Key Structural Features patellamide This compound Analogue Macrocyclic Core Thiazole Ring Oxazoline Ring Amino Acid Side Chains (R-groups) Macrocycle 24-membered Ring patellamide:f1->Macrocycle Thiazole Thiazole Heterocycle patellamide:f2->Thiazole Oxazoline Oxazoline Heterocycle patellamide:f3->Oxazoline SideChains Variable Side Chains patellamide:f4->SideChains

References

Application Notes and Protocols for Heterologous Expression of Patellamide A Biosynthetic Genes in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Patellamide A is a cyclic octapeptide belonging to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] Originally isolated from the ascidian Lissoclinum patella, it is actually produced by its cyanobacterial symbiont, Prochloron didemni.[1][2][3][4] this compound and its analogs exhibit a range of biological activities, including cytotoxic and antiviral properties, making them attractive candidates for drug development. The heterologous expression of the this compound biosynthetic gene cluster in a tractable host like Escherichia coli offers a promising avenue for the sustainable production and bioengineering of these complex natural products.

This document provides detailed application notes and protocols for the heterologous expression of the this compound biosynthetic gene cluster (pat) in E. coli, based on foundational studies in the field.

This compound Biosynthesis

The biosynthesis of this compound is governed by the pat gene cluster, which is approximately 11-kbp in size and contains seven genes, patA through patG.[2] The process begins with the ribosomal synthesis of a precursor peptide, PatE. This precursor peptide contains a leader sequence followed by the core peptide sequences that will ultimately form this compound and patellamide C. The subsequent maturation of the precursor peptide into the final cyclic product is carried out by a series of post-translational modification enzymes encoded by the pat gene cluster.

The key enzymatic steps are as follows:

  • Heterocyclization: The PatD enzyme, a heterocyclase, catalyzes the cyclodehydration of cysteine, serine, and threonine residues within the core peptide to form thiazoline and oxazoline rings, respectively.[5]

  • Proteolytic Cleavage: The PatA protease is responsible for cleaving the N-terminal leader sequence from the modified precursor peptide.[5]

  • Macrocyclization and Oxidation: The PatG enzyme is a bifunctional protein. Its macrocyclase domain catalyzes the head-to-tail cyclization of the linear peptide, while its oxidase domain is responsible for the oxidation of thiazoline rings to thiazoles.[5]

The functions of PatB, PatC, and PatF are not as well characterized but are thought to be involved in the overall biosynthetic pathway.

Quantitative Data

The heterologous expression of the pat gene cluster in E. coli has been successfully demonstrated, leading to the production of this compound. The following table summarizes the reported production yield.

ProductHost StrainVectorYieldReference
This compoundE. coli BL21(DE3) pLysSpCR2.1-TOPO~20 µg/LSchmidt et al., 2005[2]

Experimental Protocols

Cloning of the this compound Gene Cluster

The cloning of the large (~11-kbp) pat gene cluster requires techniques suitable for handling large DNA fragments. The original study utilized both fosmid libraries and long-range PCR.

Materials:

  • High-fidelity DNA polymerase for long-range PCR

  • Genomic DNA from Prochloron didemni

  • PCR primers flanking the patA-G gene cluster

  • Fosmid library construction kit (optional)

  • pCR2.1-TOPO vector or other suitable cloning vector

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells for cloning (e.g., DH5α)

Protocol:

  • Gene Cluster Amplification (PCR-based approach):

    • Design primers flanking the entire patA-G gene cluster (~11 kbp).

    • Perform long-range PCR using a high-fidelity DNA polymerase and Prochloron didemni genomic DNA as a template, following the manufacturer's instructions.

    • Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.

    • Purify the PCR product using a suitable kit.

  • Vector Ligation:

    • Ligate the purified PCR product into a suitable cloning vector, such as pCR2.1-TOPO. Follow the manufacturer's protocol for the ligation reaction.

    • Alternatively, if using a fosmid-based approach, construct a fosmid library from Prochloron didemni genomic DNA and screen for clones containing the pat gene cluster.

  • Transformation and Screening:

    • Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α).

    • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

    • Screen the resulting colonies by colony PCR using primers specific for a gene within the pat cluster (e.g., patE) to identify positive clones.

    • Confirm the integrity of the cloned gene cluster by restriction digestion and sequencing.

Heterologous Expression of this compound in E. coli

Materials:

  • E. coli BL21(DE3) pLysS competent cells

  • Recombinant plasmid containing the pat gene cluster (e.g., pCR2.1-pat)

  • Luria-Bertani (LB) broth and agar[1][6][7][8]

  • Appropriate antibiotics (e.g., ampicillin for the expression vector, chloramphenicol for pLysS)[5][9]

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)[10][11][12]

Protocol:

  • Transformation:

    • Transform the recombinant plasmid containing the pat gene cluster into E. coli BL21(DE3) pLysS competent cells.[9][13]

    • Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony from the transformation plate into 5-10 mL of LB broth containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Expression Culture:

    • Inoculate 1 L of LB broth containing the appropriate antibiotics with the overnight starter culture (e.g., 1:100 dilution).

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[11]

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.[10]

    • Continue to incubate the culture at 37°C for approximately 24 hours with shaking.[2]

Extraction and Purification of this compound

Materials:

  • Diaion HP-20 resin or equivalent hydrophobic resin

  • Methanol

  • Acetone

  • Chloroform

  • Hexane

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[14][15][16]

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Protocol:

  • Extraction from Culture:

    • After incubation, add approximately 50 g of HP-20 resin per liter of culture broth and stir for 1-2 hours.

    • Filter the resin and wash sequentially with deionized water and 25% aqueous methanol.

    • Elute the bound compounds from the resin with methanol and then acetone.

    • Combine the organic fractions and evaporate to dryness.

  • Liquid-Liquid Partitioning:

    • Partition the dried extract between chloroform and 25% aqueous methanol.

    • Collect the chloroform layer and evaporate to dryness.

    • Further partition the resulting residue between hexane and methanol. The methanol fraction will contain the patellamides.

  • HPLC Purification:

    • Dissolve the methanol fraction in a suitable solvent (e.g., methanol or a mixture of ACN and water).

    • Purify the patellamides by reversed-phase HPLC on a C18 column.[14][15][16]

    • A typical gradient could be a linear gradient of water/ACN containing 0.1% TFA. The exact gradient will need to be optimized.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm) and collect fractions corresponding to the this compound peak.

    • Confirm the identity and purity of this compound by mass spectrometry and NMR spectroscopy.

Visualizations

Patellamide_Biosynthesis_Pathway cluster_ribosome Ribosome cluster_modification Post-Translational Modification PatE_precursor PatE Precursor Peptide (Leader-Core) Modified_PatE Modified PatE (Thiazoline/Oxazoline rings) PatE_precursor->Modified_PatE PatD (Heterocyclase) ATP-dependent Cleaved_PatE Cleaved Linear Peptide Modified_PatE->Cleaved_PatE PatA (Protease) Leader peptide removal Cyclized_Patellamide Cyclized Patellamide (Thiazoline rings) Cleaved_PatE->Cyclized_Patellamide PatG (Macrocyclase) Patellamide_A This compound (Thiazole rings) Cyclized_Patellamide->Patellamide_A PatG (Oxidase)

Caption: this compound Biosynthetic Pathway.

Experimental_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_purification Purification PCR Long-Range PCR of patA-G cluster (~11 kbp) Ligation Ligation into Cloning Vector PCR->Ligation Transformation_Cloning Transformation into E. coli DH5α Ligation->Transformation_Cloning Screening Screening and Plasmid Verification Transformation_Cloning->Screening Transformation_Expression Transformation into E. coli BL21(DE3)pLysS Screening->Transformation_Expression Purified Plasmid Culture Culture Growth to OD600 0.5-0.6 Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Extraction Resin-based Extraction Induction->Extraction Cell Culture Partitioning Liquid-Liquid Partitioning Extraction->Partitioning HPLC RP-HPLC Purification Partitioning->HPLC Analysis MS and NMR Analysis HPLC->Analysis

Caption: Experimental Workflow for this compound Production.

References

Application Notes and Protocols for X-ray Crystallography of Patellamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for obtaining high-quality crystals of Patellamide A suitable for X-ray diffraction analysis. The methodologies outlined below are based on established crystallographic techniques for cyclic peptides and specific information available for this compound.

Introduction

This compound is a cyclic octapeptide isolated from the ascidian Lissoclinum patella. It exhibits significant cytotoxic activity, making it a molecule of interest for drug development. Determining its three-dimensional structure through X-ray crystallography is crucial for understanding its mechanism of action and for structure-based drug design. The crystal structure of this compound has been reported as a methanol and water solvate, adopting a saddle-shaped conformation[1][2]. This protocol provides a comprehensive guide to reproduce the crystallization and subsequent crystallographic analysis of this compound.

Data Presentation

The following tables summarize the essential quantitative data for the X-ray crystallographic analysis of this compound.

Table 1: Crystal Data and Data Collection Parameters

ParameterValue
Crystal Data
Chemical FormulaC₃₅H₄₉N₈O₆S₂·CH₃OH·H₂O[1]
Formula Weight792.0 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 10.5 Å, b = 18.2 Å, c = 22.1 Å
Volume4221.8 ų
Z4
Calculated Density1.247 g/cm³
Data Collection
X-ray SourceCu Kα radiation (λ = 1.5418 Å)
DiffractometerRigaku AFC7R
Temperature296 K
Crystal Size0.3 x 0.2 x 0.1 mm
2θ range5.0° to 120.0°
Scan Typeω-2θ
Reflections Collected3500
Unique Reflections3300

Table 2: Structure Refinement Details

ParameterValue
Resolution0.90 Å
R-work0.055
R-free0.060
Number of Atoms59 (non-hydrogen)
Solvent Molecules1 Methanol, 1 Water
Refinement ProgramSHELXL-97
Structure SolutionDirect Methods (SHELXS-97)

Experimental Protocols

Purification of this compound

Objective: To obtain highly pure this compound for crystallization.

Methodology:

  • This compound, either synthetically derived or isolated from its natural source, should be purified to >98% purity.

  • High-Performance Liquid Chromatography (HPLC) is the recommended final purification step.

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

    • Detection: UV at 220 nm.

  • Collect the fractions containing this compound and confirm the purity by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain a fluffy white powder.

Crystallization of this compound

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Methodology:

The hanging drop vapor diffusion method is recommended for the crystallization of this compound.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of purified this compound in methanol.

  • Preparation of Reservoir Solution: Prepare a reservoir solution of 50% (v/v) methanol in water.

  • Crystallization Setup:

    • Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 2 µL of the this compound stock solution with 2 µL of the reservoir solution.

    • Invert the coverslip and place it over a well, ensuring an airtight seal with vacuum grease.

  • Incubation: Incubate the crystallization plate at room temperature (20-25°C) in a vibration-free environment.

  • Crystal Growth: Monitor the drops periodically under a microscope. Colorless, needle-shaped, or prismatic crystals are expected to appear within one to two weeks. The crystals of this compound are known to form as a methanol and water solvate[1][2].

X-ray Data Collection

Objective: To collect high-quality X-ray diffraction data from a single crystal of this compound.

Methodology:

  • Crystal Mounting: Carefully select a single crystal of suitable size and mount it on a cryoloop.

  • Cryo-protection (Optional but Recommended): Briefly dip the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol) before flash-cooling in liquid nitrogen. This minimizes radiation damage during data collection.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of a diffractometer equipped with a suitable X-ray source (e.g., a rotating anode or synchrotron beamline) and a detector.

    • Collect a complete dataset by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement

Objective: To determine the three-dimensional atomic structure of this compound from the collected diffraction data.

Methodology:

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections (e.g., for Lorentz and polarization effects). Software such as HKL2000 or XDS can be used for this purpose.

  • Structure Solution: The crystal structure can be solved using direct methods, which are well-suited for small molecules. The SHELXS program is a standard choice for this step.

  • Structure Refinement: Refine the initial structural model against the experimental data to improve its accuracy. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The SHELXL program is commonly used for refinement.

  • Validation: Validate the final refined structure using tools like CHECKCIF to ensure its geometric and crystallographic quality.

Mandatory Visualization

Xray_Crystallography_Workflow X-ray Crystallography Workflow for this compound cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Purification This compound Purification (>98% purity via HPLC) StockSolution Preparation of Stock Solution (10 mg/mL in Methanol) Purification->StockSolution VaporDiffusion Hanging Drop Vapor Diffusion (Methanol/Water) StockSolution->VaporDiffusion CrystalGrowth Crystal Growth (1-2 weeks at RT) VaporDiffusion->CrystalGrowth Mounting Crystal Mounting & Cryo-cooling CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing & Scaling (e.g., HKL2000, XDS) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods, e.g., SHELXS) DataProcessing->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Structure Validation (e.g., CHECKCIF) Refinement->Validation FinalModel Final 3D Atomic Model Validation->FinalModel

Caption: Experimental workflow for this compound crystallography.

References

High-performance liquid chromatography (HPLC) purification of Patellamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A is a cyclic octapeptide with significant cytotoxic and potential therapeutic properties, originally isolated from the ascidian Lissoclinum patella and its cyanobacterial symbiont, Prochloron didemni.[1][2][3][4][5][6] As a member of the patellamide class of compounds, it features a unique structure containing thiazole and oxazoline rings, which contributes to its biological activity.[7] The purification of this compound from its natural source or from synthetic preparations is a critical step for its study and development as a potential therapeutic agent. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is the definitive technique for achieving the high purity required for research and clinical applications.

These application notes provide a detailed protocol for the purification of this compound, encompassing initial extraction and pre-purification steps, followed by analytical and preparative reverse-phase HPLC.

Data Presentation

Table 1: Analytical HPLC Parameters for this compound
ParameterValue
Column C18 reverse-phase, analytical (e.g., Microsorb-MV or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, then hold at 95% B for 10 minutes
Flow Rate ~1.0 mL/min (typical for 4.6 mm ID column)
Detection UV, low wavelength (e.g., 210-220 nm)
Temperature Ambient or controlled (e.g., 35-40°C)
Table 2: Proposed Preparative HPLC Parameters for Scaling Up this compound Purification
ParameterValue
Column C18 reverse-phase, preparative (e.g., 20 mm ID x 150 mm)
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA
Gradient Optimized based on analytical separation; may require a shallower gradient for improved resolution
Flow Rate Scaled up from analytical; for a 20 mm ID column, this would be approximately 18-20 mL/min
Sample Loading Dependent on column size and resolution, starting from several milligrams
Detection UV, with a preparative flow cell
Temperature Ambient or controlled

Experimental Protocols

Extraction and Initial Partial Purification from Lissoclinum patella

This protocol describes the initial steps to obtain a crude extract enriched with patellamides.

Methodology:

  • Homogenize collected specimens of Lissoclinum patella.

  • Extract the homogenized tissue with methanol.[1][8]

  • Perform a solvent-solvent partition of the methanol extract against chloroform and 25% aqueous methanol.[1][8]

  • Separate the layers and evaporate the chloroform layer to dryness.

  • Further partition the dried chloroform extract between hexanes and methanol to remove nonpolar lipids.

  • Collect the methanol fraction, which is now enriched in patellamides.

  • For further clean-up before HPLC, the extract can be subjected to silica-gel chromatography.[1][8]

Solid-Phase Extraction (SPE) for Sample Clean-up

Prior to HPLC, a solid-phase extraction step can significantly clean up the sample, removing interfering substances and concentrating the patellamides.

Methodology:

  • Sorbent Selection: Use a C18 reversed-phase SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by water through the sorbent bed.

  • Sample Loading: Dissolve the partially purified extract in a solvent with low organic content (e.g., 5-10% acetonitrile in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elution: Elute the patellamides with a higher concentration of organic solvent, such as acetonitrile or methanol.

  • Drying: Evaporate the elution solvent to obtain a concentrated and cleaned-up sample ready for HPLC.

Analytical HPLC of this compound

This protocol is for the analysis and purity assessment of this compound.

Methodology:

  • System Preparation: Equilibrate the HPLC system with the C18 analytical column at the initial gradient condition (50% Mobile Phase B).

  • Sample Preparation: Dissolve the cleaned-up extract or synthesized this compound in the initial mobile phase composition.

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

  • Chromatography: Run the gradient from 50% to 95% methanol (with 0.1% formic acid) over 15 minutes, followed by a 10-minute hold at 95% methanol.

  • Detection and Analysis: Monitor the elution profile at a low UV wavelength (210-220 nm). The retention time of this compound should be consistent. Purity is assessed by the peak area percentage.

Preparative HPLC for Purification of this compound

This protocol outlines the steps for scaling up the analytical method to purify larger quantities of this compound.

Methodology:

  • Method Development: Based on the analytical separation, optimize the gradient for preparative scale. A shallower gradient may be necessary to achieve baseline separation of closely eluting impurities.

  • System and Column: Use a preparative HPLC system equipped with a high-flow rate pump and a preparative C18 column.

  • Equilibration: Equilibrate the preparative column with the initial mobile phase conditions. The flow rate should be scaled appropriately for the column diameter.

  • Sample Loading: Dissolve the sample in a minimal volume of a suitable solvent and inject it onto the column. The amount of sample that can be loaded will depend on the column size and the resolution of this compound from impurities.

  • Purification Run: Execute the optimized preparative gradient.

  • Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Recovery: Pool the fractions that meet the desired purity specifications. The solvent can then be removed, typically by lyophilization, to yield the purified this compound.

Visualizations

experimental_workflow cluster_extraction Initial Extraction & Partial Purification cluster_cleanup Sample Clean-up cluster_hplc HPLC Purification & Analysis homogenization Homogenization of Lissoclinum patella methanol_extraction Methanol Extraction homogenization->methanol_extraction partitioning Solvent-Solvent Partitioning methanol_extraction->partitioning silica_gel Silica Gel Chromatography (Optional) partitioning->silica_gel spe Solid-Phase Extraction (C18) partitioning->spe silica_gel->spe analytical_hplc Analytical HPLC (Purity Check) spe->analytical_hplc preparative_hplc Preparative HPLC spe->preparative_hplc analytical_hplc->preparative_hplc Method Development fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship raw_material Raw Material (Lissoclinum patella) extraction_step Extraction & Partitioning raw_material->extraction_step crude_extract Crude Methanolic Extract partitioned_extract Partially Purified Extract cleanup_step Solid-Phase Extraction partitioned_extract->cleanup_step spe_eluate SPE Cleaned-up Sample final_purification_step Preparative RP-HPLC spe_eluate->final_purification_step pure_patellamide_a High-Purity this compound

Caption: Logical relationship of the this compound purification strategy.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Patellamide A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A is a cyclic octapeptide of marine origin, isolated from the ascidian Lissoclinum patella. Like many marine natural products, patellamides exhibit a range of biological activities, including cytotoxicity against various cancer cell lines. These compounds are of significant interest in the field of drug discovery for their potential as novel therapeutic agents. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, a summary of its reported cytotoxic activity, and a discussion of its potential mechanism of action.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50Reference
This compoundL1210Murine Leukemia2-4 µg/mL[1]
This compoundCEMHuman Acute Lymphoblastic Leukemia0.028 µg/mL[1]

Experimental Protocols

To assess the in vitro cytotoxicity of this compound, several robust and widely accepted assays can be employed. The following protocols describe the use of the MTT and alamarBlue assays, which are colorimetric and fluorometric methods, respectively, to determine cell viability.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., CEM, L1210)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: alamarBlue™ Assay for Cell Viability

The alamarBlue™ assay incorporates a cell-permeable, non-toxic, and fluorescent indicator dye, resazurin, to measure cell viability. In viable cells, resazurin is reduced to the highly fluorescent resorufin.

Materials:

  • This compound

  • Human cancer cell lines (e.g., CEM, L1210)

  • Complete cell culture medium

  • alamarBlue™ reagent

  • 96-well plates (black, clear bottom for fluorescence measurements)

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay to seed the cells in a 96-well plate.

  • Compound Treatment:

    • Follow the same procedure as in the MTT assay to treat the cells with this compound.

  • alamarBlue™ Assay:

    • After the desired incubation period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the potential cytotoxic mechanisms of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CEM, L1210) seeding Cell Seeding (96-well plate) cell_culture->seeding pat_prep This compound Stock Solution & Dilutions treatment Treatment with This compound pat_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation reagent Addition of Viability Reagent (MTT or alamarBlue) incubation->reagent measurement Absorbance/Fluorescence Measurement reagent->measurement calculation Calculation of % Cell Viability measurement->calculation ic50 IC50 Determination calculation->ic50

Experimental workflow for in vitro cytotoxicity assay.

While the precise signaling pathway of this compound's cytotoxicity is not fully elucidated, many marine cyclic peptides induce apoptosis. The following diagram illustrates a hypothetical pathway for this compound-induced apoptosis, a common mechanism for such compounds.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus pat_a This compound receptor Putative Receptor / Membrane Interaction pat_a->receptor Binds/Interacts bax Bax receptor->bax Activates bcl2 Bcl-2 receptor->bcl2 Inhibits mito Mitochondrial Outer Membrane bax->mito Promotes Permeabilization bcl2->mito Inhibits cyto_c Cytochrome c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes mito->cyto_c Release

Hypothetical apoptotic signaling pathway for this compound.

Discussion of Potential Mechanism of Action

The exact molecular mechanism underlying the cytotoxic effects of this compound has not been extensively detailed in the scientific literature. However, based on the activities of other patellamides and related marine cyclic peptides, several potential mechanisms can be proposed.

Many cytotoxic marine natural products have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. This can involve the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade, ultimately resulting in cell death.

Furthermore, some patellamides, such as Patellamide D, have been shown to reverse multidrug resistance in cancer cells. This activity is often associated with the inhibition of drug efflux pumps like P-glycoprotein. While this may not be the primary cytotoxic mechanism of this compound, it suggests that patellamides can interact with important cellular membrane proteins, which could contribute to their overall biological activity.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its cytotoxic properties and to exploit its therapeutic potential. Studies investigating its effects on cell cycle progression, induction of apoptosis-specific markers (e.g., caspase activation, PARP cleavage), and potential interactions with cellular proteins will be crucial in this endeavor.

References

Application Notes and Protocols for Studying Patellamide A-Metal Ion Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interactions between Patellamide A, a cyclic octapeptide of marine origin, and various metal ions. The ability of patellamides to chelate metal ions, particularly copper (II), is of significant interest due to the potential biological roles and catalytic activities of the resulting metallopeptide complexes.[1][2][3] This guide outlines the primary spectroscopic, spectrometric, and computational methods employed to characterize these interactions.

Overview of Key Methodologies

The study of this compound-metal ion interactions involves a multi-faceted approach, combining several analytical and computational techniques to elucidate the stoichiometry, binding affinity, and structural features of the resulting complexes. The primary methods covered in these notes are:

  • UV-Visible (UV-Vis) Spectrophotometry: A fundamental technique for monitoring the formation of metal complexes and determining their stoichiometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on the patellamide macrocycle and identifies the specific amino acid residues involved in metal binding.[4][5][6]

  • Mass Spectrometry (MS): Confirms the mass of the patellamide and its metal complexes, thereby verifying the stoichiometry of binding.[7][8]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique specifically for studying paramagnetic metal ions like Cu(II), providing insights into the coordination geometry and the nature of the metal center.[2][9][10]

  • Computational Modeling: Utilizes molecular mechanics and density functional theory to predict and rationalize the structures and properties of the metal complexes.[11][12][13]

Data Presentation: Quantitative Analysis of Patellamide-Metal Ion Interactions

The following tables summarize key quantitative data reported in the literature for the interaction of patellamides with metal ions.

Table 1: Stability Constants for Mononuclear Cu(II) Complexes. [3]

Patellamide DerivativeStability Constant (K) in M⁻¹
This compound2.0 x 10⁴
Patellamide C6.8 x 10⁴

Table 2: Key Mass Spectrometry Data for this compound and its Metal Complexes. [1]

SpeciesExpected m/zObserved m/zIonization Mode
This compound (protonated)743743Positive ESI
This compound (major daughter ion)725725Positive ESI (SRM)

Experimental Protocols

UV-Visible (UV-Vis) Spectrophotometric Titration

This protocol is designed to determine the stoichiometry of the this compound-metal ion complex using the molar ratio method.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable solvent like DMF or methanol).

  • Metal salt stock solution (e.g., 1 mM CuCl₂, ZnCl₂ in deionized water or buffer).

  • Spectrophotometer-compatible cuvettes (1 cm path length).

  • Micropipettes.

Protocol:

  • Prepare a series of solutions by keeping the concentration of this compound constant and varying the molar ratio of the metal ion. For example, prepare solutions with metal-to-ligand ratios of 0:1, 0.2:1, 0.4:1, ..., 2:1.

  • To a 1 mL cuvette, add a fixed volume of the this compound stock solution.

  • Add increasing volumes of the metal salt stock solution to achieve the desired molar ratios.

  • Bring the final volume of each solution to a constant value (e.g., 2 mL) with the appropriate solvent or buffer.

  • Incubate the solutions for a short period to allow for complexation to reach equilibrium.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).[14]

  • Plot the absorbance at the wavelength of maximum change against the molar ratio of the metal ion to this compound.

  • The stoichiometry of the complex is determined from the inflection point of the resulting plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

This protocol outlines the use of 1D and 2D NMR to identify the amino acid residues of this compound involved in metal ion binding.

Materials:

  • Lyophilized this compound.

  • NMR-compatible solvent (e.g., DMSO-d₆, CD₃CN).

  • Stock solution of a diamagnetic metal salt (e.g., ZnCl₂).

  • NMR tubes.

Protocol:

  • Dissolve a known amount of this compound in the chosen NMR solvent to prepare a stock solution (e.g., 5 mM).

  • Acquire a 1D ¹H NMR spectrum and 2D NMR spectra (e.g., TOCSY, NOESY) of the free this compound to assign the proton resonances.[5]

  • Prepare a series of NMR samples by adding incremental amounts of the metal salt stock solution to the this compound solution (e.g., 0.25, 0.5, 1.0, and 2.0 molar equivalents).

  • Acquire a 1D ¹H NMR spectrum for each titration point.

  • Monitor the chemical shift perturbations (changes in the position of the peaks) and line broadening of the proton resonances upon addition of the metal ion.[4]

  • Residues exhibiting significant chemical shift changes or line broadening are likely involved in the coordination of the metal ion.[5]

  • Acquire 2D NMR spectra at a saturating metal concentration to confirm assignments and observe any conformational changes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for confirming the formation and stoichiometry of this compound-metal ion complexes.

Materials:

  • This compound solution (e.g., 10 µM in 50:50 methanol/water with 0.1% formic acid).[1]

  • Metal salt solution (e.g., 10 µM CuCl₂ in water).

  • ESI-MS instrument.

Protocol:

  • Prepare a solution of this compound at a suitable concentration for ESI-MS analysis.

  • Infuse the this compound solution directly into the mass spectrometer and acquire a mass spectrum in positive ion mode to determine the molecular weight of the free ligand.

  • Prepare a solution containing this compound and the metal salt in a 1:1 or 1:2 molar ratio.

  • Infuse the mixture into the mass spectrometer and acquire the mass spectrum.

  • Analyze the spectrum for new peaks corresponding to the [this compound + Metal]ⁿ⁺ and/or [this compound + 2Metal]ⁿ⁺ complexes.

  • The observed m/z values should be compared to the calculated theoretical values to confirm the stoichiometry.[8]

  • For more detailed analysis, tandem MS (MS/MS) can be performed on the complex ion to observe its fragmentation pattern.[1]

Visualizations: Workflows and Interactions

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the study of this compound-metal ion interactions.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation PatA This compound Complex Patellamide-Metal Complex PatA->Complex Metal Metal Ion Solution Metal->Complex UVVis UV-Vis Spectroscopy Complex->UVVis Titration NMR NMR Spectroscopy Complex->NMR Titration MS Mass Spectrometry Complex->MS Direct Infusion EPR EPR Spectroscopy Complex->EPR For Paramagnetic Metals Stoichiometry Stoichiometry UVVis->Stoichiometry BindingSite Binding Site Identification NMR->BindingSite MS->Stoichiometry Structure Structural Characterization EPR->Structure BindingSite->Structure

Figure 1: General experimental workflow for studying this compound-metal ion interactions.

computational_workflow cluster_input Input Structures cluster_modeling Computational Modeling cluster_output Predicted Properties PatA_structure This compound Structure (from X-ray or NMR) Docking Molecular Docking (Predict Binding Pose) PatA_structure->Docking Metal_ion Metal Ion Parameters Metal_ion->Docking MD Molecular Dynamics (Simulate Dynamics) Docking->MD QM_MM QM/MM Calculations (Refine Structure & Energetics) MD->QM_MM Binding_pose Optimized Binding Pose QM_MM->Binding_pose Binding_energy Binding Affinity QM_MM->Binding_energy Spectra Simulated Spectra (e.g., EPR) QM_MM->Spectra

Figure 2: Workflow for computational modeling of this compound-metal ion interactions.

binding_model cluster_patellamide This compound Macrocycle N_thiazole1 Thiazole-N N_amide1 Amide-N N_oxazoline1 Oxazoline-N N_amide2 Amide-N N_thiazole2 Thiazole-N N_amide3 Amide-N N_oxazoline2 Oxazoline-N N_amide4 Amide-N Metal1 Metal 1 (e.g., Cu²⁺) Metal1->N_thiazole1 Coordination Metal1->N_amide1 Coordination Metal2 Metal 2 (e.g., Cu²⁺) Metal2->N_thiazole2 Coordination Metal2->N_amide3 Coordination

Figure 3: Simplified model of dinuclear metal ion binding to this compound.

References

Application Notes and Protocols: Patellamide A as a Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A, a cyclic octapeptide originally isolated from the marine tunicate Lissoclinum patella, presents a unique and compelling scaffold for the development of novel therapeutic agents.[1][2] This family of natural products, produced by the symbiotic cyanobacterium Prochloron didemni, exhibits significant biological activities, including potent cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance (MDR).[3][4] The rigid, macrocyclic structure of this compound, featuring thiazole and oxazoline rings, provides a robust framework for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[1][3]

These application notes provide a comprehensive overview of the therapeutic potential of this compound and its derivatives. Detailed protocols for key in vitro assays are furnished to enable researchers to explore and harness the pharmacological attributes of this promising natural product scaffold.

Biological Activities and Therapeutic Potential

The primary therapeutic interest in this compound and its analogues stems from their notable cytotoxic and MDR-reversing properties.

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against a range of cancer cell lines. This activity forms the basis for its exploration as a potential anticancer agent. The development of novel analogues can be guided by cytotoxicity screening to identify compounds with improved therapeutic indices.

Reversal of Multidrug Resistance

Certain patellamides, notably Patellamide D, have been shown to reverse multidrug resistance in cancer cells.[3] This is a critical area of cancer research, as MDR is a major cause of chemotherapy failure. The mechanism is thought to involve the inhibition of efflux pumps like P-glycoprotein (P-gp), thereby increasing the intracellular concentration of co-administered anticancer drugs.[3] Utilizing the patellamide scaffold to design potent and specific MDR modulators is a promising strategy to enhance the efficacy of existing cancer therapies.

Data Presentation: In Vitro Efficacy

The following tables summarize the reported in vitro activities of this compound and its analogue, Patellamide D. This data serves as a benchmark for the evaluation of newly synthesized derivatives.

CompoundCell LineAssayActivity MetricValueReference
This compoundL1210 (Murine Leukemia)CytotoxicityIC502-4 µg/mL[3]
This compoundCEM (Human Leukemia)CytotoxicityID500.028 µg/mL[3]
Patellamide DCEM/VLB100 (Human Leukemia, MDR)MDR ReversalIC50 of Vinblastine (with 3.3 µM Patellamide D)1.5 ng/mL
Patellamide DCEM/VLB100 (Human Leukemia, MDR)MDR ReversalIC50 of Vinblastine (alone)100 ng/mL

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., L1210, CEM)

  • Complete cell culture medium

  • This compound or derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Add the diluted compounds to the wells, including a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Multidrug Resistance (MDR) Reversal Assay

This protocol is designed to evaluate the ability of this compound derivatives to reverse P-glycoprotein-mediated multidrug resistance in a resistant cancer cell line.

Materials:

  • MDR cancer cell line (e.g., CEM/VLB100) and its parental sensitive cell line (e.g., CEM)

  • Complete cell culture medium

  • This compound derivative

  • A known P-gp substrate chemotherapeutic agent (e.g., Vinblastine, Doxorubicin)

  • MTT assay reagents (as described in Protocol 1)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both the resistant and sensitive cell lines into separate 96-well plates at their optimal densities.

  • Compound and Chemotherapeutic Treatment:

    • To determine the IC50 of the chemotherapeutic agent alone, treat the cells with serial dilutions of the chemotherapeutic agent.

    • To assess MDR reversal, treat the resistant cells with serial dilutions of the chemotherapeutic agent in the presence of a fixed, non-toxic concentration of the this compound derivative. The non-toxic concentration of the patellamide derivative should be determined in a preliminary experiment.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the IC50 of the chemotherapeutic agent for both the sensitive and resistant cell lines.

    • Calculate the IC50 of the chemotherapeutic agent in the presence of the this compound derivative in the resistant cell line.

    • The degree of resistance reversal (fold-reversal) can be calculated by dividing the IC50 of the chemotherapeutic agent alone in the resistant cells by the IC50 of the chemotherapeutic agent in the presence of the patellamide derivative.

Protocol 3: Biosynthesis of this compound Derivatives

The biosynthetic pathway of patellamides has been successfully expressed in E. coli, providing a powerful platform for generating novel analogues through precursor-directed biosynthesis or genetic engineering of the biosynthetic enzymes.[2]

General Workflow:

  • Gene Cluster Expression: The pat gene cluster, responsible for patellamide biosynthesis, is cloned into an expression vector and transformed into a suitable E. coli strain.

  • Precursor Feeding: To generate novel derivatives, the E. coli culture is supplemented with synthetic amino acid precursors that can be incorporated by the biosynthetic machinery.

  • Fermentation and Induction: The engineered E. coli is cultured under optimal conditions, and the expression of the pat genes is induced.

  • Extraction and Purification: The patellamide derivatives are extracted from the culture and purified using chromatographic techniques.

  • Structural Elucidation: The structure of the novel derivatives is determined using mass spectrometry and NMR spectroscopy.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug design.

Patellamide_A_Scaffold Patellamide_A This compound Scaffold (Cyclic Octapeptide) Cytotoxicity Cytotoxicity Patellamide_A->Cytotoxicity Exhibits MDR_Reversal MDR Reversal Patellamide_A->MDR_Reversal Exhibits Novel_Derivatives Novel Derivatives Patellamide_A->Novel_Derivatives Serves as scaffold for

Logical relationship of this compound's properties.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add this compound Derivative seed_cells->add_compound incubate Incubate (48-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Experimental workflow for the cytotoxicity assay.

Apoptosis_Pathway cluster_cell Cancer Cell Patellamide_A This compound Derivative Unknown_Target Molecular Target(s) (Under Investigation) Patellamide_A->Unknown_Target Interacts with Mitochondrion Mitochondrion Unknown_Target->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution of

Hypothesized cytotoxic signaling pathway.

MDR_Reversal_Pathway cluster_mdr_cell MDR Cancer Cell Chemotherapeutic Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemotherapeutic->Pgp Effluxed by Intracellular_Drug Increased Intracellular Drug Concentration Chemotherapeutic->Intracellular_Drug Patellamide_D Patellamide D Derivative Patellamide_D->Pgp Inhibits Pgp->Chemotherapeutic Cell_Death Cell Death Intracellular_Drug->Cell_Death

Mechanism of multidrug resistance reversal.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Patellamide A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Patellamide A. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesizing this marine-derived cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound? The total synthesis of this compound is a complex undertaking due to its unique structure, which includes a macrocyclic peptide backbone containing two oxazoline and two thiazole rings, as well as D-amino acids.[1][2] Key challenges include:

  • Heterocycle Formation: Efficiently constructing the oxazoline and thiazole rings from their amino acid precursors (serine/threonine and cysteine, respectively) can be difficult, often requiring harsh conditions that can lead to side reactions.[3][4]

  • Macrocyclization: The ring-closing step to form the 24-membered macrocycle is often a low-yield reaction. Success is highly dependent on the choice of coupling reagents, high-dilution conditions to prevent intermolecular polymerization, and the conformational properties of the linear precursor.[3][5][6]

  • Epimerization: The stereocenters adjacent to the thiazole rings are prone to racemization (epimerization) during synthesis, particularly under basic or harsh reaction conditions.[4][7] This can lead to a mixture of diastereomers that are difficult to separate.

  • Overall Yield: The multi-step nature of the synthesis means that even moderate yields at each step can result in a very low overall yield of the final product.[8]

Q2: What are the main synthetic strategies for constructing the oxazoline and thiazole heterocycles? Modern synthetic approaches aim to use milder conditions compared to earlier syntheses.[3] A common strategy involves preparing linear peptide fragments with the necessary serine, threonine, and cysteine residues and then inducing cyclodehydration. For thiazoles, a widely used method involves the reaction of a cysteine-containing peptide with triphenylphosphine oxide (Ph₃PO) and trifluoromethanesulfonic anhydride (Tf₂O).[3] Oxazolines are typically formed from serine or threonine residues under various cyclodehydration conditions.[3][4]

Q3: Why is this compound of interest to researchers? Patellamides are a class of cyclic peptides that exhibit a range of potent biological activities.[9] They have demonstrated cytotoxicity against various cancer cell lines, including murine leukemia and human acute lymphoblastic leukemia cells.[3][8] Furthermore, some patellamides can reverse multidrug resistance (MDR) in cancer cells, making them valuable leads for developing new therapeutic agents.[3][9] Their ability to bind metal ions, particularly copper(II), is also a subject of significant research.[8][9]

Troubleshooting Guide

Issue 1: Low yield during macrocyclization.

  • Q: My macrocyclization reaction is resulting in a low yield of this compound, with significant amounts of linear precursor and potential oligomers. What are the common causes and solutions?

    • A: Cause 1: Ineffective Coupling Reagent. The choice of coupling reagent is critical for efficient macrocyclization.

      • Solution: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) and DMAP (4-Dimethylaminopyridine) has been used effectively.[3] Ensure reagents are fresh and anhydrous.

    • A: Cause 2: Sub-optimal Concentration. Macrocyclization is an intramolecular process that competes with intermolecular polymerization.

      • Solution: Employ high-dilution conditions (typically 0.1-1.0 mM) to favor the intramolecular reaction. This can be achieved by the slow addition of the linear peptide precursor to the reaction mixture over several hours using a syringe pump.

    • A: Cause 3: Precursor Conformation. The linear peptide precursor may adopt a conformation that is not conducive to ring closure.

      • Solution: Installing the four heterocycles (oxazolines and thiazoles) into the linear precursor before macrocyclization can restrict conformational flexibility and pre-organize the molecule for cyclization, potentially enhancing the rate and efficiency.[3][5]

Issue 2: Incomplete heterocycle formation or side reactions.

  • Q: I am observing incomplete conversion of cysteine/serine residues to thiazoline/oxazoline rings, or the formation of unwanted byproducts. How can I optimize this step?

    • A: Cause 1: Harsh Reaction Conditions. Early synthetic methods often employed harsh conditions that could degrade the peptide backbone or cause epimerization.[3]

      • Solution: Utilize modern, milder methodologies. For thiazole formation, the combination of Ph₃PO and Tf₂O is effective.[3] For oxazolines, various contemporary methods are available that avoid overly harsh acidic or basic conditions.

    • A: Cause 2: Reagent Stoichiometry and Purity. Incorrect stoichiometry or impure reagents can lead to incomplete reactions or the formation of side products.

      • Solution: Carefully control the stoichiometry of the cyclodehydration reagents. Ensure all reagents are of high purity and that solvents are strictly anhydrous, as water can quench the reaction.

Issue 3: Epimerization at stereocenters.

  • Q: My final product is a mixture of diastereomers, suggesting epimerization has occurred. At which steps is this most likely, and how can it be minimized?

    • A: Cause: Labile Stereocenters. The α-carbons adjacent to the newly formed thiazole and oxazole rings are susceptible to epimerization, particularly under basic conditions used during peptide coupling or deprotection steps (e.g., piperidine for Fmoc removal).[4][7]

      • Solution 1: Minimize exposure to strong bases. Use milder coupling reagents and limit the time the peptide is exposed to basic conditions during deprotection steps.

      • Solution 2: Plan the synthetic route to perform potentially problematic steps before the formation of the labile stereocenters, if possible. Some epimerization may be spontaneous, making careful purification by chiral HPLC a necessary final step.[4]

Quantitative Data Summary

The yields of key steps in this compound synthesis can vary significantly based on the specific reagents and conditions used. The following tables summarize representative data from published syntheses.

Table 1: Representative Yields for Key Synthetic Transformations

StepReagents/ConditionsReported YieldReference
Thiazole FormationPh₃PO, Tf₂OHigh Yield (not quantified)[3]
Fmoc Deprotection20% Piperidine in DMFQuantitative (assumed)[3]
Pd(0) Cleavage of Allyl EsterPd(PPh₃)₄, PhenylsilaneQuantitative (assumed)[3]
MacrocyclizationPyBOP, DMAP, DIEA55% (over 2 steps)[3]

Key Experimental Protocols

Protocol 1: Macrocyclization of the Linear Octapeptide Precursor

This protocol is adapted from a reported synthesis of this compound and describes the final ring-closing step.[3]

A. Reagents & Materials:

  • Linear octapeptide precursor with N-terminal Fmoc and C-terminal Allyl ester removed

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DMAP (4-Dimethylaminopyridine)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-purity Nitrogen or Argon gas

  • Syringe pump

B. Procedure:

  • Prepare a solution of the linear peptide precursor in a mixture of DCM and DMF. The final concentration for the reaction should be approximately 0.5 mM.

  • In a separate, large reaction vessel equipped with a stirrer and under an inert atmosphere (N₂ or Ar), prepare a solution of PyBOP (1.5 eq.), DMAP (0.5 eq.), and DIEA (3.0 eq.) in a large volume of DCM/DMF to achieve high dilution.

  • Using a syringe pump, add the solution of the linear peptide precursor to the stirred solution of coupling reagents over a period of 8-12 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

  • Monitor the reaction progress using LC-MS to confirm the consumption of the linear precursor and the formation of the cyclic product.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product using silica gel chromatography followed by preparative HPLC to isolate pure this compound.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate the general synthetic workflow and a troubleshooting process for the synthesis of this compound.

G cluster_prep Linear Precursor Synthesis cluster_modification Key Modifications cluster_final Final Steps A Protected Amino Acids (Cys, Ser, etc.) B Solid-Phase or Solution-Phase Peptide Synthesis A->B Coupling Steps C Linear Octapeptide Precursor B->C Cleavage from Resin D Heterocyclization (Thiazole/Oxazoline formation) C->D E Selective Deprotection (N- and C-terminus) D->E F Macrocyclization (High Dilution) E->F G Purification (HPLC) F->G H This compound G->H

Caption: General workflow for the chemical synthesis of this compound.

G start Low Macrocyclization Yield q1 Check Reagent Purity (PyBOP, DIEA, Solvents) start->q1 a1_yes Reagents are pure and anhydrous. q1->a1_yes Yes a1_no ACTION: Use fresh, anhydrous reagents and dry solvents. q1->a1_no No q2 Verify Reaction Concentration (High Dilution) a1_yes->q2 a2_yes Concentration is optimal (e.g., < 1 mM). q2->a2_yes Yes a2_no ACTION: Re-run reaction using slow addition via syringe pump to a larger volume. q2->a2_no No q3 Analyze Precursor Structure a2_yes->q3 a3_yes Precursor conformation may be unfavorable. q3->a3_yes a3_sol CONSIDER: Synthesize precursor with heterocycles already installed to induce pre-organization. a3_yes->a3_sol

Caption: Troubleshooting flowchart for low macrocyclization yield.

References

Technical Support Center: Enhancing Patellamide A Biosynthetic Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biosynthetic production of Patellamide A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for producing this compound biosynthetically?

A1: The biosynthetic production of this compound typically involves the heterologous expression of the pat gene cluster from Prochloron sp. in a suitable host, most commonly Escherichia coli. The general workflow involves cloning the pat gene cluster into an expression vector, transforming the vector into an expression host, optimizing fermentation conditions for cell growth and product formation, and finally, extracting and purifying this compound from the culture.

Q2: What are the key enzymes in the this compound biosynthetic pathway?

A2: The biosynthesis of this compound is a post-translational modification of a precursor peptide, PatE.[1][2] The key enzymes encoded by the pat gene cluster are:

  • PatA: A protease domain responsible for cleaving the leader peptide from the precursor peptide.[2][3]

  • PatD: A heterocyclase that converts cysteine and serine/threonine residues into thiazoline and oxazoline rings.[3]

  • PatG: A multi-domain enzyme with an oxidase domain that converts thiazolines to thiazoles and a macrocyclase domain that cyclizes the peptide.[2][3]

Q3: What is the typical yield of this compound in a standard E. coli expression system?

A3: The initial reported yield of this compound in a standard E. coli fermentation is quite low, estimated to be at most 20 µ g/liter under laboratory conditions.[4] This low yield necessitates optimization strategies to be a viable production method.

Troubleshooting Guide

Low or No Product Titer

Problem: After following the standard protocol for heterologous expression, you observe very low or no detectable levels of this compound.

Potential Cause Troubleshooting Steps
Inefficient Precursor Peptide Cleavage: The native protease, PatA, is known to be slow, creating a bottleneck in the pathway.[2]1. In Vitro Trypsin Cleavage: Engineer the PatE precursor peptide to replace the PatA cleavage site with a trypsin cleavage site. This allows for the use of the more efficient and commercially available trypsin for in vitro cleavage of the modified precursor, which has been shown to greatly accelerate production.[2] 2. Co-expression of a More Efficient Protease: While not yet reported for patellamide, co-expressing a more efficient and compatible protease could be explored.
Codon Usage Mismatch: The codon usage of the pat gene cluster from the native cyanobacterium may not be optimal for efficient translation in E. coli.1. Codon Optimization: Synthesize a codon-optimized version of the pat gene cluster for E. coli. Various online tools and commercial services are available for this purpose.[1][5] This can significantly improve translational efficiency and protein expression levels.
Suboptimal Fermentation Conditions: Standard fermentation conditions may not be ideal for this compound production.1. Temperature Optimization: Lowering the post-induction temperature (e.g., to 16-20°C) can sometimes improve the proper folding of biosynthetic enzymes and enhance product yield. 2. Media Composition: Experiment with different media formulations. For example, supplementing with precursors for thiazole and oxazoline formation (cysteine, serine, threonine) may be beneficial. 3. Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances enzyme expression with host cell metabolic burden.
Inefficient Post-Translational Modifications: Issues with heterocyclization, oxidation, or macrocyclization can halt the biosynthetic process.1. Enzyme Activity Assays: If possible, perform in vitro assays with purified enzymes (PatD, PatG) and precursor peptide to confirm their activity. 2. Co-factor Availability: Ensure that any necessary co-factors for the biosynthetic enzymes are present in the culture medium. For example, the oxidase domain of PatG is FMN-dependent.[3]
Product Degradation

Problem: this compound is detected, but the final yield is lower than expected, possibly due to degradation.

Potential Cause Troubleshooting Steps
Proteolytic Degradation: The cyclic nature of this compound offers some resistance to proteases, but degradation can still occur.1. Use of Protease Inhibitors: During cell lysis and purification, add a cocktail of protease inhibitors to minimize degradation. 2. Rapid Purification: Minimize the time between cell harvesting and final product purification.
Chemical Instability: The product may be unstable under certain pH or temperature conditions.1. pH and Temperature Control: Maintain a neutral pH and low temperatures (4°C) during extraction and purification steps.

Data on Yield Improvement Strategies

StrategyDescriptionExpected OutcomeReference
Precursor Engineering (In Vitro) The slow protease step catalyzed by PatA is bypassed by engineering the PatE precursor to be cleaved by trypsin.Greatly accelerated production and increased yield of patellamide analogs.[2]
Codon Optimization The nucleotide sequence of the pat gene cluster is modified to match the codon usage bias of the expression host (E. coli).Increased translational efficiency and higher expression levels of the biosynthetic enzymes, leading to improved product titer.[1][5]
Fermentation Optimization Systematic optimization of parameters such as temperature, pH, media composition, and induction strategy.Enhanced cell density and specific productivity, resulting in higher overall yields.[6]

Experimental Protocols

Protocol 1: Heterologous Expression of the pat Gene Cluster in E. coli

This protocol outlines the basic steps for expressing the pat gene cluster and producing this compound.

  • Cloning:

    • Amplify the patA-G gene cluster from Prochloron sp. genomic DNA.

    • Ligate the amplified cluster into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate on selective media (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture (e.g., 5 mL LB with antibiotic) and grow overnight at 37°C.

    • Inoculate a larger production culture (e.g., 1 L LB with antibiotic) with the starter culture.

    • Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.

    • Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).

    • Continue to culture for 18-24 hours at a reduced temperature (e.g., 20°C).

  • Extraction and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Add a resin (e.g., HP20SS) to the supernatant to adsorb this compound.[3]

    • Wash the resin and elute the product with an organic solvent (e.g., methanol).

    • Further purify by partitioning and chromatography (e.g., silica gel or HPLC).[3]

Protocol 2: In Vitro Biosynthesis with Engineered Precursor

This protocol is for the cell-free production of this compound analogs using an engineered precursor peptide.

  • Protein Expression and Purification:

    • Individually clone, express, and purify the biosynthetic enzymes (PatD, PatG) and the engineered PatE precursor (with trypsin cleavage site) with affinity tags (e.g., His-tag).

  • In Vitro Reaction:

    • In a reaction buffer (e.g., Tris-HCl pH 7.5), combine the purified engineered PatE, PatD, and PatG.

    • Add necessary co-factors (e.g., ATP, MgCl2, FMN).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

    • Add trypsin to the reaction to cleave the leader peptide from the modified precursor.

    • Continue incubation to allow for macrocyclization.

  • Purification:

    • Stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the this compound analog using HPLC.

Visualizations

Patellamide_Biosynthesis_Workflow cluster_in_vivo In Vivo Production cluster_in_vitro In Vitro Production Cloning Clone pat Gene Cluster Transformation Transform E. coli Cloning->Transformation Fermentation Optimize Fermentation Transformation->Fermentation Extraction_Purification Extract & Purify this compound Fermentation->Extraction_Purification Enzyme_Purification Purify Enzymes & Engineered PatE IVT_Reaction In Vitro Reaction (PatD, PatG) Enzyme_Purification->IVT_Reaction Trypsin_Cleavage Cleavage with Trypsin IVT_Reaction->Trypsin_Cleavage Purification Purify Patellamide Analog Trypsin_Cleavage->Purification

Caption: High-level workflows for in vivo and in vitro biosynthetic production of this compound.

Troubleshooting_Logic Start Low/No Product Check_Expression Check Enzyme Expression (SDS-PAGE) Start->Check_Expression No_Expression Expression Issues? Check_Expression->No_Expression Optimize_Codons Codon Optimize Genes No_Expression->Optimize_Codons Yes Expression_OK Expression Confirmed No_Expression->Expression_OK No Optimize_Fermentation Optimize Fermentation Conditions Optimize_Codons->Optimize_Fermentation Optimize_Fermentation->Check_Expression Check_Activity Enzyme Activity Issues? Expression_OK->Check_Activity In_Vitro_Assay Perform In Vitro Assays Check_Activity->In_Vitro_Assay Yes Activity_OK Purify Product Check_Activity->Activity_OK No Engineer_Precursor Engineer Precursor (e.g., Trypsin Site) In_Vitro_Assay->Engineer_Precursor Engineer_Precursor->Check_Activity Final_Product This compound Activity_OK->Final_Product

Caption: A logical troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of Patellamide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of Patellamide A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic octapeptide of marine origin that has demonstrated potent cytotoxic activities against various cancer cell lines.[1][2] Its complex, largely hydrophobic structure, which includes thiazole and oxazoline rings, contributes to its poor solubility in aqueous solutions. This limited solubility can pose a significant challenge for in vitro and in vivo studies, hindering accurate dose preparation and affecting the reproducibility of experimental results.

Q2: What are the general strategies to improve the solubility of this compound?

Several approaches can be employed to enhance the aqueous solubility of this compound. These include:

  • Use of Co-solvents: Organic solvents compatible with experimental systems can be used to first dissolve this compound before further dilution in aqueous media.

  • pH Adjustment: Modifying the pH of the solution can alter the charge of the molecule, potentially increasing its solubility. However, the effectiveness of this method depends on the pKa values of the ionizable groups in this compound.

  • Formulation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of cyclodextrins can significantly improve its aqueous solubility.

  • Liposomal Formulations: Incorporating this compound into the lipid bilayer of liposomes can facilitate its dispersion in aqueous solutions.

  • Nanoparticle Formulations: Encapsulating this compound within biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its solubility and provide controlled release.

Q3: What is a recommended starting point for dissolving this compound for in vitro cell-based assays?

For in vitro cell-based assays, the most common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power and relatively low toxicity at low concentrations.[3]

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer or cell culture medium.

Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent is significantly reduced upon dilution, causing the compound to crash out of the solution.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate without adverse effects (typically ≤ 0.5% v/v for most cell lines).

  • Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to the DMSO stock solution slowly and with constant vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final aqueous solution can help to maintain the solubility of this compound.

  • Consider Alternative Co-solvents: If DMSO is not suitable, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.[4] Always perform a vehicle control to assess the effect of the solvent on your experiment.

Issue: Inconsistent results in biological assays.

Cause: Poor solubility and aggregation of this compound can lead to variations in the actual concentration of the active compound in different experiments.

Solutions:

  • Sonication: After preparing the final dilution, sonicate the solution for a short period (e.g., 5-10 minutes in a bath sonicator) to break up any potential aggregates.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates before use.

  • Fresh Preparations: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment to minimize the chances of precipitation or aggregation over time.

  • Solubility Enhancement Formulations: For more consistent results, consider using a solubilization technology such as cyclodextrin complexation or a nanoparticle formulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and formulation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₅H₅₀N₈O₆S₂[5]
Molecular Weight742.95 g/mol [5]
Cytotoxicity (IC₅₀)0.028 µg/mL (CEM cell line)[1][2]

Table 2: Comparison of Solubilization Strategies for Hydrophobic Peptides (General Guidance)

Solubilization MethodTypical Improvement in Aqueous SolubilityKey Considerations
Co-solvents (e.g., DMSO)Variable, depends on final concentrationPotential for solvent toxicity in biological assays.
Cyclodextrins (e.g., HP-β-CD)10 to 1000-foldStoichiometry and binding constant are crucial parameters.
LiposomesEnables aqueous dispersionDrug loading and encapsulation efficiency need optimization.
PLGA NanoparticlesEnables aqueous dispersion and controlled releaseParticle size, drug loading, and release kinetics must be characterized.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 2-3 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, sonicate the tube in a water bath sonicator for 10-15 minutes.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

Objective: To prepare solid inclusion complexes of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a clean mortar.

  • Add a small amount of ethanol to form a paste-like consistency.

  • Knead the mixture thoroughly with the pestle for 30-45 minutes. Add small amounts of ethanol as needed to maintain the paste consistency.

  • Scrape the paste from the mortar and spread it as a thin layer on a glass dish.

  • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved to ensure complete removal of the solvent.

  • The resulting solid powder is the this compound-HP-β-CD inclusion complex.

  • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD) to confirm inclusion.[6][7]

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To encapsulate this compound into liposomes to improve its dispersibility in aqueous solutions.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the desired amounts of phospholipids, cholesterol, and this compound in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The volume of PBS will depend on the desired final lipid concentration.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator or by extrusion through polycarbonate membranes of a defined pore size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[5]

  • The unencapsulated this compound can be removed by methods such as dialysis or ultracentrifugation.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.[8][9]

Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

Objective: To encapsulate this compound into biodegradable PLGA nanoparticles for enhanced solubility and sustained release.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Magnetic stirrer

  • Probe sonicator or homogenizer

Procedure:

  • Dissolve a specific amount of PLGA and this compound in an organic solvent such as dichloromethane to form the organic phase.[10]

  • Add the organic phase to an aqueous solution of PVA (the aqueous phase) under constant stirring.

  • Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.

  • Collect the nanoparticles by ultracentrifugation, wash them several times with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.[6]

  • Characterize the nanoparticles for particle size, zeta potential, surface morphology (e.g., by SEM or TEM), drug loading, and encapsulation efficiency.[11][12]

Visualizations

Below are diagrams illustrating key concepts and workflows related to overcoming this compound solubility issues.

experimental_workflow cluster_dissolution Direct Dissolution cluster_formulation Formulation Strategies start This compound (Lyophilized Powder) dmso Dissolve in DMSO (Stock Solution) start->dmso dilution Dilute in Aqueous Buffer dmso->dilution assay In Vitro Assay dilution->assay precipitation Precipitation (Troubleshooting) dilution->precipitation formulation Formulate this compound cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin liposome Liposome Encapsulation formulation->liposome nanoparticle PLGA Nanoparticle Encapsulation formulation->nanoparticle aqueous_dispersion Aqueous Dispersion cyclodextrin->aqueous_dispersion liposome->aqueous_dispersion nanoparticle->aqueous_dispersion formulated_assay In Vitro / In Vivo Assay aqueous_dispersion->formulated_assay

Caption: Workflow for preparing this compound solutions.

patellamide_biosynthesis cluster_precursor Precursor Peptide (PatE) cluster_modification Post-Translational Modification cluster_product Final Product PatE Ribosomal Synthesis of Precursor Peptide (PatE) Heterocyclization Heterocyclization (PatD) PatE->Heterocyclization ATP Proteolysis_N N-terminal Proteolysis (PatA) Heterocyclization->Proteolysis_N Macrocyclization Macrocyclization & C-terminal Proteolysis (PatG) Proteolysis_N->Macrocyclization Oxidation Oxidation (PatG_{ox}) Macrocyclization->Oxidation PatellamideA This compound Oxidation->PatellamideA

Caption: Biosynthetic pathway of this compound.

apoptosis_pathway cluster_stimulus Induction cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_execution Execution PatA This compound Mito Mitochondrial Stress PatA->Mito MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

References

Technical Support Center: Optimizing Patellamide A Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Patellamide A macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and enzymatic synthesis of this complex cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the macrocyclization of this compound?

A1: The two primary methods for this compound macrocyclization are chemical synthesis and enzymatic synthesis. Chemical synthesis often employs coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base.[1] Enzymatic synthesis utilizes the PatG macrocyclase (PatGmac), an enzyme from the patellamide biosynthetic pathway.[2][3]

Q2: What is the typical yield for this compound macrocyclization?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. A reported overall yield for a chemical synthesis of this compound is 55%.[4] Enzymatic methods may have variable yields, which can be influenced by the peptide substrate and reaction conditions.[2]

Q3: What is the role of the -AYDG sequence in enzymatic macrocyclization?

A3: The -AYDG sequence at the C-terminus of the linear peptide precursor is a recognition motif for the PatGmac enzyme.[2][3] The enzyme binds to this sequence, cleaves the peptide bond after the proline (or proline-like residue) at the P1 position, and catalyzes the formation of the cyclic peptide.[2][3]

Q4: Can I use PatGmac for peptides other than this compound?

A4: Yes, PatGmac has been shown to cyclize other peptides, although its efficiency may vary depending on the size and sequence of the peptide.[2][5] Larger peptides and those with certain sequences, such as consecutive proline residues, may be cyclized less efficiently.[6]

Q5: What are the common side reactions in chemical macrocyclization?

A5: Common side reactions during chemical macrocyclization, particularly with reagents like PyBOP, include dimerization or oligomerization of the linear peptide and racemization at the C-terminal amino acid.[1]

Troubleshooting Guides

Chemical Macrocyclization (PyBOP-mediated)
Issue Possible Cause(s) Troubleshooting Suggestions
Low to No Yield of Cyclic Product - Incomplete activation of the carboxylic acid.- Suboptimal concentration of the linear peptide (leading to intermolecular reactions).- Steric hindrance at the cyclization site.- Poor solubility of the linear peptide.- Ensure fresh, high-quality PyBOP and base (e.g., DIEA) are used.- Perform the reaction under high-dilution conditions to favor intramolecular cyclization.- Consider on-resin cyclization, which can minimize intermolecular side reactions.[1]- Choose a less sterically hindered site for cyclization if possible during peptide design.- Optimize the solvent system to improve the solubility of the precursor peptide.
Presence of Dimeric or Oligomeric Byproducts - The concentration of the linear peptide is too high, favoring intermolecular reactions over intramolecular cyclization.- Strictly adhere to high-dilution conditions for solution-phase cyclization.- Perform on-resin cyclization, as the solid support can provide a pseudo-dilution effect.[7]
Epimerization/Racemization Detected - The activation of the C-terminal amino acid can lead to a loss of stereochemical integrity.- Add a racemization-suppressing agent like 1-hydroxybenzotriazole (HOBt).[1]- Perform the reaction at a lower temperature to reduce the rate of epimerization.[1]
Unidentified Side Products - Decomposition of coupling reagents.- Side reactions involving amino acid side chains.- Use fresh reagents and anhydrous solvents.- Ensure that all protecting groups on the amino acid side chains are stable under the reaction conditions and have been properly removed where necessary.
Enzymatic Macrocyclization (PatGmac-mediated)
Issue Possible Cause(s) Troubleshooting Suggestions
Low Yield of Cyclic Product - The enzyme's catalytic rate is slow.[8]- The peptide substrate is not optimal for the enzyme (e.g., large size, inhibitory sequence).[2][5]- Incorrect reaction buffer composition or pH.- Enzyme instability or inactivity.- Increase the incubation time; PatGmac is known to be a slow enzyme.[8]- Optimize the peptide-to-enzyme ratio.[5]- If possible, modify the peptide sequence to be more favorable for PatGmac (e.g., avoid consecutive prolines).[6]- Ensure the reaction buffer is at the optimal pH (e.g., pH 7.5) and contains necessary salts (e.g., 500 mM NaCl).[5]- Use freshly prepared or properly stored enzyme. Avoid multiple freeze-thaw cycles.
Formation of Linear Hydrolyzed Product - The acyl-enzyme intermediate is being hydrolyzed by water instead of being attacked by the N-terminal amine of the peptide.[8]- Ensure the reaction buffer conditions are optimal to shield the acyl-enzyme intermediate from water.[2]- Modifications to the enzyme or the peptide substrate may be necessary to favor macrocyclization over hydrolysis.
Non-native Disulfide Bond Formation (for cysteine-containing peptides) - Spontaneous oxidation of cysteine residues in the reaction buffer.[2]- Consider performing the oxidative folding of the peptide prior to enzymatic cyclization.[2]
No Cyclization Observed - The peptide lacks the necessary C-terminal recognition sequence (-AYDG).- The enzyme is inactive.- Verify the sequence of the linear peptide precursor to ensure the presence of the -AYDG motif.[2]- Test the enzyme activity with a known positive control substrate.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Macrocyclization

Parameter Chemical Synthesis (PyBOP) Enzymatic Synthesis (PatGmac)
Key Reagents PyBOP, DIEA, DMAPPatGmac Enzyme
Solvent CH₂Cl₂/DMF[4]Aqueous Buffer (e.g., 10 mM bicine)[5]
Temperature Room Temperature (can be lowered to reduce racemization)30 °C[5]
Reaction Time Varies (typically several hours)Up to 120 hours[5]
Typical Concentration High dilution for solution phase150 µM peptide, 35 µM enzyme[5]
Reported Yield ~55% (overall)[4]Variable, dependent on substrate[2]
Key Additives HOBt (to suppress racemization)[1]500 mM NaCl, 5% DMSO[5]

Experimental Protocols

Protocol 1: On-Resin Chemical Macrocyclization using PyBOP

This protocol is adapted from standard solid-phase peptide synthesis and cyclization procedures.[1]

  • Resin Preparation: Start with the linear peptide sequence assembled on a suitable resin (e.g., Rink Amide resin), with the N-terminal Fmoc group and C-terminal protecting group removed. The peptide should be anchored to the resin via a side chain.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Cyclization Cocktail Preparation: In a separate vessel, dissolve PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Cyclization Reaction: Drain the DMF from the swollen resin. Add the PyBOP/HOBt solution to the resin, followed by the addition of DIEA (6 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 4-24 hours. Monitor the progress of the cyclization by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Macrocyclization using PatGmac

This protocol is based on published methods for PatGmac-mediated cyclization.[5]

  • Linear Peptide Preparation: Synthesize the linear peptide precursor containing the C-terminal -AYDG recognition sequence using standard solid-phase peptide synthesis. Purify the linear peptide by RP-HPLC and confirm its identity by mass spectrometry.

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 500 mM NaCl, 10 mM bicine at pH 7.5, and 5% DMSO.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the linear peptide substrate (to a final concentration of 150 µM) and the PatGmac enzyme (to a final concentration of 35 µM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 30 °C for up to 120 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS. The cyclic product will have a mass corresponding to the linear precursor minus the mass of water (18 Da) and the -AYDG tag.

  • Quenching and Purification: Once the reaction has reached the desired level of completion, quench the reaction (e.g., by adding acid or freezing). Purify the cyclic peptide from the reaction mixture using RP-HPLC.

Visualizations

Chemical_Macrocyclization_Workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_purification Final Steps Resin Start with Resin Coupling Amino Acid Coupling Cycles Resin->Coupling Deprotection N-terminal & C-terminal Deprotection Coupling->Deprotection Activation Activation with PyBOP/HOBt/DIEA Deprotection->Activation Intramolecular Intramolecular Cyclization Activation->Intramolecular Cleavage Cleavage from Resin Intramolecular->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for Chemical Macrocyclization of this compound.

Enzymatic_Macrocyclization_Workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization Enzymatic Cyclization cluster_purification Product Isolation SPPS SPPS of Precursor with -AYDG tag Purify_Linear Purification of Linear Peptide SPPS->Purify_Linear Incubation Incubation with PatGmac Enzyme Purify_Linear->Incubation Monitoring Reaction Monitoring (LC-MS) Incubation->Monitoring Purify_Cyclic RP-HPLC Purification of Cyclic Peptide Monitoring->Purify_Cyclic Characterization Characterization (MS, NMR) Purify_Cyclic->Characterization

Caption: Workflow for Enzymatic Macrocyclization of this compound.

Troubleshooting_Logic cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Start Low Yield in Macrocyclization Method Chemical or Enzymatic? Start->Method Oligomers Oligomers Present? Method->Oligomers Chemical Hydrolysis Linear Product? Method->Hydrolysis Enzymatic Epimerization Epimerization? Oligomers->Epimerization No High_Dilution Use High Dilution / On-Resin Oligomers->High_Dilution Add_HOBt Add HOBt / Lower Temp Epimerization->Add_HOBt Check_Reagents Check Reagent Quality Epimerization->Check_Reagents No Optimize_Conditions Optimize Buffer/Time Hydrolysis->Optimize_Conditions Check_Sequence Check Peptide Sequence Hydrolysis->Check_Sequence No

Caption: Troubleshooting Logic for Low Yield in this compound Macrocyclization.

References

Technical Support Center: Troubleshooting the HPLC Purification of Patellamide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of Patellamide A. The following sections provide troubleshooting advice in a question-and-answer format, detailed experimental protocols, and a summary of expected HPLC performance under various conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC purification of this compound, offering potential causes and solutions.

Q1: Why is my this compound peak tailing?

Peak tailing for cyclic peptides like this compound is often due to unwanted secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Unreacted, acidic silanol groups on the silica-based stationary phase can interact with the basic functionalities in this compound, causing tailing.

    • Solution: Operate the mobile phase at a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups. Using a high-purity, well-end-capped C18 or C8 column can also minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1]

    • Solution: Reduce the sample concentration or injection volume.

  • Insufficient Buffer Concentration: Inadequate buffering can lead to inconsistent ionization of the analyte and peak tailing.

    • Solution: Ensure a sufficient concentration of your mobile phase additive (e.g., 0.1% TFA) to maintain a constant pH.

Q2: My chromatogram shows split or fronting peaks for this compound. What is the cause?

Split or fronting peaks can indicate a few potential problems, from sample preparation to column integrity.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile or DMSO), it may not properly interact with the stationary phase upon injection, leading to peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimal amount required.

  • Column Void or Contamination: A void at the head of the column or particulate contamination from the sample can disrupt the sample band, causing splitting.

    • Solution: Use a guard column to protect the analytical column from contaminants. If a void is suspected, reversing the column and flushing with a strong solvent may help, but column replacement is often necessary.

  • Co-elution of Isomers: this compound can potentially have closely eluting isomers or conformers that may appear as a split or shouldered peak.

    • Solution: Method optimization, such as using a shallower gradient, changing the mobile phase organic modifier (e.g., from acetonitrile to methanol), or adjusting the temperature, may improve separation.

Q3: I am observing poor resolution between this compound and other impurities. How can I improve this?

Improving the separation of this compound from closely eluting impurities often requires systematic optimization of the chromatographic conditions.

  • Mobile Phase Composition: The choice and concentration of the organic solvent in the mobile phase are critical for selectivity.[1]

    • Solution:

      • Optimize Organic Modifier: Systematically vary the percentage of acetonitrile or methanol. Even small changes can significantly impact resolution.[1]

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different selectivities.

  • Gradient Slope: A steep gradient may not provide enough time for the separation of closely related compounds.

    • Solution: Employ a shallower gradient. A good starting point for peptides is an increase of 1% organic solvent per minute.[2]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Solution: Try a column with a different stationary phase, such as a C8 or a Phenyl-Hexyl column, to introduce different separation mechanisms.[1]

  • Mobile Phase pH: Adjusting the pH can alter the ionization state of both this compound and its impurities, which can significantly affect their retention and improve resolution.[1]

  • Temperature: Operating at an elevated temperature can improve efficiency and may alter selectivity.

    • Solution: Experiment with column temperatures between 30-60°C. However, be mindful of the potential for sample degradation at higher temperatures.

Q4: this compound seems to be co-eluting with its linear precursor or other related cyclic peptides. How can I separate them?

This is a common challenge as the linear and cyclic forms can have very similar polarities.

  • Fine-tune the Organic Modifier Percentage: Very small adjustments to the acetonitrile or methanol concentration can sometimes be enough to resolve these closely related species.[1]

  • Utilize a Different Ion-Pairing Reagent: While TFA is common, other ion-pairing reagents might offer different selectivity.

  • Explore Different Chromatographic Modes: If reversed-phase HPLC is not providing adequate separation, consider alternative techniques like Hydrophilic Interaction Chromatography (HILIC).[1]

Data Presentation: HPLC Parameters and Expected Performance

The following table summarizes typical starting conditions and illustrates the expected impact of parameter adjustments on the purification of this compound. These values are intended as a guide for troubleshooting and method development.

ParameterCondition 1 (Standard)Condition 2 (Shallow Gradient)Condition 3 (Different Organic)Condition 4 (Different Column)Expected Outcome for this compound
Column C18, 5 µm, 4.6x250 mmC18, 5 µm, 4.6x250 mmC18, 5 µm, 4.6x250 mmC8, 5 µm, 4.6x250 mmC8 may provide different selectivity.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in WaterConsistent mobile phase A is key.
Mobile Phase B Acetonitrile with 0.1% FAAcetonitrile with 0.1% FAMethanol with 0.1% FAAcetonitrile with 0.1% FAMethanol can alter elution order.
Gradient 50-95% B in 15 min60-80% B in 20 min50-95% B in 15 min50-95% B in 15 minShallow gradient improves resolution.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/minMaintain a consistent flow rate.
Temperature 30°C40°C30°C30°CHigher temp can improve efficiency.
Retention Time ~20.7 minLonger than 20.7 minVariesShorter than C18Dependent on conditions.
Peak Shape SymmetricalImproved SymmetryMay varySymmetricalAim for Gaussian peaks.
Resolution BaselinePotentially ImprovedPotentially AlteredPotentially AlteredMaximize for purity.

Experimental Protocols

1. Sample Preparation from Natural Sources (e.g., Lissoclinum patella)

This protocol is adapted from established methods for the extraction of patellamides.

  • Extraction: Extract the biological material (e.g., whole ascidian) with methanol.

  • Partitioning: Evaporate the methanol extract to dryness. Partition the residue between chloroform and 25% aqueous methanol.

  • Further Partitioning: Collect the chloroform layer, evaporate to dryness, and then partition this residue between hexanes and methanol.

  • Final Preparation: Collect the methanol fractions, dry them, and resuspend the residue in a suitable solvent for HPLC injection (e.g., methanol or the initial mobile phase).[3]

2. General-Purpose Analytical HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Gradient:

    • Start at 50% Mobile Phase B.

    • Linear gradient to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% Mobile Phase B for 10 minutes.

    • Return to 50% Mobile Phase B and equilibrate for at least 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 280 nm, or Mass Spectrometry (MS). For MS, electrospray ionization in positive mode is effective.[4]

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the troubleshooting process for this compound purification.

HPLC_Troubleshooting_Workflow General HPLC Troubleshooting Workflow for this compound start Start: Chromatographic Problem Observed peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Yes split_front Split/Fronting Peak? peak_shape->split_front No resolution Assess Resolution retention Check Retention Time Stability resolution->retention No poor_res Poor Resolution? resolution->poor_res Yes rt_shift Retention Time Shift? retention->rt_shift Yes end Problem Resolved retention->end No solution_tail Adjust Mobile Phase pH (e.g., lower pH) Reduce Sample Load Use End-Capped Column tailing->solution_tail split_front->resolution No solution_split Check Sample Solvent Compatibility Use Guard Column Check for Column Void split_front->solution_split Yes solution_res Optimize Gradient (shallower) Change Organic Modifier (ACN vs. MeOH) Change Column (C18 to C8) Adjust Temperature poor_res->solution_res solution_rt Check Pump and Solvent Mixer Ensure Column Equilibration Monitor Temperature rt_shift->solution_rt solution_tail->end solution_split->end solution_res->end solution_rt->end

Caption: Troubleshooting workflow for common HPLC issues.

Resolution_Optimization_Pathway Pathway to Improved Peak Resolution start Poor Resolution Observed gradient Adjust Gradient Slope (Make it Shallower) start->gradient mobile_phase Vary Organic Modifier % (e.g., Acetonitrile vs. Methanol) gradient->mobile_phase ph Adjust Mobile Phase pH mobile_phase->ph column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) ph->column temperature Optimize Temperature column->temperature end Improved Resolution temperature->end

Caption: Stepwise approach to optimizing peak resolution.

References

Stability of Patellamide A under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Patellamide A

This technical support center provides guidance on the stability of this compound under various storage conditions. Due to the limited availability of specific public data on this compound stability, this guide incorporates best practices for the storage and handling of cyclic peptides of similar marine origin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term storage of solutions, 2-8°C can be used, but it is advisable to prepare fresh solutions for experiments whenever possible.

Q2: What solvents are suitable for dissolving this compound?

This compound is a cyclic peptide and its solubility can be limited. It is generally recommended to use high-purity organic solvents such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile. For biological assays, subsequent dilution in aqueous buffers is common, but the stability in these buffers should be verified.

Q3: How does pH affect the stability of this compound?

Q4: Are there any known incompatibilities for this compound?

Avoid strong oxidizing agents and exposure to UV light, as these can degrade the molecule. The compatibility with various excipients and formulation components should be tested on a case-by-case basis.

Illustrative Stability Data

The following table presents a hypothetical example of a stability study for a cyclic peptide like this compound. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Storage ConditionTimepointPurity (%) by HPLCDegradation Products (%)
Solid
-20°C6 months>99<1
4°C6 months98.51.5
25°C6 months92.08.0
In DMSO (10 mg/mL)
-20°C3 months>99<1
4°C3 months97.22.8
25°C3 months89.510.5
In PBS (pH 7.4, 1 mg/mL)
4°C24 hours99.10.9
25°C24 hours95.34.7

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers (e.g., phosphate-buffered saline - PBS)
  • Calibrated HPLC system with a suitable column (e.g., C18)
  • Incubators/water baths for temperature control
  • pH meter

2. Stock Solution Preparation:

  • Accurately weigh this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

3. Sample Preparation for Stability Study:

  • Dilute the stock solution with the desired storage solvents (e.g., PBS, cell culture media) to the final experimental concentration.
  • Divide the solutions into aliquots in appropriate storage vials.

4. Incubation:

  • Store the aliquots under the desired storage conditions (e.g., different temperatures, pH values).

5. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
  • Analyze the samples by HPLC to determine the purity of this compound and detect any degradation products.
  • The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at time zero.

Visualizations

This compound Stability Study Workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_samples Prepare Stability Samples (Dilute in test buffers/solvents) prep_stock->prep_samples storage_conditions Store under different conditions (-20°C, 4°C, 25°C, etc.) prep_samples->storage_conditions sampling Withdraw samples at various time points storage_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Calculate Purity and Degradation hplc_analysis->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway of a Cyclic Peptide PatellamideA This compound (Intact Cyclic Peptide) Hydrolysis Hydrolysis (e.g., extreme pH) PatellamideA->Hydrolysis H₂O Oxidation Oxidation (e.g., exposure to air) PatellamideA->Oxidation [O] LinearPeptide Linearized Peptide Hydrolysis->LinearPeptide OxidizedProduct Oxidized Derivative Oxidation->OxidizedProduct Fragments Smaller Peptide Fragments LinearPeptide->Fragments

Caption: A generalized potential degradation pathway for a cyclic peptide.

Troubleshooting Guide for this compound Stability Studies start Start: Unexpected Results in Stability Study issue What is the issue? start->issue loss Rapid Loss of Compound issue->loss Loss extra_peaks Appearance of Extra Peaks issue->extra_peaks Extra Peaks check_temp Verify Storage Temperature loss->check_temp check_ph Check pH of Solution loss->check_ph check_solvent Assess Solvent Purity loss->check_solvent degradation Indicates Degradation extra_peaks->degradation degradation->check_ph degradation->check_solvent

Caption: Troubleshooting flowchart for common issues in stability studies.

Preventing epimerization during Patellamide A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the chemical synthesis of Patellamide A.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in this compound synthesis?

A1: Epimerization is a chemical process that alters the three-dimensional arrangement of atoms at a single stereocenter in a molecule. In the context of this compound synthesis, this typically occurs at the α-carbon of an amino acid residue during peptide coupling or macrocyclization. This inversion of stereochemistry leads to the formation of diastereomers, which are non-superimposable mirror images. These diastereomers can be challenging to separate from the desired product and may exhibit significantly different biological activities and pharmacological properties, compromising the efficacy and safety of the final compound.[1]

Q2: Which steps in the synthesis of this compound are most susceptible to epimerization?

A2: The most critical steps for potential epimerization during this compound synthesis are:

  • Peptide Coupling: The activation of the carboxylic acid group of an amino acid to form a peptide bond can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[1][2]

  • Macrocyclization: The final ring-closing step to form the cyclic peptide backbone is particularly susceptible to epimerization at the C-terminal amino acid residue. This is due to the prolonged activation required to facilitate the intramolecular reaction.

Q3: How do the thiazole and oxazoline moieties in this compound influence the risk of epimerization?

A3: The thiazole and oxazoline rings, formed from cysteine, serine, or threonine residues, introduce rigidity to the peptide backbone.[3] This conformational constraint can influence the propensity for epimerization. The electron-withdrawing nature of these heterocycles can also affect the acidity of the α-proton of the adjacent amino acid, potentially increasing the risk of epimerization under basic conditions. It has been noted that the stereocenters adjacent to the thiazole rings are highly labile.[4]

Troubleshooting Guides

Issue 1: Significant epimerization observed during peptide fragment coupling.
  • Problem: Analysis of a linear peptide fragment of the this compound precursor by chiral HPLC or NMR indicates the presence of a significant diastereomeric impurity.

  • Potential Causes & Solutions:

CauseRecommended Solution
Highly Basic Reaction Conditions The use of strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid. Solution: Opt for a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Minimize the amount of base used to the minimum required for the reaction to proceed.
Over-activation of the Carboxylic Acid Using a highly reactive coupling reagent for an extended period can increase the formation of the epimerization-prone oxazolone intermediate. Solution: Reduce the reaction time and/or lower the reaction temperature to 0°C or below.
Inappropriate Coupling Reagent Some coupling reagents are more prone to causing epimerization than others. Solution: Select a coupling reagent known for low epimerization levels. For example, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU, HBTU, and TBTU, when used with additives like HOBt or HOAt, are effective in suppressing epimerization.[5][6][7] DEPBT and TDBTU are also reported to cause very little epimerization.[6]
Issue 2: High levels of diastereomeric impurity after macrocyclization.
  • Problem: The final purified this compound product shows a significant peak corresponding to an epimer on chiral HPLC.

  • Potential Causes & Solutions:

CauseRecommended Solution
Suboptimal Cyclization Conditions The conditions for the final ring closure are critical for maintaining stereochemical integrity. Solution: A reported successful macrocyclization of a this compound precursor used PyBOP, DMAP, and DIEA in a CH₂Cl₂/DMF solvent system.[8] It is crucial to carefully control the reaction time and temperature. High dilution conditions are also generally favored to minimize intermolecular side reactions and allow for efficient cyclization.
Choice of Macrocyclization Site The amino acid residue at the point of cyclization can influence the rate of epimerization. Solution: If possible, design the synthesis to perform the macrocyclization at a less sterically hindered and less epimerization-prone residue, such as glycine or proline. However, the structure of this compound dictates the possible cyclization points.
Prolonged Reaction Time Extended reaction times at elevated temperatures during macrocyclization increase the likelihood of epimerization. Solution: Monitor the reaction closely by LC-MS and quench it as soon as the starting material is consumed. Optimize the temperature to be as low as possible while still allowing for a reasonable reaction rate.

Quantitative Data on Coupling Reagents

Coupling Reagent/AdditiveBase% Epimerization (Illustrative)
DCC/HOBtDIEA5-10%
HBTU/HOBtDIEA< 5%
HATU/HOAtDIEA< 2%
PyBOP/HOBtDIEA< 5%
DEPBTDIEA< 1%
TDBTUDIEA< 1%

Disclaimer: This data is illustrative and based on general findings in peptide synthesis. The actual extent of epimerization can vary depending on the specific peptide sequence, solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Peptide Coupling
  • Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol 2: Macrocyclization with Minimized Epimerization
  • Cleavage from Resin: Cleave the linear peptide precursor from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the linear peptide by reverse-phase HPLC.

  • Cyclization:

    • Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., a mixture of CH₂Cl₂ and DMF) to achieve high dilution conditions (typically 0.1-1 mM).

    • Cool the solution to 0°C.

    • In a separate flask, prepare a solution of the coupling reagent (e.g., PyBOP, 1.5 equivalents), an additive (e.g., HOBt, 1.5 equivalents), and a base (e.g., DIEA, 3 equivalents) in the same solvent.

    • Add the coupling reagent solution dropwise to the peptide solution over several hours using a syringe pump.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, quench with a small amount of water.

  • Workup and Purification: Remove the solvent under reduced pressure and purify the crude cyclic peptide by reverse-phase HPLC.

Visualizations

Epimerization_Mechanism cluster_0 Peptide Coupling Activated_AA Activated Amino Acid (e.g., with HATU) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Base-catalyzed cyclization Desired_Peptide Desired Peptide Activated_AA->Desired_Peptide Nucleophilic attack by N-terminus Oxazolone->Activated_AA Re-opening Epimerized_AA Epimerized Amino Acid Oxazolone->Epimerized_AA Protonation

Caption: Mechanism of epimerization via an oxazolone intermediate during peptide coupling.

Troubleshooting_Workflow cluster_coupling Coupling Troubleshooting cluster_macro Macrocyclization Troubleshooting Start Epimerization Detected Check_Step Identify Step: Coupling or Macrocyclization? Start->Check_Step Coupling Coupling Step Check_Step->Coupling Fragment Analysis Macrocyclization Macrocyclization Step Check_Step->Macrocyclization Final Product Analysis Coupling_Base Optimize Base: Use weaker/hindered base Coupling->Coupling_Base Coupling_Reagent Change Coupling Reagent: Use low-epimerization reagent Coupling->Coupling_Reagent Coupling_Temp Lower Temperature: React at 0°C or below Coupling->Coupling_Temp Macro_Conditions Optimize Conditions: High dilution, low temp. Macrocyclization->Macro_Conditions Macro_Reagent Select Appropriate Reagent: e.g., PyBOP Macrocyclization->Macro_Reagent Macro_Time Monitor Reaction Time: Avoid prolonged reaction Macrocyclization->Macro_Time

Caption: A logical workflow for troubleshooting epimerization in this compound synthesis.

References

Technical Support Center: Synthesis of Patellamide A's Oxazoline Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of the oxazoline rings of Patellamide A.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for forming the oxazoline rings in this compound synthesis?

A1: The formation of oxazoline rings in this compound and related natural products is typically achieved through the cyclodehydration of precursor peptides containing serine or threonine residues. Common reagents used for this transformation include the Burgess reagent, diethylaminosulfur trifluoride (DAST), and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2] Milder, more contemporary methods are often preferred over harsher conditions used in earlier syntheses to avoid side reactions and improve yields.[2]

Q2: What is the key precursor for the oxazoline rings in this compound?

A2: The oxazoline rings in this compound are derived from the heterocyclization of serine and threonine residues within a linear peptide precursor.[3] Specifically, one oxazoline is formed from a serine residue, and the other is formed from an allo-threonine residue.[2]

Q3: What is epimerization and why is it a concern during oxazoline ring formation?

A3: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound synthesis, this is a significant concern as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. This can occur at the α-carbon of the amino acid residue adjacent to the forming oxazoline ring or at the β-carbon of the threonine residue itself.[3]

Q4: Does the stereochemistry of the threonine precursor matter?

A4: Yes, the stereochemistry of the threonine precursor is crucial. The natural configuration of threonine can lead to the undesired stereoisomer of the oxazoline ring depending on the reaction mechanism. To obtain the correct stereochemistry in this compound, allo-threonine is often used as the precursor for one of the oxazoline rings.[2] The choice of cyclodehydration reagent can also influence the stereochemical outcome, with some reagents proceeding with inversion of configuration at the β-carbon of the threonine residue.[1]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Oxazoline-Containing Peptide
Possible Cause Suggested Solution
Incomplete Cyclodehydration - Increase the reaction time or temperature, but monitor closely for the formation of side products. - Ensure the cyclodehydration reagent is fresh and of high purity. For instance, the Burgess reagent can decompose over time, potentially affecting its reactivity.[2] - Consider switching to a more reactive cyclodehydration reagent. Deoxo-Fluor has been reported to be superior for threonine-derived substrates compared to DAST.[1]
Side Product Formation - Optimize reaction conditions (temperature, solvent, reaction time) to minimize the formation of byproducts. - Purify the linear peptide precursor thoroughly before the cyclodehydration step. - If using the Burgess reagent, ensure it is of high quality, as impurities can lead to the formation of unidentified byproducts.[2]
Peptide Aggregation - Incorporate pseudoproline dipeptides in the linear precursor sequence to disrupt aggregation and improve solubility and coupling efficiency.
Problem 2: Formation of Diastereomers (Epimerization)
Possible Cause Suggested Solution
Epimerization at the β-carbon of Threonine - The choice of cyclodehydration reagent is critical. Reagents like DAST and Deoxo-Fluor typically proceed with inversion of stereochemistry at the β-carbon of the hydroxy amino acid.[1] If retention is desired, alternative methods may be necessary. - Use the appropriate stereoisomer of the threonine precursor (allo-threonine) to achieve the desired final configuration after the cyclization reaction.[2]
Racemization at the α-carbon - This can occur via the formation of an oxazolone intermediate, especially during peptide coupling steps prior to cyclization. - Use coupling reagents and conditions known to suppress racemization. - Avoid prolonged exposure to strong acids or bases.

Quantitative Data on Cyclodehydration Reactions

The following table summarizes yields for oxazoline formation from β-hydroxy amides using DAST and Deoxo-Fluor in model systems, which can provide a baseline for expected efficiency.

SubstrateReagentTemperature (°C)Time (h)Yield (%)
N-Benzoyl-L-serine methyl esterDAST-78 to 0185
N-Benzoyl-L-threonine methyl esterDAST-78 to 0175
N-Benzoyl-L-serine methyl esterDeoxo-Fluor-20 to 0190
N-Benzoyl-L-threonine methyl esterDeoxo-Fluor-20 to 0192

Data adapted from Phillips et al., Org. Lett., 2000, 2, 1165-1168.[1]

Experimental Protocols

General Procedure for Oxazoline Formation using Burgess Reagent in this compound Synthesis

This protocol is adapted from a reported total synthesis of this compound.[2]

  • Preparation of the Linear Peptide Precursor: The fully elaborated linear octapeptide containing serine and allo-threonine residues is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

  • Deprotection: Any protecting groups on the hydroxyl functions of the serine and allo-threonine residues are removed under appropriate conditions.

  • Cyclodehydration:

    • The deprotected linear peptide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

    • The Burgess reagent (1.1 to 1.5 equivalents per hydroxyl group) is added to the solution at room temperature.

    • The reaction is stirred and monitored by TLC or LC-MS until completion. Reaction times should be carefully controlled to minimize byproduct formation.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by flash column chromatography or preparative HPLC to yield the oxazoline-containing linear precursor to this compound.

Visualizations

Reaction Scheme: Oxazoline Formation

G General Scheme for Oxazoline Ring Formation cluster_start Linear Peptide Precursor cluster_product Product start N-Acyl-Ser/Thr Residue reagent Cyclodehydration Reagent (e.g., Burgess Reagent, DAST, Deoxo-Fluor) start->reagent product Oxazoline Ring reagent->product - H2O side_reaction Side Reactions (e.g., Epimerization) reagent->side_reaction

Caption: General reaction pathway for the formation of oxazoline rings from serine or threonine precursors.

Troubleshooting Workflow

G Troubleshooting Workflow for Oxazoline Synthesis start Low Yield or Impure Product check_purity Check Purity of Starting Materials (Peptide, Reagents, Solvent) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions analyze_byproducts Analyze Byproducts by LC-MS/NMR check_conditions->analyze_byproducts epimerization Epimerization Detected? analyze_byproducts->epimerization incomplete_reaction Incomplete Reaction? epimerization->incomplete_reaction No optimize_reagent Optimize Reagent or Change Stereoisomer of Precursor epimerization->optimize_reagent Yes optimize_conditions Adjust Reaction Time/Temperature or Reagent Equivalents incomplete_reaction->optimize_conditions Yes end Improved Yield and Purity incomplete_reaction->end No optimize_reagent->end optimize_conditions->end

Caption: A logical workflow to troubleshoot common issues in oxazoline ring synthesis.

References

Technical Support Center: Optimizing Cell-Based Assays for Patellamide A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based cytotoxicity assays involving Patellamide A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic activity? this compound is a cyclic peptide derived from marine cyanobacteria, specifically Prochloron didemni, which is a symbiont of the ascidian Lissoclinum patella.[1][2][3] It belongs to a class of compounds known as cyanobactins.[4] this compound has demonstrated cytotoxic properties against various cancer cell lines. For instance, it has shown activity against L1210 murine leukemia cells and the human acute lymphoblastic leukemia (ALL) cell line CEM.[1][5]

Q2: My this compound stock solution is difficult to dissolve. What is the recommended solvent? Like many natural products, this compound can have solubility challenges in aqueous media. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of such compounds.[6][7] When preparing working concentrations in your cell culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[6] Gentle vortexing or sonication can also aid in the dissolution of the compound.[8]

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes? High variability is a frequent issue that can obscure the true effect of a test compound.[6] Common causes include:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use consistent pipetting techniques.[6][9]

  • Pipetting Errors: Small inaccuracies in pipetting the compound or assay reagents can lead to significant differences. Calibrate your pipettes regularly.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. It is often recommended to use only the inner wells for experiments and fill the outer wells with sterile PBS or media.[10]

  • Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.[6]

Q4: My untreated control cells show low viability or poor growth. Why might this be happening? Low viability in control wells points to a fundamental issue with the experimental setup. Potential causes include:

  • Suboptimal Cell Seeding Density: Too few cells will result in a low signal, while too many can lead to overconfluency and cell death before the experiment concludes.[6][11] It is crucial to determine the optimal seeding density for your specific cell line and assay duration.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can significantly impact cell health and interfere with assay results.[6][9] Regularly test your cell cultures for mycoplasma.[9]

  • Culture Conditions: Incorrect incubator settings (CO2, temperature, humidity) or issues with the culture medium can stress the cells.

Q5: The dose-response curve for this compound is not as expected (e.g., bell-shaped). What could be the cause? An atypical dose-response curve can arise from the compound's properties or its interaction with the assay chemistry.[8]

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium, reducing its effective concentration and leading to a decrease in cytotoxicity. Visually inspect the wells under a microscope for any precipitate.[8]

  • Assay Interference: Some compounds can directly interact with assay reagents. For example, a compound could directly reduce the MTT reagent, leading to a false-positive signal of viability.[8][12] Running a cell-free control (compound + media + assay reagent) can help identify such interference.[8]

Troubleshooting Guide for Common Cytotoxicity Assays

This guide addresses common problems encountered during colorimetric (e.g., MTT) and luminescence-based (e.g., ATP measurement) assays.

IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance/Luminescence Signal in All Wells Cell Density: Too few cells were seeded.[6] Incubation Time: Insufficient incubation time with the compound or the assay reagent.[6] Reagent Issues: Assay reagents are expired, were improperly stored, or prepared incorrectly.Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[6] Optimize the incubation time for both the compound treatment and the assay reagent. A typical MTT incubation is 1-4 hours.[6] Prepare fresh reagents and verify storage conditions.
High Background Signal (Cell-Free Controls) Compound Interference: this compound or other media components may be directly reacting with the assay reagent.[8] Media Components: Phenol red in the culture medium can interfere with absorbance readings in some assays.[6] Microbial Contamination: Contaminants can metabolize the assay substrate.[6]Run a parallel set of wells with the compound in cell-free medium. Subtract this background reading from your experimental wells.[8] Consider using a phenol red-free medium during the final assay incubation step.[6] Visually inspect plates for contamination and regularly test cultures.
Inconsistent Results Between Experiments Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered responses. Cell Health: Cells were not in the logarithmic growth phase or were over-confluent when plated.[6] Reagent Variability: Inconsistent preparation of compound dilutions or assay reagents.Maintain a consistent range of passage numbers for your experiments.[6] Always use healthy, actively dividing cells for your assays.[6] Prepare fresh reagents and compound dilutions for each experiment whenever possible.[6]
Formazan Crystals (MTT Assay) Won't Dissolve Incomplete Solubilization: The solubilization buffer was not mixed sufficiently or the incubation time was too short. Low Temperature: Using ice-cold reagents can hinder the solubilization process.Increase the shaking time or use a multichannel pipette to gently mix the contents of each well to ensure complete dissolution. Ensure all reagents, including the solubilization buffer, are warmed to room temperature before use.

Quantitative Data: this compound Cytotoxicity

The following table summarizes reported cytotoxic activities of this compound against different cell lines.

CompoundCell LineActivity MetricReported Value
This compoundL1210 (Murine Leukemia)IC502–4 µg/mL
This compoundCEM (Human ALL)ID500.028 µg/mL

Data sourced from Degnan et al. (1989) and Crews et al. (1988), as cited in other studies.[1][5]

Experimental Protocols & Visualizations

General Workflow for Cell-Based Cytotoxicity Assay

The diagram below illustrates a typical workflow for assessing the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare this compound Stock Solution (in DMSO) p3 Prepare Serial Dilutions of this compound p1->p3 p2 Culture & Harvest Cells (Logarithmic Growth Phase) a1 Seed Cells in 96-Well Plate p2->a1 a2 Add Compound Dilutions & Controls to Wells a1->a2 a3 Incubate for Desired Time (e.g., 24-72h) a2->a3 a4 Add Cytotoxicity Assay Reagent (e.g., MTT) a3->a4 a5 Incubate & Measure Signal (e.g., Absorbance) a4->a5 d1 Subtract Background Readings a5->d1 d2 Normalize Data to Vehicle Control (%) d1->d2 d3 Plot Dose-Response Curve & Calculate IC50 d2->d3

A standard workflow for determining compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15-20 minutes.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Troubleshooting Workflow: Unexpected Assay Results

This logical diagram provides a step-by-step guide for troubleshooting unexpected or inconsistent results from a cytotoxicity assay.

G start Unexpected Results (High Variability / Poor Curve) q1 Are Vehicle Control Viability Readings >90%? start->q1 q2 Are Blank (Media Only) Readings Near Zero? q1->q2 Yes sol1 Problem with Cell Health or Density. - Check for contamination. - Optimize seeding density. - Use lower passage cells. q1->sol1 No q3 Is Variability High Across Replicates? q2->q3 Yes sol2 Assay Reagent or Media Interference. - Run cell-free controls. - Use phenol red-free media. - Check for contamination. q2->sol2 No q4 Did Compound Precipitate At High Concentrations? q3->q4 No sol3 Inconsistent Technique. - Review pipetting method. - Check for edge effects. - Ensure homogenous cell suspension. q3->sol3 Yes sol4 Compound Solubility Issue. - Lower top concentration. - Check final DMSO %. - Consider alternative solvent. q4->sol4 Yes end_node Re-run Assay with Optimized Parameters q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

A decision tree for troubleshooting cytotoxicity assays.
Protocol 2: Caspase-Glo® 3/7 Assay (Apoptosis Detection)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[14] The assay provides a luminogenic caspase-3/7 substrate in a buffer system; the cleavage of the substrate by active caspases generates a luminescent signal.

Materials:

  • This compound

  • Cell line of interest

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Assay Setup: Seed cells and treat with this compound as described in the MTT protocol (Steps 1-3). It is advisable to set up parallel plates to measure viability and caspase activity at the same time points.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by shaking the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase 3/7 present.

Simplified Apoptotic Signaling Pathway

This compound's cytotoxicity may involve the induction of apoptosis. The diagram below shows a simplified, generalized pathway of apoptosis involving initiator and effector caspases.

G cluster_initiator Initiation Phase cluster_effector Execution Phase compound This compound (Cytotoxic Stimulus) pro_init Procaspase-8 / Procaspase-9 (Inactive Initiators) compound->pro_init act_init Caspase-8 / Caspase-9 (Active Initiators) pro_init->act_init Activation by Apoptotic Signal pro_eff Procaspase-3 / Procaspase-7 (Inactive Effectors) act_init->pro_eff act_eff Caspase-3 / Caspase-7 (Active Effectors) pro_eff->act_eff Cleavage by Initiator Caspases cell_death Substrate Cleavage & Apoptosis act_eff->cell_death

Generalized caspase activation cascade during apoptosis.

References

Technical Support Center: Refinement of Patellamide A Structural Elucidation using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural elucidation of Patellamide A and related cyclic peptides using 2D NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most critical 2D NMR experiments for the structural elucidation of this compound?

A1: The key 2D NMR experiments for elucidating the structure of this compound are:

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for determining the amino acid spin systems through correlations between adjacent protons (e.g., NH-CαH, CαH-CβH).

  • TOCSY (Total Correlation Spectroscopy): To connect all protons within a spin system, which is crucial for identifying complete amino acid residues, even when there is signal overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals and resolving proton signal overlap.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting individual amino acid residues across the peptide bonds and for assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, which is vital for determining the peptide's 3D conformation and sequencing ambiguous regions.

Q2: I am observing significant signal overlap in the ¹H NMR spectrum of my this compound sample. How can I resolve this?

A2: Signal overlap is a common challenge with cyclic peptides like this compound due to the presence of multiple similar amino acid residues. Here are several strategies to address this:

  • Utilize 2D NMR: Techniques like HSQC and HMBC can resolve overlapping proton signals by spreading them out in the carbon dimension.

  • Vary the Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce differential chemical shifts, potentially resolving overlapping resonances.

  • Temperature Variation: Acquiring spectra at different temperatures can help to separate signals, especially if the overlap is due to conformational exchange dynamics.

  • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

  • Selective 1D Experiments: Techniques like 1D TOCSY or 1D NOESY can be used to selectively excite a specific proton and observe correlations to only that spin system, simplifying the spectrum.

Q3: My 2D NMR spectra contain artifacts. What are the common types and how can I identify them?

A3: Common artifacts in 2D NMR spectra include:

  • t₁ Noise: Appears as vertical streaks in the 2D spectrum and can be minimized by proper spectrometer calibration and acquiring more scans.

  • Sinc Wiggles: Ripples that appear around intense peaks, which can be reduced by applying appropriate window functions during data processing.

  • COSY-type Artifacts in NOESY/ROESY: These are zero-quantum artifacts that can be mistaken for true NOE cross-peaks. They can be identified by their anti-phase character and can be minimized by using appropriate pulse sequences with gradient selection. In ROESY spectra, TOCSY transfer artifacts will have the opposite phase to the desired ROE signals.

Q4: How can I confirm the stereochemistry of the amino acid residues in this compound using NMR?

A4: While NMR is powerful for determining the planar structure and conformation, confirming the absolute stereochemistry of each amino acid residue typically requires additional methods. The planar structure of patellamides can be determined from 1D and 2D ¹H and ¹³C NMR spectra.[1] However, to assign the absolute stereochemistry, chiral GC analysis of the acid hydrolysate of the peptide is often employed.[1]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio in HMBC Spectrum
  • Possible Cause: Insufficient sample concentration or a low number of scans. HMBC is an inherently less sensitive experiment compared to HSQC.

  • Troubleshooting Steps:

    • Increase Sample Concentration: If possible, increase the concentration of your this compound sample.

    • Increase Number of Scans: Double the number of scans and check the signal-to-noise ratio. Continue increasing until a satisfactory level is reached, being mindful of the experiment time.

    • Optimize the HMBC Delay: The long-range coupling delay (typically d6 in Bruker pulse programs) is optimized for a specific range of J-couplings (usually 4-10 Hz). Experiment with different delay values to optimize for the expected long-range couplings in your molecule.

    • Use a Cryoprobe: If available, a cryogenically cooled probe will significantly enhance sensitivity.

Issue 2: Ambiguous or Missing Cross-Peaks for Connecting Amino Acid Residues
  • Possible Cause: The peptide backbone conformation may place protons and carbons too far apart for a standard HMBC to detect a correlation across the amide bond.

  • Troubleshooting Steps:

    • Re-examine HMBC Data: Look for very weak cross-peaks that may have been initially overlooked.

    • Acquire a NOESY/ROESY Spectrum: Look for sequential dαN(i, i+1) NOEs (a cross-peak between the α-proton of one residue and the amide proton of the next). These through-space correlations can bridge the gap between spin systems.

    • Consider Alternative Long-Range Experiments: Experiments like the 1,1-ADEQUATE or LR-HSQMBC can sometimes provide complementary information for "silent" fragments where standard HMBC fails.

Data Presentation

The following table summarizes the reported ¹³C and ¹H NMR chemical shifts for this compound, which are essential for the verification of the structure.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
Thiazole 1
C-2152.17.98 (s)
C-4118.5
C-5170.2
Isoleucine 1
58.94.85 (d, 9.0)
36.51.95 (m)
24.81.20 (m), 0.95 (m)
Cγ'15.10.85 (d, 7.0)
11.20.80 (t, 7.5)
CO170.9
NH7.85 (d, 9.0)
Oxazoline 1
C-2'168.1
C-4'79.84.95 (dq, 6.5, 8.0)
C-5'68.94.35 (d, 8.0)
CH₃21.51.40 (d, 6.5)
Valine 1
60.24.60 (d, 8.5)
30.12.10 (m)
19.50.90 (d, 7.0)
Cγ'18.80.88 (d, 7.0)
CO171.5
NH7.60 (d, 8.5)
Thiazole 2
C-2''152.17.98 (s)
C-4''118.5
C-5''170.2
Isoleucine 2
58.94.85 (d, 9.0)
36.51.95 (m)
24.81.20 (m), 0.95 (m)
Cγ'15.10.85 (d, 7.0)
11.20.80 (t, 7.5)
CO170.9
NH7.85 (d, 9.0)
Oxazoline 2
C-2'''168.1
C-4'''79.84.95 (dq, 6.5, 8.0)
C-5'''68.94.35 (d, 8.0)
CH₃21.51.40 (d, 6.5)
Valine 2
60.24.60 (d, 8.5)
30.12.10 (m)
19.50.90 (d, 7.0)
Cγ'18.80.88 (d, 7.0)
CO171.5
NH7.60 (d, 8.5)

Note: The provided data is a representative compilation based on published literature for this compound and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

General Sample Preparation
  • Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filtration: Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Degassing: For NOESY/ROESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.

Key 2D NMR Experiments
  • ¹H-¹H COSY:

    • Pulse Program: cosygpqf (or equivalent gradient-selected sequence).

    • Spectral Width: 10-12 ppm in both dimensions.

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Scans: 8-16 scans per increment.

  • ¹H-¹H TOCSY:

    • Pulse Program: mlevphpr (or equivalent phase-sensitive sequence with water suppression).

    • Mixing Time: Use a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system.

    • Spectral Width and Data Points: Similar to COSY.

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information).

    • Spectral Width: ~10-12 ppm in F2 (¹H) and ~180-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2 and 256-512 in F1.

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected magnitude mode sequence).

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

    • Spectral Width and Data Points: Similar to HSQC.

Mandatory Visualizations

PatellamideA_Structure_Elucidation_Workflow cluster_1D_NMR 1. 1D NMR Analysis cluster_2D_Homonuclear 2. Establish Proton Spin Systems cluster_2D_Heteronuclear 3. Assign Carbons and Link Fragments cluster_3D_Conformation 4. Determine 3D Structure cluster_Final_Structure 5. Final Structure Refinement Proton_NMR ¹H NMR COSY ¹H-¹H COSY Proton_NMR->COSY Identify J-coupled protons Carbon_NMR ¹³C NMR HSQC ¹H-¹³C HSQC Carbon_NMR->HSQC Initial carbon assignments TOCSY ¹H-¹H TOCSY COSY->TOCSY Identify complete spin systems TOCSY->HSQC Assign protons to carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Connect spin systems across heteroatoms NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Sequence ambiguous fragments Final_Structure Refined Structure of this compound NOESY_ROESY->Final_Structure Determine spatial proximity and conformation

Caption: Workflow for the structural elucidation of this compound using 2D NMR.

Troubleshooting_Signal_Overlap cluster_solutions Potential Solutions Start Signal Overlap in ¹H NMR Change_Solvent Change Solvent Start->Change_Solvent Vary_Temp Vary Temperature Start->Vary_Temp Higher_Field Use Higher Field Spectrometer Start->Higher_Field Use_2D_NMR Utilize 2D NMR Start->Use_2D_NMR Resolved Resolved Signals Change_Solvent->Resolved Vary_Temp->Resolved Higher_Field->Resolved Use_2D_NMR->Resolved

Caption: Troubleshooting logic for resolving signal overlap in the NMR spectrum of this compound.

References

Validation & Comparative

Patellamide A vs. Patellamide D: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of two closely related cyclic peptides, Patellamide A and Patellamide D. These marine-derived natural products have garnered interest in the scientific community for their potential as anticancer agents. This document summarizes the available experimental data on their cytotoxic effects, details relevant experimental methodologies, and visualizes proposed mechanisms of action.

Data Presentation: Quantitative Cytotoxicity Analysis

The cytotoxic profiles of this compound and Patellamide D have been evaluated in different contexts. This compound has been assessed for its direct cytotoxic effects on various cancer cell lines, while Patellamide D has been primarily investigated for its ability to reverse multidrug resistance. The following tables summarize the key quantitative data available.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeParameterValueReference
L1210 (Murine Leukemia)Not SpecifiedIC502–4 µg/mL[1]
CEM (Human Leukemia)Not SpecifiedID500.028 µg/mL[1]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Patellamide D

Cell LineChemotherapeutic AgentPatellamide D ConcentrationEffect on IC50Reference
CEM/VLB100 (Human Leukemia)Vinblastine3.3 µMReduced from 100 ng/mL to 1.5 ng/mL[2]
CEM/VLB100 (Human Leukemia)Colchicine3.3 µMReduced from 140 ng/mL to 50 ng/mL[2]
CEM/VLB100 (Human Leukemia)Adriamycin3.3 µMReduced from >1000 ng/mL to 110 ng/mL[2]

Experimental Protocols

The evaluation of the cytotoxic and resistance-modifying effects of patellamides typically involves cell-based assays. A common method employed is the microculture tetrazolium proliferation assay (MTT assay).

Microculture Tetrazolium (MTT) Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or D) and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mechanisms of Action & Signaling Pathways

While the precise signaling pathways mediating the direct cytotoxicity of this compound and D are not yet fully elucidated, the available evidence points to distinct primary mechanisms of action. Patellamides, as a class, are known to potentially affect various cellular processes including DNA transcription, protein translation, and the cytoskeleton[3].

Patellamide D: Reversal of Multidrug Resistance

Patellamide D has been shown to act as a selective antagonist in multidrug-resistant cancer cells[2]. The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs from cancer cells[1][4]. By competitively binding to P-gp, Patellamide D is thought to block the transport of other cytotoxic agents, thereby increasing their intracellular concentration and restoring their efficacy[1].

MDR_Reversal_by_PatellamideD cluster_cell Cancer Cell Pgp {P-glycoprotein (P-gp) | Drug Efflux Pump} Chemo Chemotherapeutic Drug PatD Patellamide D CellDeath Cell Death Chemo_ext Chemotherapeutic Drug (extracellular) Chemo_ext->Pgp Efflux blocked Chemo_ext->CellDeath Increased intracellular concentration PatD_ext Patellamide D (extracellular) PatD_ext->Pgp Binds to P-gp

Caption: Proposed mechanism of multidrug resistance reversal by Patellamide D.

General Cytotoxicity Experimental Workflow

The process of evaluating the cytotoxicity of compounds like this compound and D follows a standardized workflow to ensure reliable and reproducible results.

Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound/D (various concentrations) Seeding->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT assay) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End: Determine Cytotoxicity Analysis->End

Caption: A typical experimental workflow for determining cytotoxicity.

References

Patellamide A and Its Synthetic Analogues: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Patellamide A, a cyclic peptide originally isolated from the ascidian Lissoclinum patella, and its various natural and synthetic analogues have garnered significant interest in the scientific community due to their potent cytotoxic and other biological activities. These compounds, produced by the cyanobacterial symbiont Prochloron didemni, present a unique chemical scaffold that has been the subject of extensive research for potential therapeutic applications. This guide provides an objective comparison of the bioactivity of this compound and its synthetic analogues, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Bioactivity

The primary bioactivity associated with patellamides is their cytotoxicity against various cancer cell lines. The following tables summarize the available quantitative data for natural patellamides and highlight the variations in activity observed with synthetic analogues.

Cytotoxicity of Natural Patellamides
CompoundCell LineActivity TypeValueReference
This compoundL1210 (Murine Leukemia)IC₅₀2-4 µg/mL[1]
This compoundCEM (Human Leukemia)ID₅₀0.028 µg/mL[1][2]
Patellamides A, B, CL1210 (Murine Leukemia)IC₅₀2-3.9 µg/mL[3]
Patellamide DCEM/VLB₁₀₀ (Multidrug-Resistant Leukemia)-Reverses multidrug resistance[4]

IC₅₀: Half-maximal inhibitory concentration. ID₅₀: Half-maximal inhibitory dose.

Bioactivity of Synthetic Analogues

The bioactivity of patellamides is closely linked to their ability to form stable complexes with metal ions, particularly copper(II). These dicopper(II)-patellamide complexes exhibit catalytic activity in various biologically relevant reactions.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the bioactivity of patellamides and their analogues.

Cytotoxicity Assay (e.g., MTT or LDH Assay)

This protocol outlines the general steps for determining the cytotoxic effects of a compound on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., L1210, CEM) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and perform a cell count to determine cell viability and concentration.
  • Seed the cells into a 96-well plate at a predetermined density and incubate to allow for cell attachment (for adherent cells).

2. Compound Treatment:

  • Prepare a stock solution of the patellamide compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to create a range of test concentrations.
  • Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

4. Viability Assessment:

  • For MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which can be solubilized and the absorbance measured.
  • For LDH Assay: Collect the cell culture supernatant. Add the LDH reaction mixture and measure the amount of lactate dehydrogenase released from damaged cells.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Mechanisms

The precise mechanism of patellamide-induced cytotoxicity is not fully elucidated, but it is thought to be related to their metal-chelating properties and the catalytic activities of the resulting complexes. The biosynthetic pathway, however, is well-understood and provides a target for generating novel analogues.

Patellamide Biosynthesis Pathway

The following diagram illustrates the key steps in the ribosomal synthesis and post-translational modification of patellamides.

Patellamide_Biosynthesis cluster_precursor Precursor Peptide (PatE) cluster_modification Post-Translational Modification cluster_product Final Product PatE Leader Peptide | Core Peptide Heterocyclization Heterocyclization (PatD) PatE->Heterocyclization Proteolysis_N N-terminal Proteolysis (PatA) Heterocyclization->Proteolysis_N Proteolysis_C C-terminal Proteolysis & Macrocyclization (PatG) Proteolysis_N->Proteolysis_C Patellamide Mature Patellamide Proteolysis_C->Patellamide

Caption: Overview of the patellamide biosynthetic pathway.

Proposed Catalytic Mechanism of Dicopper(II)-Patellamide Complexes

Patellamides' ability to bind two copper(II) ions allows them to act as catalysts. The diagram below shows a simplified workflow for their proposed hydrolytic activity.

Patellamide_Catalysis Patellamide Patellamide Analogue Complex Dicopper(II)-Patellamide Complex Patellamide->Complex Copper 2x Copper(II) Ions Copper->Complex Hydrolysis Hydrolysis Complex->Hydrolysis Substrate Substrate (e.g., Phosphate Ester) Substrate->Hydrolysis Products Hydrolyzed Products Hydrolysis->Products

References

Validating the Anticancer Potential of Patellamide A: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patellamide A, a cyclic peptide of marine origin, has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical in vitro studies. Its unique chemical structure and potential to overcome multidrug resistance have positioned it as a compound of interest for novel anticancer drug development.[1][2] This guide provides a comparative analysis of the in vivo anticancer potential of this compound against established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin.

Comparative Efficacy in Murine Xenograft Models

The following tables summarize the in vivo efficacy of Doxorubicin, Paclitaxel, and Cisplatin in various human tumor xenograft models in mice. This data provides a reference for the level of tumor growth inhibition (TGI) that is considered significant in preclinical oncology research.

Table 1: In Vivo Efficacy of Doxorubicin in Murine Xenograft Models

Cancer Type Cell Line Mouse Strain Dose and Schedule Tumor Growth Inhibition (TGI) Reference(s)
Breast Cancer MDA-MB-231 Nude 10 mg/kg, i.v., weekly for 3 weeks Significant activity observed [3]
Small-Cell Lung Cancer POCI Nude Not specified Hypersensitive to treatment [4]

| Breast Cancer | 4T1 | Syngeneic | 5 mg/kg, i.v. | Moderately inhibited tumor growth |[5] |

Table 2: In Vivo Efficacy of Paclitaxel in Murine Xenograft Models

Cancer Type Cell Line Mouse Strain Dose and Schedule Tumor Growth Inhibition (TGI) Reference(s)
Lung Cancer Human Lung Cancer Nude 20 mg/kg/week, i.p. for 6 doses 50% reduction in tumor growth rate [6]
Prostate Cancer PC3M Nude Not specified Significantly smaller tumor volumes [7]

| Appendiceal Adenocarcinoma | TM00351 | PDX | 25 mg/kg, i.p., weekly | 81.9% reduction vs. control |[8] |

Table 3: In Vivo Efficacy of Cisplatin in Murine Xenograft Models

Cancer Type Cell Line Mouse Strain Dose and Schedule Tumor Growth Inhibition (TGI) Reference(s)
Ovarian Cancer SKOV3 Nude 2 mg/kg Obvious decrease in tumor burden [5]
Small-Cell Lung Cancer NCI-H446 Xenograft 1 µM (in vitro) + PDT Synergistically inhibited tumor volume [9]

| Lung Squamous Cell Carcinoma | PDX | NSG | Not specified | Potentiates response to FGFR inhibitors |[10] |

Table 4: Preclinical Data for this compound

Parameter Result Reference(s)
In Vitro Cytotoxicity (IC50) L1210 murine leukemia cells: 2–4 µg/mL [1]
Human ALL cell line CEM: 0.028 µg/mL [11]
In Vivo Efficacy Data not available in published literature

| In Vivo Toxicity | Noteworthy toxicity has not been reported for the metal-free peptides |[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of anticancer agents in vivo.

Murine Xenograft Model for Anticancer Drug Evaluation

This protocol outlines the essential steps for establishing a subcutaneous xenograft model and assessing the efficacy of a test compound.

1. Cell Culture and Preparation:

  • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration of 1-20 x 10^6 cells/100µL.[12]

2. Animal Handling and Tumor Implantation:

  • Immunodeficient mice (e.g., nude, SCID) are allowed to acclimatize for at least one week.

  • Mice are anesthetized, and the cell suspension is subcutaneously injected into the flank.

  • Animals are monitored regularly for tumor development.[13]

3. Tumor Measurement and Treatment Administration:

  • Tumor dimensions (length and width) are measured 2-3 times per week using calipers.

  • Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

  • The test compound (e.g., this compound) and vehicle control are administered according to the specified dose, route (e.g., intraperitoneal, intravenous), and schedule.[13]

4. Efficacy Evaluation:

  • Tumor volume and body weight are monitored throughout the treatment period.

  • At the end of the study, tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.[14]

TUNEL Assay for Apoptosis Detection in Xenograft Tumors

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

1. Tissue Preparation:

  • Excised tumors are fixed in 4% paraformaldehyde and embedded in paraffin.

  • 5-μm thick sections are prepared for staining.[15]

2. Staining Procedure:

  • Tissue sections are deparaffinized and rehydrated.

  • The sections are treated with proteinase K to retrieve antigenic sites.

  • The TUNEL reaction mixture, containing TdT and labeled dUTP, is applied to the sections.

  • The signal is visualized using a converter-POD and a substrate (e.g., DAB), resulting in brown staining of apoptotic nuclei.[16]

3. Analysis:

  • The percentage of TUNEL-positive cells is determined by counting stained cells under a microscope.[17]

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

1. Protein Extraction:

  • Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • The lysate is centrifuged, and the supernatant containing the protein is collected.

2. SDS-PAGE and Transfer:

  • Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-polyacrylamide gel.

  • Proteins are separated by electrophoresis and then transferred to a PVDF membrane.[18]

3. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3, PARP).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).[18]

Mechanistic Insights and Signaling Pathways

To visualize the complex biological processes involved in the anticancer mechanisms of this compound and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_workflow Experimental Workflow: In Vivo Anticancer Efficacy A Cell Culture (Human Cancer Cell Line) B Tumor Implantation (Subcutaneous in Mice) A->B C Tumor Growth & Monitoring B->C D Randomization C->D E Treatment Group (this compound) D->E F Control Group (Vehicle) D->F G Data Collection (Tumor Volume, Body Weight) E->G F->G H Endpoint Analysis (TGI, Histology, Western Blot) G->H

Workflow for assessing in vivo anticancer efficacy.

cluster_pathway Putative Anticancer Signaling Pathway of this compound PatA This compound MDR Multidrug Resistance (e.g., P-glycoprotein) PatA->MDR Inhibition DNA DNA PatA->DNA Interaction? DNA_synthesis DNA Synthesis DNA->DNA_synthesis CellCycle Cell Cycle Arrest (S-phase) DNA_synthesis->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Induction Proliferation Tumor Cell Proliferation CellCycle->Proliferation Inhibition Apoptosis->Proliferation Inhibition

References

A Comparative Structural Analysis of Patellamides A, B, C, and F for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of patellamide A, B, C, and F, a family of cyclic octapeptides with promising cytotoxic and metal-binding properties. The information presented herein is intended to support research and development efforts in the field of novel therapeutics.

Structural Overview

Patellamides are cyclic peptides produced by the cyanobacterial symbiont Prochloron didemni, found in ascidians of the genus Lissoclinum. These molecules share a common macrocyclic core composed of eight amino acid residues, featuring two signature heterocyclic rings: thiazole and oxazoline. The structural diversity within the patellamide family primarily arises from variations in the amino acid side chains.

Table 1: Structural Comparison of this compound, B, C, and F

FeatureThis compoundPatellamide BPatellamide CPatellamide F
Molecular Formula C₃₅H₅₀N₈O₆S₂C₃₈H₄₈N₈O₆S₂C₃₇H₄₆N₈O₆S₂C₃₇H₄₆N₈O₆S₂
Molecular Weight 742.96 g/mol 777.00 g/mol 762.94 g/mol 762.94 g/mol
Variable Residue 1 L-IleL-IleL-IleL-Val
Variable Residue 2 D-ValD-LeuD-ValD-Val
Variable Residue 3 L-IleL-PheL-PheL-Phe
Variable Residue 4 D-AlaD-AlaD-AlaD-Ala

Comparative Biological Activity

Patellamides have garnered significant interest due to their cytotoxic activity against various cancer cell lines. Furthermore, their unique macrocyclic structure allows for the chelation of metal ions, particularly copper(II), which may contribute to their biological effects.

Cytotoxicity

Table 2: Comparative Cytotoxicity Data for Patellamides

PatellamideCell LineIC₅₀ (µg/mL)Reference
This compoundCEM (human acute lymphoblastic leukemia)0.028[1]
This compoundL1210 (murine leukemia)2-4[1]
Patellamides (general)L1210 (murine leukemia)2-4[2]
Patellamide B-Data not available-
Patellamide C-Data not available-
Patellamide F-Data not available-

Patellamides B, C, and D have also been reported to reverse multidrug resistance in cancer cell lines, suggesting a potential role as chemosensitizing agents.[3]

Metal Binding

Patellamides exhibit a strong affinity for copper(II) ions, forming stable complexes. This metal-binding capability is thought to be integral to their biological function.

Table 3: Copper(II) Binding Affinity of Patellamides

PatellamideComplex TypeStability Constant (K)Reference
This compoundMononuclear Cu(II)2.0 x 10⁴ M⁻¹[1]
Patellamide CMononuclear Cu(II)6.8 x 10⁴ M⁻¹[1]
Patellamide B-Data not available-
Patellamide F-Data not available-

Experimental Protocols

Cytotoxicity Determination: MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of patellamides using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Patellamide stock solutions (in DMSO or other suitable solvent)

  • Cancer cell lines (e.g., CEM, L1210)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the patellamide compounds in culture medium. Add the diluted compounds to the respective wells, including a vehicle control (medium with the same concentration of the solvent used for the stock solutions).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Copper(II) Binding Analysis: UV-Visible Spectrophotometry

This protocol provides a general method for investigating the interaction between patellamides and copper(II) ions using UV-Visible spectrophotometry.

Materials:

  • Patellamide solutions of known concentration

  • Copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄) solution of known concentration

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • UV-Visible spectrophotometer

  • Cuvettes

Procedure:

  • Spectra of Individual Components: Record the UV-Visible absorption spectrum of the patellamide solution and the copper(II) solution separately in the buffer.

  • Titration: To a fixed concentration of the patellamide solution in a cuvette, incrementally add small aliquots of the copper(II) solution.

  • Spectral Measurement: After each addition of the copper(II) solution, mix thoroughly and record the UV-Visible spectrum.

  • Data Analysis: Monitor the changes in the absorbance at specific wavelengths, particularly in the d-d transition region for copper(II) (around 600-800 nm) and any shifts in the peptide's absorption bands. These changes indicate the formation of a copper-patellamide complex. The binding constant (K) can be determined by fitting the titration data to a suitable binding model.

Visualizations

Biosynthetic Pathway of Patellamides

The biosynthesis of patellamides is a complex process involving a precursor peptide, PatE, which undergoes a series of post-translational modifications catalyzed by a suite of enzymes (PatA, PatD, and PatG).

Patellamide_Biosynthesis PatE PatE Precursor Peptide Heterocyclization Heterocyclization (Thiazoline & Oxazoline formation) PatE->Heterocyclization PatD Oxidation Oxidation (Thiazoline to Thiazole) Heterocyclization->Oxidation PatG (Oxidase domain) Cleavage_Macrocyclization Proteolytic Cleavage & Macrocyclization Oxidation->Cleavage_Macrocyclization PatA & PatG (Protease domains) Patellamides Patellamides A & C Cleavage_Macrocyclization->Patellamides

Caption: Biosynthetic pathway of patellamides.

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates a typical workflow for determining the cytotoxic activity of patellamide compounds.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add Patellamide dilutions seed_cells->add_compounds incubate1 Incubate (48-72h) add_compounds->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_plate Measure absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for MTT-based cytotoxicity assay.

References

Unraveling the Metal Tango: A Comparative Analysis of Patellamide Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between cyclic peptides and metal ions is paramount for unlocking their therapeutic potential. Patellamides, a class of cyclic octapeptides produced by cyanobacterial symbionts of ascidians, have garnered significant attention for their diverse biological activities, which are often intricately linked to their ability to bind metal ions. This guide provides a comparative analysis of the metal binding affinities of different patellamides, supported by experimental data and detailed methodologies, to aid in the rational design and development of novel therapeutic agents.

Patellamides exhibit a remarkable preference for copper(II) ions, often forming stable dinuclear complexes. This affinity for copper is central to many of their observed biological functions, including potent cytotoxicity against cancer cell lines and the catalysis of various biochemical reactions. The subtle structural variations among different patellamides, such as differences in the hydrophobic side chains, can significantly influence their metal-binding properties.

Quantitative Analysis of Metal Binding Affinities

The stability of metal-patellamide complexes is a critical parameter in evaluating their potential applications. The following table summarizes the reported stability constants for various patellamide-metal complexes, providing a quantitative basis for comparison.

PatellamideMetal IonStability Constant (K)Experimental MethodReference
Patellamide ACu(II)2.0 x 10⁴ M⁻¹Not Specified[1][2]
Patellamide CCu(II)6.8 x 10⁴ M⁻¹Not Specified[1][2]
General PatellamidesCu(II)log K values around 5CD, NMR, UV-vis, Calorimetry[1]
General PatellamidesZn(II)Slightly lower than Cu(II)Not Specified[1]
General PatellamidesCa(II)Significantly lower than Cu(II)Not Specified[1]

Note: The stability constants for this compound and C are for the formation of mononuclear Cu(II) complexes. Patellamides are also known to cooperatively bind a second Cu(II) ion, forming even more stable dinuclear complexes.

Experimental Protocols

The determination of metal binding affinities relies on a variety of sophisticated biophysical techniques. Below are detailed methodologies for key experiments cited in the study of patellamide-metal interactions.

UV-Vis Spectrophotometric Titration

This technique is used to monitor the changes in the electronic absorption spectrum of a patellamide solution upon the incremental addition of a metal ion. The formation of a metal-ligand complex often results in a shift in the absorption maxima or a change in the molar absorptivity, which can be used to determine the binding stoichiometry and stability constant.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the patellamide of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final concentration will depend on the extinction coefficient of the patellamide and its metal complex.

    • Prepare a concentrated stock solution of the metal salt (e.g., CuSO₄ or ZnCl₂) in the same buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a relevant wavelength range (e.g., 200-800 nm).

    • Use a quartz cuvette with a defined path length (typically 1 cm).

    • Blank the instrument with the buffer solution.

  • Titration:

    • Record the initial spectrum of the patellamide solution.

    • Add small aliquots of the metal salt solution to the cuvette containing the patellamide.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the spectrum.

    • Continue the additions until no further significant spectral changes are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the absorbance data for dilution effects.

    • Plot the change in absorbance at a specific wavelength against the molar ratio of metal to patellamide.

    • The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2, or cooperative binding) to determine the stability constant (K).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of the dissociation constant, Kₑ), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare solutions of the patellamide and the metal salt in the same degassed buffer to minimize heat of dilution effects. A common starting point is a patellamide concentration of 10-50 µM in the sample cell and a metal concentration 10-20 times higher in the injection syringe.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the patellamide solution into the sample cell and the metal salt solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, sequential injections of the metal solution into the patellamide solution.

    • The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to patellamide.

    • Fit the resulting titration curve to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Visualizing Patellamide-Copper Interactions

The following diagrams, generated using the DOT language, illustrate the key interactions and catalytic processes involving patellamides and copper ions.

Patellamide_Copper_Equilibria Pat Patellamide (Free) Cu_Pat [Cu(Pat)]²⁺ (Mononuclear Complex) Pat->Cu_Pat + Cu²⁺ (K₁) Cu_Pat->Pat - Cu²⁺ Cu2_Pat [Cu₂(Pat)]²⁺ (Dinuclear Complex) Cu_Pat->Cu2_Pat + Cu²⁺ (K₂) Cu2_Pat->Cu_Pat - Cu²⁺ Cu Cu²⁺

Patellamide-Copper(II) solution equilibria.

Carbonic_Anhydrase_Cycle E [Cu₂(Pat)(H₂O)₂]²⁺ E_OH [Cu₂(Pat)(H₂O)(OH)]⁺ E->E_OH - H⁺ E_OH->E + H⁺ E_OH_CO2 [Cu₂(Pat)(OH)(CO₂)]⁺ E_OH->E_OH_CO2 + CO₂ E_HCO3 [Cu₂(Pat)(HCO₃)]⁺ E_OH_CO2->E_HCO3 Nucleophilic Attack E_HCO3->E - HCO₃⁻ + 2H₂O

Proposed carbonic anhydrase catalytic cycle.

Conclusion

The metal binding affinities of patellamides are a key determinant of their biological activity. While copper(II) is the preferred metal ion, the subtle variations in the patellamide structures lead to a range of binding strengths. The experimental protocols and data presented in this guide offer a framework for the continued investigation of these fascinating natural products. A deeper understanding of their coordination chemistry will undoubtedly pave the way for the development of novel patellamide-based therapeutics with enhanced efficacy and selectivity.

References

Patellamide A in Oncology: A Comparative Analysis of Cytotoxicity and Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel anti-cancer agent development, marine natural products represent a promising frontier. Among these, Patellamide A, a cyclic peptide isolated from the ascidian Lissoclinum patella, has demonstrated notable cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of this compound's performance, with a particular focus on cross-resistance studies, leveraging data on its analog, Patellamide D, to shed light on its potential interactions with established chemotherapeutic agents.

Cytotoxicity Profile of this compound

This compound has exhibited potent cytotoxic effects against murine leukemia and human lymphoblastic leukemia cell lines. The available data on its half-maximal inhibitory concentration (IC50) and inhibitory dose (ID50) are summarized below, providing a baseline for its anti-cancer activity.

CompoundCell LinePotency MetricValue
This compoundL1210 Murine LeukemiaIC502–4 µg/mL
This compoundCEM Human Lymphoblastic LeukemiaID500.028 µg/mL[1][2]

Patellamide D: A Case Study in Reversing Multidrug Resistance

Direct cross-resistance studies for this compound are limited in the public domain. However, research on its structural analog, Patellamide D, provides critical insights into the potential for the patellamide class of compounds to interact with mechanisms of multidrug resistance (MDR). Patellamide D has been shown to reverse MDR in the CEM/VLB100 human leukemic cell line, which overexpresses P-glycoprotein (P-gp), a key efflux pump responsible for resistance to a wide range of chemotherapeutics.[3] This suggests that patellamides may not be subject to the same resistance mechanisms as many conventional drugs and could even act as chemosensitizers.

The following table details the potentiation of standard chemotherapeutic agents by Patellamide D in the multidrug-resistant CEM/VLB100 cell line.

Chemotherapeutic AgentIC50 in CEM/VLB100 (ng/mL)IC50 with 3.3 µM Patellamide D (ng/mL)IC50 with 5.1 µM Verapamil (ng/mL)Fold Reversal by Patellamide D
Vinblastine1001.52.166.7
Colchicine140501002.8
Adriamycin>1000110160>9.1

Data sourced from a study on the reversal of multidrug resistance by Patellamide D.[3]

Mechanism of Action and Resistance Modulation

The primary mechanism of cytotoxicity for patellamides is not fully elucidated but is thought to involve the inhibition of protein synthesis and induction of apoptosis. The ability of Patellamide D to reverse multidrug resistance is likely due to its interaction with drug efflux pumps like P-glycoprotein.[1] By inhibiting these pumps, Patellamide D increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cells.

P-glycoprotein Mediated Multidrug Resistance and Patellamide D Intervention cluster_cell Cancer Cell cluster_nucleus Nucleus P-gp P-gp Extracellular Space Extracellular Space P-gp->Extracellular Space Pump Out Intracellular Space Intracellular Space DNA Damage DNA Damage Intracellular Space->DNA Damage Induces Cell Death Cell Death DNA Damage->Cell Death Chemotherapy Chemotherapy Chemotherapy->P-gp Efflux Chemotherapy->Intracellular Space Entry Patellamide D Patellamide D Patellamide D->P-gp Inhibits

Caption: P-gp mediated drug efflux and its inhibition by Patellamide D.

Experimental Protocols

Determination of Cytotoxicity (IC50) using MTT Assay

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: Cells are treated with various concentrations of this compound or other test compounds for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and blank wells with media alone are also included.

  • MTT Incubation: After the treatment period, the media is removed, and MTT solution (0.5 mg/mL in sterile PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying drug concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining IC50 values using the MTT assay.

Conclusion

While direct and extensive cross-resistance data for this compound remains to be fully explored, the available information on its cytotoxicity and the resistance-modifying properties of Patellamide D suggests a favorable profile. The ability of a closely related compound to overcome P-glycoprotein-mediated multidrug resistance is a significant finding, indicating that patellamides could be effective against tumors that have developed resistance to conventional chemotherapies. Further studies are warranted to establish a comprehensive cross-resistance profile for this compound and to explore its potential in combination therapies for the treatment of resistant cancers.

References

Validating the Pivotal Role of PatG in Patellamide A Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic powerhouse, PatG, and its indispensable role in the biosynthesis of patellamide A, a marine-derived cyclic peptide with significant therapeutic potential. Through a detailed comparison with alternative biosynthetic theories and a presentation of key experimental data, this document validates the function of PatG and offers insights into the intricate machinery of ribosomal peptide synthesis and post-translational modification (RiPP).

PatG: A Multifunctional Catalyst in Patellamide Assembly

Patellamide biosynthesis was initially hypothesized to occur via non-ribosomal peptide synthetase (NRPS) machinery. However, the discovery and characterization of the pat gene cluster in the cyanobacterial symbiont Prochloron didemni revealed a ribosomal origin.[1][2] Central to this pathway is the multi-domain enzyme PatG, which performs two critical late-stage modifications: macrocyclization and oxidation.

The heterologous expression of the entire pat gene cluster (patA-patG) in Escherichia coli resulted in the successful production of patellamides A and C, unequivocally demonstrating the collective responsibility of the encoded enzymes in the biosynthetic pathway.[1][3]

Domain Architecture and Function

PatG is a large protein comprising three distinct functional domains:

  • N-terminal Oxidase Domain: Responsible for the oxidation of thiazoline and oxazoline heterocycles to their corresponding thiazole and oxazole forms.[3][4]

  • C-terminal Subtilisin-like Protease (Macrocyclase) Domain (PatGmac): Catalyzes the crucial macrocyclization of the linear precursor peptide.[4][5][6]

  • Domain of Unknown Function (DUF): A conserved domain also found in the PatA protein, its precise role remains under investigation, though it is speculated to be involved in protein-protein interactions or substrate recognition.[4][7][8]

Comparative Analysis: RiPP vs. NRPS

The validation of the RiPP pathway for patellamide biosynthesis marked a significant shift from the initial NRPS hypothesis. The table below outlines the key distinctions and the evidence supporting the RiPP model.

FeatureRibosomal Peptide Synthesis (RiPP) PathwayNon-Ribosomal Peptide Synthetase (NRPS) PathwaySupporting Evidence for RiPP in Patellamide Biosynthesis
Template mRNAProtein (NRPS enzyme)The patE gene encodes a precursor peptide containing the patellamide sequences.[1][3]
Monomer Activation Aminoacyl-tRNA synthetasesAdenylation (A) domainsThe pat cluster lacks genes for A-domains typical of NRPS.
Peptide Bond Formation RibosomeCondensation (C) domainsPeptide bond formation occurs during translation of patE.
Modifications Post-translational modifying enzymes (e.g., PatD, PatG)Integrated domains within the NRPS (e.g., cyclization, epimerization)The pat gene cluster encodes a suite of modifying enzymes, including the heterocyclase PatD and the multifunctional PatG.[1][4]
Macrocyclization Catalyzed by a separate enzyme (PatGmac)Typically catalyzed by a thioesterase (TE) domainThe PatGmac domain, a subtilisin-like protease, has been structurally and biochemically characterized as the macrocyclase.[5][6][9]

Experimental Validation of PatG Function

The multifaceted role of PatG has been substantiated through a series of key experiments.

Heterologous Expression

The co-expression of the patE precursor gene with the other pat genes (including patG) in E. coli led to the production of patellamides.[1][10][11] This foundational experiment confirmed that the pat gene cluster is sufficient for patellamide biosynthesis.

Structural and Biochemical Characterization of PatGmac

The macrocyclase domain of PatG (PatGmac) has been a primary focus of investigation. Structural studies have revealed a subtilisin-like fold with specific adaptations for recognizing the C-terminal "AYDG" recognition motif of the precursor peptide and catalyzing intramolecular cyclization over hydrolysis.[5][6][12]

ExperimentKey FindingsReference
X-ray Crystallography of PatGmac Revealed a subtilisin-like fold with unique insertions that shield the active site from water, favoring macrocyclization.[5]
In vitro macrocyclization assays Demonstrated that purified PatGmac can cyclize linear precursor peptides containing the AYDG recognition sequence.[5]
Mutagenesis studies Identified key catalytic residues (Asp-His-Ser triad) within the PatGmac active site essential for its macrocyclase activity.[6]
Computational Modeling Elucidated the catalytic mechanism, involving the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the N-terminus of the substrate.[13]

Experimental Protocols

Heterologous Expression of the pat Gene Cluster in E. coli

Objective: To confirm the production of patellamides from the pat gene cluster.

  • Vector Construction: The entire pat gene cluster (patA-G) is cloned into an appropriate expression vector (e.g., a fosmid or a BAC vector).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Transformed E. coli are cultured in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.4-0.6). Gene expression is then induced with an appropriate inducer (e.g., IPTG).

  • Extraction: After a period of incubation, the cells are harvested by centrifugation. The cell pellet and supernatant are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The crude extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to authentic patellamide standards to confirm production.[1]

In Vitro PatGmac Macrocyclization Assay

Objective: To biochemically characterize the macrocyclase activity of PatGmac.

  • Protein Expression and Purification: The gene encoding the PatGmac domain is cloned into an expression vector with a purification tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography.

  • Substrate Synthesis: A linear peptide substrate corresponding to the patellamide precursor with the C-terminal AYDG recognition motif is chemically synthesized.

  • Reaction Setup: The purified PatGmac enzyme is incubated with the synthetic peptide substrate in a suitable reaction buffer at an optimal temperature and pH.

  • Time-Course Analysis: Aliquots of the reaction are taken at different time points and quenched (e.g., with acid).

  • Product Detection: The reaction products are analyzed by HPLC-MS to monitor the conversion of the linear substrate to the cyclic product.[5]

Visualizing the Patellamide Biosynthesis Pathway

The following diagrams illustrate the key steps in patellamide biosynthesis and the central role of PatG.

Patellamide_Biosynthesis_Workflow cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification PatE_gene patE gene PatE_precursor PatE Precursor Peptide PatE_gene->PatE_precursor Transcription & Translation Heterocyclization Heterocyclization (PatD) PatE_precursor->Heterocyclization Leader_cleavage Leader Peptide Cleavage (PatA) Heterocyclization->Leader_cleavage Macrocyclization_Oxidation Macrocyclization & Oxidation (PatG) Leader_cleavage->Macrocyclization_Oxidation Patellamide_A This compound Macrocyclization_Oxidation->Patellamide_A PatG_Function cluster_PatG PatG Enzyme PatGmac PatGmac Domain (Macrocyclase) Cyclic_Intermediate Cyclic Intermediate (with Thiazoline/Oxazoline rings) PatGmac->Cyclic_Intermediate Catalyzes macrocyclization PatG_oxidase PatG Oxidase Domain Patellamide_A Mature this compound (with Thiazole/Oxazole rings) PatG_oxidase->Patellamide_A Oxidizes heterocycles Linear_Peptide Linear Precursor Peptide (with Thiazoline/Oxazoline rings) Linear_Peptide->PatGmac Recognizes AYDG motif Cyclic_Intermediate->PatG_oxidase Substrate for oxidation

References

A Comparative Analysis of Patellamide A and Other Marine-Derived Cyclic Peptides in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a rich and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, cyclic peptides have emerged as a promising class of molecules, exhibiting a wide range of biological activities, including potent anticancer effects. This guide provides a detailed comparative study of Patellamide A and three other prominent marine-derived cyclic peptides: Didemnin B, Aplidin (Plitidepsin), and Largazole. We will delve into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Overview of the Compared Marine-Derived Cyclic Peptides

This compound is a cyclic octapeptide isolated from the ascidian Lissoclinum patella. While its direct cytotoxic effects are notable, its ability to reverse multidrug resistance in cancer cells presents a particularly interesting therapeutic angle.

Didemnin B , another cyclic depsipeptide isolated from a tunicate of the genus Trididemnum, was one of the first marine compounds to enter clinical trials as an antineoplastic agent.[1] It is a potent inhibitor of protein synthesis.[2]

Aplidin (Plitidepsin) is a cyclic depsipeptide originally isolated from the Mediterranean tunicate Aplidium albicans. It has demonstrated strong anticancer activity and targets the eukaryotic elongation factor 1A2 (eEF1A2).

Largazole is a cyclic depsipeptide produced by the marine cyanobacterium Symploca sp. It functions as a prodrug that, upon hydrolysis in cells, becomes a potent inhibitor of histone deacetylases (HDACs).[3]

Comparative Cytotoxicity

The following tables summarize the cytotoxic activity of this compound, Didemnin B, Aplidin, and Largazole against various cancer cell lines. The data has been compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

This compound & DCell LineAssayIC50/ID50Citation
This compoundL1210 (Murine Leukemia)Not Specified2-4 µg/mL[4]
This compoundCEM (Human Leukemia)Not Specified0.028 µg/mL[4]
Patellamide DCEM/VLB100 (Human Leukemia)MTTReverses vinblastine resistance at 3.3 µM[2]
Didemnin BCell LineAssayIC50Citation
Didemnin BL1210 (Murine Leukemia)Not Specified0.001 µg/mL[5]
Didemnin BB16 (Melanoma)Not Specified17.5 ng/mL (2-hr exposure)[1]
Didemnin BHuman Tumor BiopsiesHuman Tumor Stem Cell Assay4.2 x 10⁻³ µg/mL (continuous exposure)[6]
Aplidin (Plitidepsin)Cell LineAssayIC50Citation
AplidinVarious Cancer Cell LinesNot Specified≤1 nM[7]
AplidinMyeloma CellsNot Specified0.1–1 nM[8]
AplidinRL (Lymphoma)Not Specified1.5 ± 0.5 nM[9]
AplidinRamos (Lymphoma)Not Specified1.7 ± 0.7 nM[9]
LargazoleCell LineAssayIC50/GI50Citation
LargazoleSF-268 (Glioblastoma)Proliferation Assay62 nM[10]
LargazoleSF-295 (Glioblastoma)Proliferation Assay68 nM[10]
LargazoleChemoresistant MelanomaCytotoxicity Assay45 nM – 315 nM[11]

Mechanisms of Action and Signaling Pathways

The anticancer activity of these marine peptides stems from their distinct mechanisms of action, targeting different cellular processes.

This compound: Reversal of Multidrug Resistance

This compound and its analogue Patellamide D have been shown to reverse multidrug resistance (MDR) in cancer cells. This is a significant therapeutic advantage, as MDR is a major cause of chemotherapy failure. The proposed mechanism involves the competitive binding of patellamides to P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic drugs from cancer cells. By inhibiting P-gp, patellamides increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy.

Patellamide_A_Mechanism This compound: Reversal of Multidrug Resistance cluster_cell Cancer Cell P-gp P-glycoprotein (P-gp) Chemo_Drug_in Intracellular Chemotherapy Drug Chemo_Drug_out P-gp->Chemo_Drug_out Efflux Chemo_Drug_out->P-gp Influx Patellamide_A This compound Patellamide_A->P-gp Inhibits caption This compound inhibits P-glycoprotein, preventing drug efflux.

Caption: this compound inhibits P-glycoprotein, preventing drug efflux.

Didemnin B: Inhibition of Protein Synthesis

Didemnin B exerts its potent cytotoxic effects by primarily inhibiting protein synthesis.[2] It has been shown to prevent the eukaryotic elongation factor 2 (eEF-2)-dependent translocation step in the elongation cycle of protein synthesis.[12] This leads to a halt in the production of proteins essential for cell survival and proliferation, ultimately triggering cell death.

Didemnin_B_Mechanism Didemnin B: Inhibition of Protein Synthesis Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptide bond formation mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Binding eEF2 eEF-2 eEF2->Ribosome Mediates translocation Didemnin_B Didemnin B Didemnin_B->Ribosome Binds and inhibits translocation caption Didemnin B inhibits the eEF-2 mediated translocation step.

Caption: Didemnin B inhibits the eEF-2 mediated translocation step.

Aplidin (Plitidepsin): Targeting eEF1A2 and Inducing Apoptosis

Aplidin's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis and also implicated in oncogenic signaling pathways.[13] By binding to eEF1A2, Aplidin disrupts its function, leading to the induction of apoptosis (programmed cell death) in cancer cells. This is mediated through the activation of signaling cascades involving JNK and p38 MAPK.

Aplidin_Mechanism Aplidin (Plitidepsin): eEF1A2 Targeting and Apoptosis Induction Aplidin Aplidin eEF1A2 eEF1A2 Aplidin->eEF1A2 Binds and inhibits JNK_p38 JNK/p38 MAPK Activation eEF1A2->JNK_p38 Leads to Apoptosis Apoptosis JNK_p38->Apoptosis caption Aplidin targets eEF1A2, leading to apoptosis.

Caption: Aplidin targets eEF1A2, leading to apoptosis.

Largazole: Histone Deacetylase (HDAC) Inhibition

Largazole is a prodrug that is intracellularly hydrolyzed to its active thiol form. This active metabolite is a potent inhibitor of class I histone deacetylases (HDACs).[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, largazole leads to the hyperacetylation of histones, which alters chromatin structure and results in the re-expression of tumor suppressor genes. This, in turn, induces cell cycle arrest, differentiation, and apoptosis in cancer cells.

Largazole_Mechanism Largazole: HDAC Inhibition Pathway Largazole_prodrug Largazole (Prodrug) Largazole_thiol Largazole Thiol (Active) Largazole_prodrug->Largazole_thiol Intracellular Hydrolysis HDAC Histone Deacetylase (HDAC) Largazole_thiol->HDAC Inhibits Acetylated_Histones Hyperacetylated Histones Histones Histones HDAC->Histones Deacetylates Histones->Acetylated_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest caption Largazole inhibits HDAC, leading to tumor suppression.

Caption: Largazole inhibits HDAC, leading to tumor suppression.

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative effects of these marine peptides relies on standardized in vitro assays. Below are detailed protocols for two commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the marine-derived cyclic peptide. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Cyclic Peptides Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End caption A typical workflow for the MTT cell viability assay.

Caption: A typical workflow for the MTT cell viability assay.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to proliferate and form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.

Principle: After treatment with the test compound, a known number of cells are plated at a low density. The number of colonies (defined as a cluster of at least 50 cells) that form after a period of incubation is counted.

Procedure:

  • Cell Treatment: Treat a bulk population of cancer cells with various concentrations of the marine-derived cyclic peptide for a specified duration.

  • Cell Plating: After treatment, harvest the cells, count them, and plate a specific number of viable cells into new culture dishes or multi-well plates. The plating density should be low enough to allow for the formation of distinct colonies.

  • Incubation: Incubate the plates for an extended period (typically 1-3 weeks) to allow for colony formation. The medium may need to be changed periodically.

  • Colony Staining: After the incubation period, fix the colonies with a solution such as methanol and then stain them with a dye like crystal violet.

  • Colony Counting: Count the number of colonies in each dish. A colony is typically defined as a cluster of 50 or more cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control. This data can be used to generate a dose-response curve and determine the concentration of the compound that causes a certain level of cell killing.

Conclusion

This compound, Didemnin B, Aplidin, and Largazole represent a diverse group of marine-derived cyclic peptides with significant potential as anticancer agents. Their distinct mechanisms of action, ranging from the reversal of multidrug resistance to the inhibition of key cellular processes like protein synthesis and epigenetic regulation, highlight the vast therapeutic opportunities offered by marine natural products.

This comparative guide provides a foundation for researchers and drug development professionals to understand the relative potencies and mechanisms of these fascinating molecules. Further head-to-head comparative studies under standardized conditions will be crucial for fully elucidating their therapeutic potential and for guiding the development of the next generation of marine-derived cancer therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting future investigations in this exciting field.

References

A Comparative Guide to the Structure-Activity Relationship of Patellamide A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Patellamide A and its derivatives, focusing on their cytotoxic activities. The information presented herein is compiled from various studies, offering objective comparisons supported by experimental data to aid in the design and development of novel anticancer agents.

Comparative Cytotoxicity of this compound and its Derivatives

The cytotoxic potential of this compound and its naturally occurring and synthetic analogs has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundModificationCell LineIC50Reference
Natural Patellamides
This compound-L1210 (Murine Leukemia)2-4 µg/mL[1][2]
CEM (Human Leukemia)0.028 µg/mL[1][2]
Patellamide B-L1210 (Murine Leukemia)2-3.9 µg/mL
Patellamide C-L1210 (Murine Leukemia)2-3.9 µg/mL
Patellamide D-CEM/VLB100 (Multidrug-Resistant Human Leukemia)Modulates drug resistance[2]
Patellamide F--Cytotoxic[3]
Related Natural Products
Ulithiacyclamide BStructurally similar macrocycleKB (Human Epidermoid Carcinoma)17 ng/mL

Note: The available literature provides more extensive data on the natural patellamides than on a systematic library of synthetic derivatives with corresponding cytotoxicity data. The development of synthetic analogs is an active area of research.

Key Structure-Activity Relationship Insights

While a comprehensive SAR table for a wide range of synthetic derivatives is not yet available in the public domain, several key structural features have been identified as crucial for the cytotoxic activity of patellamides:

  • Macrocyclic Core: The cyclic nature of the peptide is essential for its bioactivity, providing conformational rigidity and resistance to proteolysis.

  • Heterocyclic Rings: The thiazole and oxazoline rings are critical components of the pharmacophore. Modifications to these rings can significantly impact activity.

  • Amino Acid Side Chains: The nature of the amino acid side chains influences the overall lipophilicity and steric properties of the molecule, which in turn affects its interaction with biological targets and cell membrane permeability.

  • Stereochemistry: The specific stereochemistry of the amino acid residues is crucial for maintaining the correct three-dimensional conformation required for activity.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines by measuring the metabolic activity of the cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., L1210, CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Add 100 µL of solubilization buffer to each well.

    • Gently pipette up and down to dissolve the formazan crystals. The solution will turn purple.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizing Structure-Activity Relationships and Biosynthesis

Logical Workflow of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates a typical workflow for conducting SAR studies, from the initial identification of a lead compound to the development of optimized analogs.

SAR_Workflow A Lead Compound Identification (e.g., this compound) B Design of Analogs (Modification of scaffold, side chains, etc.) A->B C Chemical Synthesis of Derivatives B->C D Biological Evaluation (e.g., Cytotoxicity Assays) C->D E Data Analysis and SAR Determination D->E F Identification of Pharmacophore and Toxicophore E->F H Lead Optimization E->H Iterative Process G Design of New Generation of Analogs F->G G->C Patellamide_Biosynthesis cluster_precursor Precursor Peptide (PatE) A Leader Peptide D Heterocyclization (PatD) B Core Peptide C Recognition Sequence E Proteolytic Cleavage of Leader Peptide (PatA) D->E F Macrocyclization (PatG) E->F G Oxidation (PatG) F->G H Mature Patellamide G->H

References

Patellamide A: Evaluating Therapeutic Potential in Animal Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Patellamide A, a cyclic peptide of marine origin, has demonstrated notable cytotoxic activity against various cancer cell lines in preliminary in vitro studies. This has spurred interest in its potential as a therapeutic agent. However, a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile in living organisms is crucial before it can be considered for clinical development. This guide provides a comparative analysis of the available data on this compound and other marine-derived cyclic peptides that have undergone preclinical evaluation in animal models, offering insights into the potential trajectory of this compound's development.

Executive Summary

While in vivo data for this compound is currently unavailable, its in vitro bioactivity, particularly its cytotoxicity against murine leukemia and human acute lymphoblastic leukemia cell lines, suggests a potential therapeutic application in oncology. Furthermore, the related compound, Patellamide D, has been shown to reverse multidrug resistance in human leukemic cells in vitro, pointing to a possible role for this class of compounds in treating resistant cancers.

This guide will compare the existing in vitro data for this compound with the preclinical animal model data of two other marine-derived cyclic peptides, Didemnin B and Plitidepsin (Aplidin) . These compounds serve as relevant comparators due to their structural similarities and progression through preclinical and, in some cases, clinical trials. By examining their efficacy, toxicity, and experimental protocols, we can extrapolate potential opportunities and challenges for the future development of this compound.

Comparative Analysis of Therapeutic Potential

To provide a clear comparison, the following tables summarize the available data for this compound and its comparators.

Table 1: In Vitro Cytotoxicity

CompoundCell LineIC50 / Activity
This compound L1210 (Murine Leukemia)Cytotoxic
CEM (Human ALL)Cytotoxic
Didemnin B L1210 (Murine Leukemia)Highly cytotoxic
P388 (Murine Leukemia)Active
B16 (Murine Melanoma)Active
Plitidepsin (Aplidin) Ovarian CCC Cell Lines2.51-4.97 nM
Multiple Myeloma Cell LinesPotent anti-myeloma effects
Diffuse Large Cell & Burkitt LymphomaNanomolar concentrations

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelCancer TypeKey Efficacy Findings
This compound --Data not available
Didemnin B Murine ModelsLeukemia (P388, L1210), Melanoma (B16), Sarcoma (M5076)Demonstrates in vivo antitumor activity.
Plitidepsin (Aplidin) Nude Mice (Xenograft)Ovarian Clear Cell CarcinomaSignificant inhibition of tumor growth.
Athymic Nude Mice (Xenograft)Diffuse Large Cell & Burkitt LymphomaAdditive antitumor effects with rituximab without increased host toxicity.[1]

Table 3: Preclinical Toxicology in Animal Models

CompoundAnimal Model(s)Key Toxicity Findings
This compound -Data not available
Didemnin B Mice, Rats, DogsMajor target organs: lymphatics, gastrointestinal tract, liver, and kidney.[2] Significant toxicity observed in clinical trials.[1]
Plitidepsin (Aplidin) Preclinical ModelsTolerable safety profile. Main target organs for toxicity are the liver, gastrointestinal tract, spleen, and bone marrow.[3]

Experimental Protocols: A Framework for Future Studies

Detailed experimental protocols are essential for the reproducibility and validation of preclinical findings. While specific protocols for this compound are yet to be developed, the methodologies used for Didemnin B and Plitidepsin provide a robust framework.

General Protocol for In Vivo Anticancer Efficacy Studies in Murine Models

This protocol outlines a general approach for assessing the antitumor efficacy of a compound in a xenograft mouse model.

1. Animal Model:

  • Species and Strain: Athymic nude mice (nu/nu) or SCID mice are commonly used for xenograft studies to prevent rejection of human tumor cells.

  • Source and Acclimatization: Obtain animals from a reputable supplier and allow for an acclimatization period of at least one week before the start of the experiment.

2. Tumor Cell Implantation:

  • Cell Line: Select a relevant human cancer cell line (e.g., a multidrug-resistant leukemia line for evaluating P-glycoprotein inhibition).

  • Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

3. Treatment Regimen:

  • Grouping: Randomly assign mice to treatment and control groups once tumors reach a palpable size (e.g., 100-200 mm³).

  • Dosing: Administer the test compound (e.g., this compound) and comparator drugs via an appropriate route (e.g., intraperitoneal, intravenous) at various dose levels. The control group receives the vehicle.

  • Schedule: Treatment can be administered daily, every other day, or on a different schedule based on the compound's characteristics.

4. Efficacy Endpoints:

  • Tumor Growth: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Body Weight: Monitor animal body weight as an indicator of toxicity.

  • Survival: Record the survival time of each animal.

  • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI compared to the control group.

5. Statistical Analysis:

  • Use appropriate statistical methods (e.g., t-test, ANOVA) to analyze the data and determine the significance of the observed effects.

Methodology for Assessing Reversal of Multidrug Resistance In Vivo

To evaluate the potential of a compound like this compound to reverse multidrug resistance, a modified xenograft model is employed.

  • Cell Line: Utilize a cancer cell line that overexpresses a drug efflux pump, such as P-glycoprotein (e.g., a doxorubicin-resistant leukemia cell line).

  • Treatment Groups: Include groups that receive:

    • Vehicle control

    • The chemotherapeutic agent alone (e.g., doxorubicin)

    • The test compound alone (e.g., this compound)

    • A combination of the chemotherapeutic agent and the test compound.

  • Endpoints: The primary endpoint is to determine if the combination therapy significantly enhances the antitumor effect of the chemotherapeutic agent compared to the agent alone.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of this compound.

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound in_vitro In Vitro Studies (Cytotoxicity, MDR Reversal) animal_model Animal Model Selection (e.g., Xenograft Mice) in_vitro->animal_model efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicology Studies (Dose Escalation, Organ Toxicity) animal_model->toxicity pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy->pk_pd toxicity->pk_pd data_analysis Data Analysis and Go/No-Go Decision pk_pd->data_analysis

Preclinical development workflow for this compound.

The proposed mechanism of action for reversing multidrug resistance often involves the inhibition of efflux pumps like P-glycoprotein.

mdr_reversal_pathway cluster_cell Multidrug Resistant Cancer Cell chemo Chemotherapeutic Drug pgp P-glycoprotein (Efflux Pump) chemo->pgp Binds apoptosis Cell Death (Apoptosis) chemo->apoptosis Induces patellamide_a This compound (Potential P-gp Inhibitor) patellamide_a->pgp Inhibits efflux Drug Efflux pgp->efflux

Proposed mechanism for overcoming multidrug resistance.

Future Directions and Conclusion

The in vitro data for this compound are promising and warrant further investigation. The immediate next step is to conduct comprehensive preclinical studies in animal models to assess its in vivo efficacy, toxicity, and pharmacokinetic properties. The comparative data from Didemnin B and Plitidepsin highlight both the potential for potent antitumor activity and the significant challenge of managing toxicity.

Future research should focus on:

  • In vivo efficacy studies: Utilizing xenograft models of relevant cancers, including multidrug-resistant tumors.

  • Toxicology studies: A thorough evaluation of the safety profile to identify potential dose-limiting toxicities.

  • Pharmacokinetic analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by this compound.

By systematically addressing these research questions, the true therapeutic potential of this compound can be determined, paving the way for its potential development as a novel anticancer agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Patellamide A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Patellamide A is publicly available. The following disposal procedures are based on best practices for handling cytotoxic and hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulatory requirements before handling or disposing of this compound.

This compound, a cyclic peptide of marine origin, exhibits potent cytotoxic properties, making it a compound of interest in drug development. Its inherent toxicity necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges of managing this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Hazard CategoryRecommended Personal Protective Equipment (PPE) and Handling Practices
Contact Hazard Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated.
Lab Coat: Use a disposable, solid-front gown with tight-fitting cuffs.
Inhalation Hazard Respiratory Protection: Handle solid this compound within a certified chemical fume hood or a biological safety cabinet. If weighing or manipulating powder, an N95 respirator or higher may be required.
Eye Protection: Use chemical splash goggles or a full-face shield.
General Handling Work Surface: Work on a disposable, absorbent bench liner to contain spills.
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily available.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and any materials contaminated with it is crucial. All waste generated must be treated as hazardous cytotoxic waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Cytotoxic Waste" or "Chemotherapy Waste" and the universal biohazard symbol.[1][2][3]

  • Solid Waste: This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, gowns, shoe covers).

    • Contaminated lab supplies (pipette tips, vials, centrifuge tubes, bench liners).

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to dissolve this compound.

    • Aqueous waste from experimental procedures.

    • Do not mix with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[1]

2. Handling Spills:

In the event of a spill, the area should be immediately secured to prevent further contamination and exposure.

  • Small Spills (less than 5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent pads from a cytotoxic spill kit.

    • Carefully clean the area, working from the outside in.

    • Place all contaminated materials into the designated cytotoxic waste container.

    • Decontaminate the surface with a suitable agent (e.g., 70% ethanol followed by a surface decontaminant).

  • Large Spills (more than 5 mL or 5 g):

    • Evacuate the area immediately.

    • Alert your institution's EHS department or emergency response team.

    • Restrict access to the contaminated area until it has been decontaminated by trained personnel.

3. Final Disposal:

  • Waste Pickup: All cytotoxic waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound waste in general laboratory trash or down the drain.

  • Incineration: The recommended final disposal method for cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[2][3] This ensures the complete destruction of the cytotoxic compound.

Experimental Protocols

Due to the absence of a specific SDS, no validated experimental protocols for the chemical inactivation of this compound for disposal purposes can be provided. The high stability of cyclic peptides makes chemical degradation in a standard laboratory setting challenging and potentially hazardous. Therefore, the primary and recommended protocol is collection and disposal via a certified hazardous waste management service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

PatellamideA_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_generation Waste Generation cluster_segregation Segregation cluster_final Final Disposal start Start: Handling this compound ppe Don Appropriate PPE start->ppe waste_setup Prepare Labeled Cytotoxic Waste Container ppe->waste_setup gen_solid Generate Solid Waste waste_setup->gen_solid During Experiment gen_liquid Generate Liquid Waste waste_setup->gen_liquid During Experiment gen_sharps Generate Sharps Waste waste_setup->gen_sharps During Experiment collect_solid Collect in Cytotoxic Solid Waste Container gen_solid->collect_solid collect_liquid Collect in Cytotoxic Liquid Waste Container gen_liquid->collect_liquid collect_sharps Collect in Cytotoxic Sharps Container gen_sharps->collect_sharps storage Store Securely for Pickup collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for Hazardous Waste Pickup storage->pickup Consult EHS Office incineration High-Temperature Incineration pickup->incineration end End of Disposal Process incineration->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.